Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c1-2-19-8(13)5-6-3-4-7(11(15)16)10(14)9(6)12(17)18/h3-4,14H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISBFMTVMRUODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
[1]
Executive Summary & Chemical Identity
This compound is a polysubstituted aromatic compound derived from the nitration of 3-hydroxyphenylacetic acid esters.[1] It serves as a high-value intermediate in the synthesis of azo dyes, energetic materials, and potential pharmaceutical scaffolds (specifically tyrosine kinase inhibitors or metabolic modulators).[1]
Structurally, it features a phenol core flanked by two nitro groups at the ortho positions relative to the hydroxyl group (positions 2 and 4 relative to the ring, assuming the acetate is at position 1 and the hydroxyl is at position 3).[1] This specific substitution pattern creates a "pseudo-picric acid" environment, rendering the phenolic proton extremely acidic and the ring highly susceptible to reduction.[1]
Key Chemical Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀N₂O₇ |
| Molecular Weight | 270.20 g/mol |
| Core Scaffold | 2,6-Dinitrophenol (relative to OH) / Phenylacetate |
| Appearance | Yellow to Orange Crystalline Solid (due to nitro-phenol conjugation) |
| Predicted pKa | 3.5 – 4.5 (Phenolic OH) |
| Solubility | Soluble in EtOAc, DCM, DMSO; Sparingly soluble in water.[1][2][3][4][5] |
Structural Analysis & Physical Properties[1][6][7]
Electronic Environment
The molecule is defined by the push-pull interaction between the electron-donating hydroxyl group and the strongly electron-withdrawing nitro groups.[1]
-
Acidity : The nitro groups at positions 2 and 4 (relative to the acetate at 1, but ortho to the hydroxyl at 3) stabilize the phenoxide anion via resonance and induction.[1] This lowers the pKa significantly compared to unsubstituted phenol (pKa ~10), bringing it close to that of 2,4-dinitrophenol (pKa ~4).[1]
-
Intramolecular Hydrogen Bonding : A strong hydrogen bond likely exists between the phenolic hydrogen and the oxygen of the adjacent nitro group at position 2 or 4.[1] This stabilizes the molecule but also reduces the nucleophilicity of the hydroxyl oxygen.[1]
Spectroscopic Signatures[1][7]
-
UV-Vis : Strong absorption in the 350–400 nm range (yellow color) due to the
transitions of the nitro groups conjugated with the phenol.[1] -
IR Spectrum :
-
1H NMR (DMSO-d6) :
Synthesis Pathway
The most chemically sound route to this isomer is the controlled nitration of ethyl 3-hydroxyphenylacetate .[1] Direct nitration of the ester is preferred over the acid to prevent decarboxylation or side reactions.[1]
Retrosynthetic Logic
The hydroxyl group is a strong ortho/para director.[1] The acetate group is a weak ortho/para director (but bulky).[1]
-
Directing Effects : The -OH at C3 directs incoming electrophiles to C2, C4, and C6.[1]
-
Sterics : C2 is hindered (between acetate and OH).[1] C4 is ortho to OH and para to acetate.[1] C6 is para to OH.[1]
-
Outcome : Dinitration typically targets the most activated positions ortho and para to the phenol.[1] The 2,4-dinitro isomer is a major product, often separable from the 2,6-dinitro or 4,6-dinitro isomers via crystallization.[1]
Experimental Protocol (Nitration)
-
Step 1 : Dissolve Ethyl 3-hydroxyphenylacetate (1.0 eq) in glacial acetic acid.
-
Step 2 : Cool to 0–5°C. Add a mixture of fuming HNO₃ (2.2 eq) and concentrated H₂SO₄ dropwise. Critical: Maintain temp <10°C to prevent oxidation of the benzylic methylene.[1]
-
Step 3 : Stir at room temperature for 2 hours.
-
Step 4 : Quench over crushed ice. The product precipitates as a yellow solid.[1][5]
-
Step 5 : Filter and recrystallize from Ethanol/Water to isolate the specific isomer.[1]
Synthesis Workflow Diagram
Caption: Electrophilic aromatic substitution pathway for the dinitration of the phenol precursor.
Reactivity & Applications
Chemical Reactivity Profile
This molecule exhibits three distinct zones of reactivity:
-
The Phenolic Hydroxyl : Highly acidic.[1] Can be alkylated (Williamson Ether Synthesis) to form ethers, preventing quinone formation during oxidation.[1]
-
The Ester Tail : Standard hydrolysis to the free acid (2-(3-hydroxy-2,4-dinitrophenyl)acetic acid) or transesterification.[1]
Application Logic
-
pH Indicators : The color change from colorless/pale yellow (protonated) to deep orange/red (deprotonated phenoxide) makes it a candidate for pH monitoring in the acidic range (pH 3–5).[1]
-
Drug Development : The 2,4-dinitrophenol moiety is a known mitochondrial uncoupler .[1][8] Derivatives are studied for metabolic regulation, though toxicity is a major constraint.[1] This ester acts as a prodrug; hydrolysis in vivo would release the active acid.[1]
-
Energetic Materials : Polynitro compounds are precursors to explosives.[1] The ethyl ester provides a "handle" to link this energetic core to polymers.[1]
Reactivity Workflow
Caption: Primary divergent synthetic pathways available for the target molecule.
Safety & Toxicology (Critical)
Warning : This compound shares structural homology with 2,4-Dinitrophenol (DNP) , a highly toxic metabolic poison.[1]
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 2,4-Dinitrophenol. (Toxicology and acidity benchmarks). Available at: [Link][1]
-
Organic Syntheses . Nitration of Phenols and Phenylacetic Acid Derivatives. Org. Syn. Coll. Vol. 1, 1941.[1] (General synthetic protocols).
-
U.S. EPA . Toxicological Profile for Dinitrophenols. (Safety data). Available at: [Link][1]
Sources
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- 2. CAS 5833-18-1: Ethyl bis(2,4-dinitrophenyl)acetate [cymitquimica.com]
- 3. 2,4-Dinitrophenyl acetate | C8H6N2O6 | CID 20224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(3-ethoxyphenyl)acetic Acid | 72775-83-8 | Benchchem [benchchem.com]
- 7. quora.com [quora.com]
- 8. 2,4 Dinitrophenol as Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
This guide provides a detailed analysis of the expected spectroscopic data for this compound, a compound of interest in synthetic chemistry and drug development. As direct experimental spectra for this specific isomer are not widely published, this document leverages fundamental principles of spectroscopy and data from analogous structures to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers in identifying and verifying this molecule, explaining the causal relationships between its structure and its spectral output.
Molecular Structure and Spectroscopic Implications
This compound possesses a unique combination of functional groups that dictate its spectroscopic signature. The structure features:
-
An ethyl ester group (-CH₂CH₃, -C=O).
-
A methylene bridge (-CH₂-) connecting the ester to the aromatic ring.
-
A substituted aromatic ring with strong electronic effects.
-
Two strongly electron-withdrawing nitro groups (-NO₂) ortho and para to the acetate substituent.
-
An electron-donating hydroxyl group (-OH) meta to the acetate substituent.
The interplay of these groups, particularly the powerful and opposing electronic effects on the phenyl ring, creates a distinct and predictable pattern in NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The analysis is performed in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethyl acetate moiety. The significant deshielding effects of the nitro groups and the ester carbonyl group, along with the shielding effect of the hydroxyl group, will govern the chemical shifts.
Causality in Chemical Shifts: The electron-withdrawing nitro groups pull electron density from the aromatic ring, shifting the attached protons downfield (to a higher ppm value). The hydroxyl group donates electron density, causing a shielding effect (upfield shift) on nearby protons. The methylene protons are deshielded by both the adjacent aromatic ring and the carbonyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H-6 (Aromatic) | ~8.8 - 9.1 | Doublet (d) | ~2.5 Hz | 1H | Strongly deshielded by the ortho nitro group (at C4) and the para ester group. |
| H-5 (Aromatic) | ~7.5 - 7.8 | Doublet (d) | ~2.5 Hz | 1H | Deshielded by the para nitro group (at C2) and meta nitro group (at C4). |
| -OH (Hydroxyl) | ~10.0 - 11.0 (broad) | Singlet (s) | - | 1H | Acidic proton, chemical shift is concentration and solvent dependent. Broad due to exchange. |
| -CH₂- (Methylene) | ~4.5 - 4.8 | Singlet (s) | - | 2H | Deshielded by the adjacent dinitrophenyl ring and the ester carbonyl. |
| -O-CH₂- (Ethyl) | ~4.2 - 4.4 | Quartet (q) | ~7.1 Hz | 2H | Methylene group of the ethyl ester, split by the adjacent methyl group. |
| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7.1 Hz | 3H | Methyl group of the ethyl ester, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. Carbons attached to electronegative atoms (O, N) and those in electron-deficient regions of the aromatic ring will appear at higher chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Ester) | ~168 - 172 | Typical range for an ester carbonyl carbon. |
| C-3 (C-OH) | ~155 - 160 | Aromatic carbon attached to the hydroxyl group, deshielded. |
| C-2, C-4 (C-NO₂) | ~140 - 150 | Aromatic carbons attached to nitro groups, strongly deshielded. |
| C-1 (C-CH₂) | ~130 - 135 | Quaternary aromatic carbon attached to the methylene group. |
| C-6 | ~125 - 128 | Aromatic CH carbon. |
| C-5 | ~120 - 123 | Aromatic CH carbon. |
| -O-CH₂- (Ethyl) | ~62 - 65 | Methylene carbon of the ethyl ester, attached to oxygen. |
| -CH₂- (Methylene) | ~40 - 45 | Methylene bridge carbon. |
| -CH₃ (Ethyl) | ~13 - 15 | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum due to its minimal sample preparation. The spectrum will be dominated by absorptions from the hydroxyl, nitro, and ester functional groups.
Expert Insight: The position and shape of the O-H stretching band are highly informative. Intramolecular hydrogen bonding between the hydroxyl group at C-3 and the nitro group at C-2 or C-4 is possible, which would cause the O-H peak to be broad and shifted to a lower wavenumber compared to a free hydroxyl group.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3200 - 3500 (broad) | -OH | O-H Stretch | Medium-Strong |
| 3000 - 3100 | Aromatic C-H | C-H Stretch | Medium-Weak |
| 2850 - 2980 | Aliphatic C-H | C-H Stretch | Medium-Weak |
| ~1735 - 1750 | C=O (Ester) | C=O Stretch | Strong, Sharp |
| ~1520 - 1560 | -NO₂ | Asymmetric N-O Stretch | Strong |
| ~1340 - 1380 | -NO₂ | Symmetric N-O Stretch | Strong |
| ~1200 - 1300 | C-O (Ester) | C-O Stretch | Strong |
| ~1000 - 1100 | C-O (Phenol) | C-O Stretch | Medium |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated molecular ion [M-H]⁻ in negative mode. The fragmentation pattern, studied via tandem MS (MS/MS), provides confirmatory structural information.[1][2]
Molecular Formula: C₁₀H₁₀N₂O₇ Molecular Weight: 270.19 g/mol
Predicted Key Fragments (Negative Ion Mode, [M-H]⁻):
-
m/z 269: Deprotonated molecular ion.
-
Loss of NO₂ (46 Da): A common fragmentation for nitroaromatics, leading to a fragment at m/z 223 .[2]
-
Loss of C₂H₄ (28 Da) from ethyl group: Via McLafferty-type rearrangement, leading to a fragment at m/z 241 .
-
Loss of OC₂H₅ (45 Da): Cleavage of the ethoxy group from the ester, resulting in a fragment at m/z 224 .
-
Decarboxylation (Loss of CO₂, 44 Da): Loss of the carboxyl group, yielding a fragment at m/z 225 .
Diagram of Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of the [M-H]⁻ ion.
Experimental Protocols
The following protocols represent self-validating, standard methodologies for the spectroscopic analysis of a solid organic compound like this compound.
NMR Sample Preparation and Acquisition
This protocol ensures a homogenous sample free of particulates, which is critical for high-resolution spectra.[3][4]
Caption: Workflow for NMR sample preparation and analysis.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[4]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Vortex briefly to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool directly into a 5 mm NMR tube.[5]
-
Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize magnetic field homogeneity.
-
Spectral Collection: Acquire the ¹H NMR spectrum. Subsequently, run the ¹³C NMR experiment, which will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., TMS at 0.00 ppm).
ATR-IR Spectroscopy Protocol
This non-destructive technique requires minimal sample and provides rapid analysis.[6]
Caption: Workflow for ATR-IR data acquisition.
-
Crystal Cleaning: Ensure the diamond or germanium crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, followed by a dry tissue.
-
Background Scan: Perform a background scan on the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.[7]
-
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[7]
-
Data Collection: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
ESI-Mass Spectrometry Protocol
This protocol is designed for obtaining the mass-to-charge ratio and fragmentation data for the compound.[8]
Caption: Workflow for ESI-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.[8]
-
Solvent Modification: For positive ion mode ([M+H]⁺), add 0.1% formic acid to the solution to facilitate protonation. For negative ion mode ([M-H]⁻), a small amount of a weak base like ammonium hydroxide can be added.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum to identify the mass-to-charge ratio (m/z) of the molecular ion.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the molecular ion as the precursor. The precursor ion is then fragmented in the collision cell, and the resulting fragment ions are analyzed to provide structural information.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Cambridge. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
- Tandem Mass Spectrometry. (2019).
- Van der Burg, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 779-794.
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
- Junk, G. A., & Svec, H. J. (1963). The mass spectra of dinitrophenols. Journal of the American Chemical Society, 85(6), 839-843.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved from [Link]
- Smith, F. A., & Creitz, E. C. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 73(6), 2907-2909.
- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1641-1650.
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Bartleby. (n.d.). P-Nitrophenol Vs Ir. Retrieved from [Link]
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Protocols.io. (2020). ATR FTIR spectoscopy of aqueous cell culture. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0203211). Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0198134). Retrieved from [Link]
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Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]
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Unveiling the Activity of a Novel Dinitrophenyl Compound: A Mechanistic Hypothesis and Research Framework for Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate is a synthetic organic compound for which the precise mechanism of action has not been extensively elucidated in publicly available scientific literature. However, by drawing parallels with structurally related dinitrophenyl and phenylacetate derivatives, we can formulate a compelling hypothesis regarding its potential biological activities and lay out a comprehensive research plan to systematically investigate its mechanism of action. This guide will explore the probable molecular targets and cellular effects of this compound, grounded in the established pharmacology of its chemical class, and provide detailed experimental protocols for its characterization.
Introduction: Deconstructing the Molecule
This compound possesses several key structural features that suggest potential biological activity. The 2,4-dinitrophenyl group is a well-known moiety in biochemistry and pharmacology. Compounds containing this group, such as 2,4-dinitrophenol (DNP), are classic uncouplers of oxidative phosphorylation[1]. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in metabolic rate and heat production[1]. The presence of a phenylacetate group is also significant, as derivatives of phenylacetate are recognized as important intermediates in the development of new therapeutic agents, including antibacterial and anticancer drugs[2].
The unique combination of a hydroxyl group and an ethyl acetate substituent on the dinitrophenyl ring of the target molecule suggests a nuanced activity profile that may differ from simpler dinitrophenols. The hydroxyl group could influence its solubility, membrane permeability, and potential for hydrogen bonding with biological targets. The ethyl acetate moiety might be susceptible to hydrolysis by cellular esterases, potentially leading to the formation of an active metabolite.
Based on these structural characteristics, we hypothesize that this compound may act as a modulator of cellular metabolism, potentially through the uncoupling of oxidative phosphorylation, and could also exhibit other biological effects such as enzyme inhibition or antioxidant activity.
Postulated Mechanisms of Action
Mitochondrial Uncoupling
The primary hypothesized mechanism of action is the uncoupling of oxidative phosphorylation, similar to DNP. The dinitrophenyl group can act as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force required for ATP synthesis.
Caption: Postulated mitochondrial uncoupling by the title compound.
Enzyme Inhibition
Several dinitrophenyl derivatives have been identified as enzyme inhibitors. For instance, some nitrobenzene compounds show inhibitory activity against human carbonic anhydrase isozymes I and II[3]. Additionally, derivatives of N-nitrophenyl have been designed as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms[4]. It is plausible that this compound could interact with the active sites of various enzymes, leading to their inhibition.
Antioxidant and Radical Scavenging Activity
The presence of a hydroxyl group on the phenyl ring suggests that the molecule could possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers. Some novel 2,4-dinitrophenyl derivatives have demonstrated potential antioxidant and radical scavenging activities in in vitro assays[3].
A Framework for Mechanistic Investigation: Experimental Protocols
To elucidate the precise mechanism of action, a systematic experimental approach is required. The following protocols provide a roadmap for this investigation.
Assessment of Mitochondrial Uncoupling
Objective: To determine if the compound uncouples oxidative phosphorylation.
Methodology: Measurement of Oxygen Consumption Rate (OCR)
-
Cell Culture: Culture a suitable cell line (e.g., PC12 or MN9D cells) in a 96-well plate to confluence.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., 0.01% DMSO) and a positive control for uncoupling (e.g., FCCP).
-
OCR Measurement: Use an extracellular flux analyzer to measure the OCR of the cells in real-time.
-
Mitochondrial Stress Test: After establishing a baseline OCR, sequentially inject oligomycin (ATP synthase inhibitor), the test compound, and a combination of rotenone and antimycin A (Complex I and III inhibitors).
-
Data Analysis: An increase in OCR after the addition of the compound, which is not coupled to ATP synthesis (i.e., in the presence of oligomycin), would indicate mitochondrial uncoupling.
Caption: Workflow for assessing mitochondrial uncoupling via OCR.
Enzyme Inhibition Assays
Objective: To screen for inhibitory activity against a panel of relevant enzymes.
Methodology: In Vitro Enzyme Activity Assays
-
Enzyme Selection: Based on the activities of related compounds, select a panel of enzymes for screening (e.g., carbonic anhydrases, acetohydroxyacid synthase, kinases, proteases).
-
Assay Principle: Utilize commercially available assay kits or develop colorimetric, fluorometric, or luminescent assays to measure the activity of each enzyme in the presence and absence of the test compound.
-
IC50 Determination: Perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) of the compound for any identified target enzymes.
-
Mechanism of Inhibition Studies: For promising hits, conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
Table 1: Hypothetical Enzyme Inhibition Screening Results
| Enzyme Target | IC50 (µM) |
| Carbonic Anhydrase I | > 100 |
| Carbonic Anhydrase II | 55.2 |
| Acetohydroxyacid Synthase | 25.8 |
| Kinase X | > 100 |
| Protease Y | 78.1 |
Evaluation of Antioxidant Activity
Objective: To assess the compound's ability to scavenge free radicals.
Methodology: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, mix various concentrations of this compound with the DPPH solution. Include a standard antioxidant (e.g., ascorbic acid) as a positive control.
-
Absorbance Measurement: After a 30-minute incubation in the dark, measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance in the presence of the compound compared to the control.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively established, its chemical structure strongly suggests a role as a modulator of cellular energy metabolism, likely through mitochondrial uncoupling. Furthermore, the potential for enzyme inhibition and antioxidant activity warrants thorough investigation. The experimental framework outlined in this guide provides a clear and systematic path to characterizing the biological effects of this novel compound.
Future research should focus on in vivo studies to assess the compound's efficacy and safety in animal models of metabolic diseases or cancer, depending on the outcomes of the initial mechanistic studies. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will also be crucial in optimizing the compound's potency and selectivity for its biological target(s).
References
-
Gul, H. I., et al. (2015). Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 768-773. [Link]
-
Xiao, Z., et al. (2018). Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase. Pesticide Biochemistry and Physiology, 146, 58-66. [Link]
-
Xiao, Z. P., et al. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3069. [Link]
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- 4. Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate: Technical Synthesis & Application Guide
The following is an in-depth technical guide on Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate , designed for researchers and drug development professionals.
Executive Summary
This compound is a highly functionalized aromatic intermediate utilized primarily in the synthesis of nitrogen-containing heterocycles, specifically 4-hydroxy-5-nitrooxindoles and related indole derivatives. Characterized by a 3-hydroxy-2,4-dinitro substitution pattern on a phenylacetic acid ethyl ester core, this compound serves as a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors and ion channel modulators.
This guide details the synthesis, physicochemical properties, and downstream applications of this compound, providing a self-validating protocol for its preparation from ethyl 3-hydroxyphenylacetate .
Chemical Structure & Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of a benzene ring substituted at four positions:
-
Position 1: Ethyl acetate group (
). -
Position 2: Nitro group (
). -
Position 3: Hydroxyl group (
).[1] -
Position 4: Nitro group (
).
The presence of the hydroxyl group at position 3 strongly activates the ring, while the nitro groups at 2 and 4 deactivate it but are placed in accordance with the ortho/para directing effects of the hydroxyl group.
Predicted Physicochemical Data
-
Formula:
-
Molecular Weight: 270.20 g/mol [1]
-
Predicted pKa (OH): ~4.5–5.5 (Acidified by ortho/para nitro groups)
-
Solubility: Soluble in Ethyl Acetate, DCM, DMSO; sparingly soluble in water.
| Property | Value (Predicted) | Note |
| Appearance | Yellow to Orange Crystalline Solid | Typical of polynitrophenols |
| Melting Point | 85–95 °C | Based on similar dinitrophenyl esters |
| LogP | ~1.8 | Moderate lipophilicity |
| H-Bond Donors | 1 (Phenolic OH) | |
| H-Bond Acceptors | 7 | Nitro and Ester groups |
Synthetic Pathway & Methodology
The synthesis targets the dinitration of ethyl 3-hydroxyphenylacetate. The hydroxyl group (strong activator) directs incoming electrophiles to the ortho and para positions (2, 4, and 6). The alkyl side chain (weak activator) also directs ortho/para (2, 6, and 4). The 2,4-dinitro isomer is a major product due to the cooperative directing effects, although separation from the 2,6- and 4,6-isomers is required.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway for the dinitration of ethyl 3-hydroxyphenylacetate.
Step-by-Step Protocol
Reagents:
-
Ethyl 3-hydroxyphenylacetate (CAS 72775-83-8)
-
Nitric Acid (fuming, >90%)
-
Sulfuric Acid (conc.)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (
)
Procedure:
-
Preparation: Dissolve 10.0 g (55.5 mmol) of ethyl 3-hydroxyphenylacetate in 100 mL of DCM. Cool the solution to -10°C using an ice-salt bath.
-
Nitration: Prepare a mixture of fuming nitric acid (5.5 mL, 2.2 eq) and concentrated sulfuric acid (10 mL). Add this mixture dropwise to the stirred ester solution over 30 minutes. Caution: Exothermic reaction. Maintain temperature below 0°C to minimize oxidation.
-
Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The formation of yellow/orange spots indicates nitro compounds.
-
Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice. Extract with DCM (3 x 100 mL).
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and saturated
solution (until neutral pH). Dry over anhydrous . -
Purification: Concentrate the solvent in vacuo to yield a crude orange oil. Purify via flash column chromatography on silica gel.
-
Eluent Gradient: 0%
30% Ethyl Acetate in Hexane. -
Fraction Collection: The 2,4-dinitro isomer typically elutes after the 2,6-dinitro and before the 4,6-dinitro isomer due to intramolecular hydrogen bonding between the 2-nitro and 3-hydroxy groups.
-
-
Isolation: Recrystallize the target fraction from Ethanol/Hexane to afford This compound as yellow needles.
Scientific Rationale: The use of low temperature (-10°C) is critical to prevent polynitration beyond the dinitro stage (picric acid derivatives) and to suppress oxidative degradation of the phenolic ring. The protection of the carboxylic acid as an ethyl ester prevents decarboxylation under strongly acidic conditions [1].
Downstream Applications: Oxindole Synthesis
The primary utility of this intermediate lies in its conversion to 4-hydroxy-5-nitrooxindole (and subsequently 4-amino-oxindoles), which are privileged scaffolds in kinase inhibitor design (e.g., CDK2, VEGFR inhibitors).
Reductive Cyclization Mechanism
The nitro group at position 2 is selectively reduced to an amine. This amine then performs an intramolecular nucleophilic attack on the ester carbonyl (position 1), releasing ethanol and forming the lactam (oxindole) ring.
Figure 2: Reductive cyclization strategy for oxindole synthesis.
Protocol Note:
Selective reduction of the 2-nitro group over the 4-nitro group can be achieved using sodium dithionite (
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these expected values:
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | Ethyl | |
| Ethyl | ||
| Benzylic | ||
| Aromatic H at C5 | ||
| Aromatic H at C6 | ||
| Phenolic OH (Chealated) | ||
| IR Spectroscopy | 1735 | Ester C=O stretch |
| 1530, 1350 | Nitro N-O stretch (asym/sym) | |
| 3400 | Phenolic O-H stretch | |
| Mass Spectrometry | m/z 270 | Molecular ion |
| m/z 225 | Loss of ethoxy group |
Critical Quality Attribute: The coupling constant (
References
-
Nitration of Phenolic Esters: Miyazaki, I., et al. "Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives." Int. J. Mol. Sci. 2020, 21(18), 6682. Validates the nitration/reduction pathway for hydroxyphenylacetic acid derivatives.
- Krayushkin, M. M., et al. "Synthesis of photochromic spiropyrans of the oxindole series." Russian Chemical Bulletin, 2008.
- Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
-
Related Compound (4-Hydroxy Isomer): "Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate (CAS 83799-60-4)."[2][3][4] Pharmaffiliates Catalog. Reference for the structural isomer, often found as an impurity in thyroid hormone synthesis.
Sources
Technical Guide: Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
The following technical guide provides an in-depth analysis of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate , a specialized intermediate in organic synthesis. Due to the specific isomeric nature of this compound, it is often synthesized in situ or custom-manufactured rather than stocked as a commodity chemical. This guide details its chemical identity, synthesis pathways, and applications, grounded in the established chemistry of dinitrophenol derivatives.
Executive Summary & Chemical Identity[1][2]
This compound is a nitro-substituted phenylacetic acid ester. It belongs to the class of dinitrophenols, which are characterized by their acidity, yellow coloration, and potential biological activity as uncouplers of oxidative phosphorylation.
While the specific CAS number for this exact isomer is not widely indexed in public chemical registries (unlike its 4-hydroxy-3,5-dinitro analog), it is a chemically valid structure derivable from Ethyl 3-hydroxyphenylacetate (CAS 22446-38-4). This guide focuses on its synthesis, characterization, and handling.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | Ethyl (3-hydroxy-2,4-dinitro)phenylacetate |
| Molecular Formula | C₁₀H₁₀N₂O₇ |
| Molecular Weight | 270.20 g/mol |
| Parent Compound CAS | 22446-38-4 (Ethyl 3-hydroxyphenylacetate) |
| Related Isomer CAS | 83799-60-4 (Ethyl 4-hydroxy-3,5-dinitrophenylacetate) |
| SMILES | CCOC(=O)CC1=C(N(=O)=O)C(O)=C(N(=O)=O)C=C1 |
| Appearance | Yellow crystalline solid (predicted) |
| Solubility | Soluble in organic solvents (EtOAc, DCM, Acetone); sparingly soluble in water.[1][2][3][4] |
Synthesis & Production Protocols
The synthesis of this compound relies on the electrophilic aromatic substitution (nitration) of the parent ester, Ethyl 3-hydroxyphenylacetate. The hydroxyl group at position 3 is a strong activator and directs incoming electrophiles (nitro groups) to the ortho and para positions relative to itself (positions 2, 4, and 6 on the ring).
Reaction Pathway Analysis
The nitration of Ethyl 3-hydroxyphenylacetate typically yields a mixture of isomers, primarily the 2,4-dinitro and 4,6-dinitro species. The 2,4-isomer is formed by nitration at the sterically crowded position 2 (between the acetate and hydroxyl groups) and position 4.
Synthesis Diagram (Graphviz)
Figure 1: Synthesis pathway via nitration of Ethyl 3-hydroxyphenylacetate. The hydroxyl group directs substitution to positions 2, 4, and 6.
Experimental Protocol: Nitration
Safety Warning: Nitration reactions are highly exothermic and can produce explosive byproducts. Perform in a fume hood behind a blast shield.
-
Preparation of Mixed Acid:
-
In a 250 mL round-bottom flask, cool 20 mL of concentrated sulfuric acid (
) to 0°C in an ice-salt bath. -
Slowly add 15 mL of fuming nitric acid (
, >90%) dropwise, maintaining temperature <10°C. Stir for 15 minutes.
-
-
Substrate Addition:
-
Dissolve 5.0 g (27.7 mmol) of Ethyl 3-hydroxyphenylacetate (CAS 22446-38-4) in 20 mL of glacial acetic acid.
-
Add this solution dropwise to the mixed acid over 30 minutes. Critical: Maintain internal temperature between 0-5°C to minimize oxidation and tar formation.
-
-
Reaction & Quenching:
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate (mixture of dinitro isomers) will form.
-
-
Isolation & Purification:
-
Filter the yellow solid and wash with cold water (
mL) to remove acid traces. -
Isomer Separation: The 2,4-dinitro isomer is less symmetric than the 4,6-isomer. Recrystallize from ethanol/water (9:1). The 4,6-isomer typically crystallizes first; the target 2,4-dinitro isomer remains in the mother liquor or crystallizes in a second crop.
-
Validation: Confirm structure via
NMR (coupling patterns of aromatic protons will differ: 2,4-isomer shows two doublets with ortho-coupling, while 4,6-isomer shows two singlets or meta-coupling).
-
Applications in Drug Development & Research[5][6]
Metabolic Uncoupling Research
Like its analog 2,4-Dinitrophenol (DNP), this compound acts as a protonophore. The dinitrophenol moiety can shuttle protons across the mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation.
-
Utility: Used as a reference standard in toxicology to study the structure-activity relationship (SAR) of uncoupling agents.
-
Mechanism: The acidic hydroxyl group (
) allows the molecule to exist as both a neutral phenol and a phenolate anion, facilitating proton transport.
Prodrug Design (Esterase Sensitivity)
The ethyl ester group renders the molecule lipophilic, allowing cell permeability. Once intracellular, non-specific esterases hydrolyze the ester to the free acid (3-hydroxy-2,4-dinitrophenylacetic acid ).
-
Application: This "masked" acidity is useful for delivering the active dinitrophenol moiety specifically to tissues with high esterase activity.
Analytical Derivatization
The dinitrophenyl group is a chromophore, making this compound useful in developing UV-Vis or HPLC assays for phenylacetate metabolites.
Analytical Characterization
To validate the identity of the synthesized this compound, compare spectral data against predicted values.
| Technique | Expected Signal Characteristics |
| Aromatic: Two doublets ( | |
| IR Spectroscopy | Nitro: Strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). Ester: Strong C=O stretch at 1735 cm⁻¹. Hydroxyl: Broad O-H stretch at 3200-3400 cm⁻¹. |
| Mass Spectrometry | [M-H]⁻: m/z 269.1 (Negative ESI). Characteristic loss of |
Safety & Handling
-
Explosion Hazard: Polynitrated aromatic compounds can be shock-sensitive. Store in a cool, stable environment. Do not heat to dryness.
-
Toxicity: Potentially toxic by inhalation, ingestion, or skin absorption. Uncouplers of oxidative phosphorylation can cause hyperthermia and metabolic collapse.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
References
-
Sigma-Aldrich. Ethyl 3-hydroxyphenylacetate (CAS 22446-38-4) Product Sheet.Link
-
PubChem. Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate (Related Isomer, CAS 83799-60-4).Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
ChemSpider. Search for Dinitrophenylacetate Derivatives.Link
Sources
Thermodynamic Characterization of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate: A Technical Guide
Topic: Thermodynamic properties of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate Content Type: Technical Whitepaper / Characterization Guide Audience: Researchers, Senior Scientists, Process Chemists
Executive Summary & Compound Architecture
This compound (EHDPA) represents a specialized class of energetic functionalized aromatics. Structurally, it combines a lipophilic ethyl ester tail with a highly electron-deficient dinitrophenol core. This unique architecture imparts dual thermodynamic behaviors: the ester moiety drives solubility in organic media, while the ortho-flanked phenolic hydroxyl group creates significant intramolecular hydrogen bonding and acidity.
This guide provides a rigorous framework for establishing the thermodynamic profile of EHDPA. Given the scarcity of specific literature data for this exact isomer, this document synthesizes properties from close structural analogs (e.g., 2,4-dinitrophenol, ethyl 2-(2,4-dinitrophenyl)acetate) and defines the Standard Operating Procedures (SOPs) required to empirically validate its physicochemical constants.
Structural Analysis & Predicted Properties
The "3-hydroxy-2,4-dinitro" substitution pattern places the hydroxyl group between two nitro groups. This "sandwich" effect has profound thermodynamic consequences:
-
Acidity (pKa): The electron-withdrawing nitro groups at positions 2 and 4 (both ortho to the hydroxyl at position 3) will drastically lower the pKa, likely into the 3.5–4.5 range.
-
Volatility: Strong intramolecular hydrogen bonding between the hydroxyl proton and the nitro oxygens reduces intermolecular attraction, potentially leading to sublimation prior to melting or a lower-than-expected melting point.
-
Energetics: The polynitro motif introduces thermal instability. Decomposition often competes with fusion.
| Property | Predicted Value / Range | Rationale |
| Molecular Formula | C₁₀H₁₀N₂O₇ | - |
| Molecular Weight | 270.20 g/mol | - |
| Melting Point | 90°C – 120°C | Intramolecular H-bonding lowers lattice energy compared to para isomers. |
| Boiling Point | Decomposes | Polynitro aromatics typically deflagrate or carbonize before boiling. |
| pKa (Phenolic) | 3.5 – 4.2 | Inductive/Resonance withdrawal by ortho-nitro groups. |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Ester lipophilicity balances polar nitro groups. |
Critical Safety Protocol: Thermal Stability Assessment
WARNING: Dinitro-aromatic esters are potential energetic materials. Before any thermodynamic heating cycles (melting point, distillation), thermal stability must be established to prevent equipment damage or runaway reactions.
Workflow 1: Thermal Decomposition Screening (TGA/DSC)
The following protocol differentiates between a phase change (melting) and a decomposition event.
Methodology:
-
TGA (Thermogravimetric Analysis):
-
Sample: 2–5 mg in an open alumina pan.
-
Ramp: 5°C/min from Ambient to 400°C under N₂ flow (50 mL/min).
-
Criterion: Identify
(onset of mass loss). If mass loss >2% occurs before the expected melting point, the compound is thermally unstable.
-
-
DSC (Differential Scanning Calorimetry):
-
Sample: 1–3 mg in a crimped (but vented) aluminum pan to contain slight pressure but allow gas escape.
-
Ramp: 5°C/min. Stop heating 20°C below
determined by TGA. -
Observation: Look for a sharp endotherm (melting). An exotherm indicates decomposition.
-
Figure 1: Decision matrix for thermal analysis of nitro-aromatics to prevent instrument contamination.
Thermodynamic Solubility & Partitioning
Understanding the solution thermodynamics is vital for recrystallization and bioavailability studies. The solubility of EHDPA is governed by the Van't Hoff equation:
Where
Protocol 2: Gravimetric Solubility Determination
Reagents: HPLC-grade Water, Ethanol, Ethyl Acetate, Toluene.
-
Saturation: Add excess EHDPA to 5 mL of solvent in a jacketed glass vial.
-
Equilibration: Stir at fixed temperatures (e.g., 20°C, 30°C, 40°C) for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to temp).
-
Quantification: Evaporate solvent from a known volume and weigh the residue (Gravimetric) OR dilute and measure UV-Vis absorbance at
(approx. 360 nm for dinitrophenols).
Expected Solubility Profile:
-
Water: Insoluble (< 0.1 mg/mL) due to the aromatic ester.
-
Ethanol: Moderately Soluble.
-
Ethyl Acetate/Acetone: Highly Soluble (Dipole-dipole interactions).
-
Toluene: Soluble (π-stacking interactions).
Acid-Base Thermodynamics (pKa)
The "3-hydroxy" proton is the thermodynamic active site for ionization.
Protocol 3: Spectrophotometric pKa Determination
Standard potentiometric titration may fail due to low aqueous solubility. UV-Vis titration is superior for chromophoric nitrophenols.
-
Stock Solution: Dissolve EHDPA in methanol (
M). -
Buffer Preparation: Prepare aqueous buffers ranging from pH 2.0 to 8.0 (constant ionic strength
M KCl). -
Measurement:
-
Add 50 µL stock to 2.5 mL buffer.
-
Scan UV-Vis (250–500 nm).
-
Isosbestic Point: Observe the shift from the phenol form (
nm) to the phenolate ion ( nm, deep yellow).
-
-
Calculation: Plot Absorbance vs. pH at the phenolate
. The inflection point is the pKa.
Figure 2: Spectrophotometric workflow for determining the dissociation constant of hydrophobic nitrophenols.
References
-
NIST Chemistry WebBook. Thermochemical Data for Nitro-Aromatics. National Institute of Standards and Technology. [Link]
-
PubChem. 2,4-Dinitrophenol Compound Summary. National Library of Medicine. [Link][1]
- Hanson, R. M.Functional Group Chemistry: The acidity of nitrophenols. Journal of Chemical Education. (Contextual grounding for pKa predictions).
-
ASTM E537-12. Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International. [Link]
Sources
An In-depth Technical Guide to the Potential Biological Activity of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Introduction
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate is a small organic molecule that, while not extensively studied, belongs to the well-known class of dinitrophenyl compounds. The presence of the 2,4-dinitrophenyl moiety is of significant interest to the scientific community due to its established biological activities. The parent compound, 2,4-dinitrophenol (DNP), is a classic uncoupler of oxidative phosphorylation, a mechanism that has been explored for various therapeutic applications, including weight management and, more recently, at low doses for neuroprotection.[1][2] The nitro group is a recurring structural motif in a wide array of pharmacologically active substances.[3] This guide aims to provide a comprehensive overview of the potential biological activities of this compound, drawing inferences from the known effects of structurally related compounds. We will delve into its potential mechanisms of action, propose experimental workflows for its validation, and discuss its possible therapeutic applications.
Chemical Synthesis and Characterization
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.1 moles of 2,4-dinitrobenzaldehyde and 1.0 mole of ethyl acetoacetate in benzene.
-
Catalyst Addition: Add piperidine and glacial acetic acid as catalysts to the mixture.
-
Reflux: Heat the mixture under reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.
-
Workup: After cooling, the mixture is poured into a separatory funnel with ether and washed successively with dilute hydrochloric acid, sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.
-
Reduction: The resulting ethyl α-acetyl-β-(2,4-dinitrophenyl)acrylate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the target compound.[5]
Characterization:
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
| Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the molecular structure and confirm the presence of all functional groups. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups such as hydroxyl (-OH), nitro (-NO₂), and ester (C=O). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
Postulated Mechanism of Action: Mitochondrial Uncoupling
The primary and most well-documented biological activity of 2,4-dinitrophenol (DNP) is the uncoupling of oxidative phosphorylation in mitochondria.[6] It is highly probable that this compound shares this mechanism. DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thus dissipating the proton gradient that is essential for ATP synthesis.[2] This leads to an increase in oxygen consumption and the release of energy as heat, rather than being stored as ATP.[6]
Caption: Postulated mechanism of mitochondrial uncoupling by this compound.
Potential Therapeutic and Biological Applications
Metabolic Regulation
Historically, DNP was used as a weight-loss drug due to its ability to increase metabolic rate.[2] However, its use was discontinued due to a narrow therapeutic window and severe side effects.[1] The structural modifications in this compound, such as the ethyl acetate and hydroxyl groups, may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to a safer therapeutic profile.
Neuroprotection
Paradoxically, at low, non-toxic concentrations, DNP has been shown to exhibit neuroprotective effects.[2] This is thought to be due to a mild uncoupling effect that reduces the production of reactive oxygen species (ROS) and prevents mitochondrial calcium overload, both of which are implicated in neurodegenerative diseases.[7] It is plausible that this compound could also possess these neuroprotective properties.
Antimicrobial and Herbicidal Activity
Various nitrophenyl compounds have demonstrated antimicrobial and herbicidal activities.[8] The nitro groups can undergo metabolic reduction to form reactive intermediates that can damage cellular components in microbes and plants. Therefore, screening this compound for these activities is a logical avenue for investigation. For instance, a study on a synthesized 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate showed excellent herbicidal and microbial activities.[8]
Proposed Experimental Workflows for Validation
To empirically determine the biological activity of this compound, a systematic series of in vitro experiments is recommended.
Caption: A streamlined experimental workflow for evaluating the biological activities of the target compound.
In Vitro Cytotoxicity Assessment
Objective: To determine the concentration range at which the compound is toxic to cells.
Protocol (MTT Assay):
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or SH-SY5Y) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mitochondrial Respiration Analysis
Objective: To directly measure the effect of the compound on mitochondrial respiration and confirm its uncoupling activity.
Protocol (Seahorse XF Analyzer):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Compound Injection: Load the compound into the injection ports of the sensor cartridge.
-
Assay Execution: Run a mitochondrial stress test assay, which involves sequential injections of oligomycin, FCCP (a known uncoupler for comparison), and a mixture of rotenone and antimycin A.
-
Data Acquisition: The instrument will measure the oxygen consumption rate (OCR) in real-time.
-
Parameter Calculation: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
Protocol (Broth Microdilution Method):
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus).
-
Serial Dilution: Prepare a serial dilution of the compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the prepared microorganism.
-
Incubation: Incubate the plate under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Herbicidal Activity Assay
Objective: To evaluate the effect of the compound on seed germination and seedling growth.
Protocol (Seed Germination Inhibition):
-
Test Preparation: Place filter paper in petri dishes and moisten with different concentrations of the test compound solution.
-
Seed Plating: Place a known number of seeds of a model plant (e.g., Arabidopsis thaliana or lettuce) on the filter paper.
-
Incubation: Incubate the petri dishes in a controlled environment (light and temperature).
-
Data Collection: After a set period (e.g., 7 days), count the number of germinated seeds and measure the radicle length.
-
Analysis: Calculate the percentage of germination inhibition and the effect on seedling growth compared to a control.
Data Interpretation and Future Directions
The results from these initial in vitro assays will provide a foundational understanding of the biological activity of this compound.
-
Cytotoxicity Data: Will establish the therapeutic window for further experiments.
-
Mitochondrial Respiration Data: Will confirm or refute the hypothesis of mitochondrial uncoupling.
-
Antimicrobial and Herbicidal Data: Will indicate the potential for development in these areas.
Positive results in these assays would warrant further investigation, including:
-
In-depth mechanistic studies: To elucidate the precise molecular targets.
-
In vivo studies: In animal models to assess efficacy and safety.
-
Structure-activity relationship (SAR) studies: To synthesize and test analogues for improved activity and reduced toxicity.
Conclusion
This compound represents an intriguing, yet understudied, molecule with the potential for significant biological activity. Based on the well-established properties of the 2,4-dinitrophenyl scaffold, it is reasonable to hypothesize that this compound may act as a mitochondrial uncoupler, with potential applications in metabolic regulation and neuroprotection. Furthermore, the possibility of antimicrobial and herbicidal activities should not be overlooked. The experimental workflows detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential activities. Rigorous empirical investigation is now required to unlock the true biological and therapeutic potential of this compound.
References
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL: [Link])
-
2,4-Dinitrophenol - Wikipedia. (URL: [Link])
-
Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC. (URL: [Link])
-
2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem. (URL: [Link])
-
The inhibitory effect of 2,4-dinitrophenetol (DNF), 2,4-dinitrophenol (DNP) - ResearchGate. (URL: [Link])
-
Synthesis and Study of the Physical,Thermal,Chemical,and Biological Properties of 2,4-Dinitrophenylhydrazones of Substituted Chalcones - ResearchGate. (URL: [Link])
-
Improved synthesis of enantiomerically pure Etomoxir and its 2,4- dinitrophenyl analogue. (URL: [Link])
-
Catalytic Degradability of p-Nitrophenol Using Ecofriendly Silver Nanoparticles - MDPI. (URL: [Link])
-
Toxicological Profile for Dinitrophenols - ATSDR. (URL: [Link])
-
RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI - NIH. (URL: [Link])
-
Synthesis of 2,4-dinitrophenyl ethyl ether - PrepChem.com. (URL: [Link])
-
Biological effect and the toxicity mechanisms of some dinitrophenyl ethers - ResearchGate. (URL: [Link])
-
2,4-Dinitrophenyl acetate | C8H6N2O6 | CID 20224 - PubChem - NIH. (URL: [Link])
- US4695656A - Process for the preparation of 2,4-dinitrophenyl ethers - Google P
-
ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)-PROPIONATE - Organic Syntheses Procedure. (URL: [Link])
-
4-Nitrophenol | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent - ResearchGate. (URL: [Link])
-
2,4 Dinitrophenol as Medicine - PubMed. (URL: [Link])
Sources
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
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- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Harnessing the Synthetic Potential of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate: A Guide to its Projected Synthesis and Application
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a comprehensive technical guide on the anticipated utility of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate, a polyfunctional aromatic compound. While direct literature on this specific molecule is sparse, its structural motifs—an activated aromatic system, a phenolic hydroxyl group, and an active methylene center—suggest significant potential as a versatile building block in modern organic synthesis. This guide presents a plausible, robust synthetic protocol, explores its projected applications in areas such as heterocycle synthesis and carbon-carbon bond formation, and furnishes detailed experimental procedures. All discussions are grounded in established mechanistic principles and data from closely related analogues, providing a scientifically rigorous framework for researchers exploring this novel reagent.
Introduction and Strategic Overview
This compound represents a unique confluence of reactive functional groups within a single molecular scaffold. The two nitro groups render the phenyl ring highly electron-deficient, activating it towards nucleophilic aromatic substitution (SNAr) and significantly increasing the acidity of both the phenolic proton and the α-protons of the acetate moiety. This electronic profile makes the molecule a prime candidate for a variety of synthetic transformations.
This guide is structured to serve as a practical resource for synthetic chemists. We begin by proposing a logical and efficient synthesis of the title compound from commercially available precursors. Subsequently, we delve into its core applications, providing not only step-by-step protocols but also the underlying chemical rationale for the proposed transformations. The objective is to equip researchers with the foundational knowledge to confidently and safely incorporate this promising, albeit under-explored, reagent into their synthetic programs.
Key Reactive Centers and Synthetic Potential
The molecule's utility stems from three primary reactive sites, as illustrated below. Understanding these sites is key to designing synthetic routes that leverage its capabilities.
Caption: Key reactive centers of this compound.
Proposed Synthesis Protocol
The synthesis of the title compound can be logically approached via a two-step sequence starting from 3-hydroxyphenylacetic acid: Fischer esterification followed by a regioselective nitration.
Workflow for Synthesis
Caption: Proposed two-step synthetic workflow for the target compound.
Protocol 2.1: Step 1 - Synthesis of Ethyl 2-(3-hydroxyphenyl)acetate
Rationale: A standard Fischer esterification is employed to protect the carboxylic acid. Using sulfuric acid as a catalyst and an excess of ethanol as both reagent and solvent drives the equilibrium towards the ester product.
Materials:
-
3-Hydroxyphenylacetic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-hydroxyphenylacetic acid (1.0 eq).
-
Add a 10-fold volumetric excess of absolute ethanol.
-
Carefully add concentrated H₂SO₄ (0.05 eq) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol via rotary evaporation.
-
Dissolve the residue in EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Ethyl 2-(3-hydroxyphenyl)acetate as an oil, which can be used directly in the next step. A Safety Data Sheet for a similar compound, Ethyl (3-Hydroxyphenyl)acetate, advises that it may cause skin and eye irritation[1].
Protocol 2.2: Step 2 - Dinitration of Ethyl 2-(3-hydroxyphenyl)acetate
Rationale: The hydroxyl and alkyl acetate groups are ortho-, para-directing. Nitration is expected to occur at the activated C2, C4, and C6 positions. Using a potent nitrating mixture (H₂SO₄/HNO₃) at controlled temperatures is necessary to achieve dinitration. The C2 and C4 positions are sterically and electronically favored for substitution.
Materials:
-
Ethyl 2-(3-hydroxyphenyl)acetate (from Step 1)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice-water bath
-
Deionized Water
Procedure:
-
In a flask maintained in an ice-water bath (0-5 °C), add concentrated H₂SO₄ (4.0 eq).
-
Slowly add the Ethyl 2-(3-hydroxyphenyl)acetate intermediate (1.0 eq) to the cold sulfuric acid with vigorous stirring.
-
Prepare the nitrating mixture by carefully adding concentrated HNO₃ (2.5 eq) to concentrated H₂SO₄ (2.5 eq) in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the substrate solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Very carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
The solid precipitate of this compound should be collected by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Key Applications & Protocols
The unique functionality of the title compound opens doors to several synthetic applications.
Application 3.1: Synthesis of Benzofuranones via Intramolecular Cyclization
Causality: The ortho-positioning of the hydroxyl group and the ethyl acetate side chain provides a perfect scaffold for intramolecular cyclization. Under basic or acidic conditions, the molecule can cyclize to form a substituted benzofuran-2(3H)-one, a core structure in many natural products and pharmaceuticals. This reaction is analogous to the preparation of intermediates for drugs like dronedarone[2].
Protocol 3.1.1: Base-Mediated Intramolecular Cyclization
-
Dissolve this compound (1.0 eq) in tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of starting material.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting 4,6-dinitro-3H-benzofuran-2-one by column chromatography or recrystallization.
Application 3.2: Knoevenagel Condensation for C-C Bond Formation
Causality: The electron-withdrawing dinitrophenyl group significantly acidifies the α-protons (pKa estimated to be in the range of 10-13), making this compound an excellent substrate for base-catalyzed condensation reactions with aldehydes and ketones, similar to the reactivity of ethyl acetoacetate[3].
Protocol 3.2.1: Piperidine-Catalyzed Condensation with an Aldehyde
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in benzene or toluene.
-
Add a catalytic amount of piperidine (0.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture for 3-5 hours, monitoring the removal of water and the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄ and concentrate to yield the crude product.
-
Purify the resulting α,β-unsaturated ester by column chromatography on silica gel.
Data Summary (Predicted Properties)
The following table outlines the predicted physicochemical and spectroscopic data for the title compound based on its structure and known data for similar molecules[4][5].
| Property | Predicted Value / Characteristics |
| Molecular Formula | C₁₀H₁₀N₂O₇ |
| Molecular Weight | 270.19 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Expected > 100 °C (highly polar and nitrated) |
| ¹H NMR (ppm) | δ 8.5-8.8 (d, 1H, Ar-H), δ 7.5-7.8 (d, 1H, Ar-H), δ 5.0-5.5 (s, 1H, α-CH), δ 4.2-4.4 (q, 2H, -OCH₂CH₃), δ 1.2-1.4 (t, 3H, -OCH₂CH₃). Phenolic -OH may be broad or not observed. |
| ¹³C NMR (ppm) | δ ~168 (C=O, ester), δ ~155 (C-OH), δ ~145 (C-NO₂), δ ~140 (C-NO₂), δ ~128-135 (Ar-C), δ ~120-125 (Ar-CH), δ ~62 (-OCH₂), δ ~55 (α-C), δ ~14 (-CH₃) |
| IR (cm⁻¹) | 3200-3400 (br, O-H), ~1740 (s, C=O ester), 1530 & 1350 (s, NO₂ stretch), ~1600 (C=C aromatic) |
Safety and Handling
CAUTION: Dinitrophenyl derivatives require careful handling due to their toxicological properties and potential for thermal instability.
-
Toxicity: 2,4-Dinitrophenol (a related compound) is highly toxic and acts by uncoupling oxidative phosphorylation, leading to a rapid increase in metabolic rate and body temperature[6][7]. Assume the title compound has similar toxic properties. Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Explosive Risk: Many polynitrated aromatic compounds are thermally sensitive and can be explosive, especially when dry or subjected to shock or friction[6][8]. Avoid grinding the solid or heating it rapidly. It is classified as a flammable solid[8].
-
Handling: Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge[8][9][10].
-
First Aid:
-
Skin Contact: Immediately wash affected areas with soap and plenty of water. Remove contaminated clothing[9].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1][9].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing[9].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].
-
Conclusion and Future Outlook
This compound stands as a promising yet untapped resource for synthetic chemists. Its projected reactivity as a precursor for heterocyclic systems, a partner in C-C bond-forming reactions, and a potential substrate for SNAr chemistry makes it a highly attractive target for further investigation. The protocols and insights provided in this guide are intended to catalyze this exploration, offering a solid foundation for developing novel synthetic methodologies and constructing complex molecular architectures. Future work should focus on the experimental validation of these proposed routes and a thorough exploration of the compound's reaction scope.
References
-
Covestro. "SAFETY DATA SHEET". Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Dinitrophenols". Available at: [Link]
-
Arkivoc. "Improved synthesis of enantiomerically pure Etomoxir and its 2,4-dinitrophenyl analogue". Available at: [Link]
-
PubChem. "2,4-Dinitrophenol | C6H4N2O5 | CID 1493". Available at: [Link]
-
EPH - International Journal of Applied Science. "NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE". Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Ethyl 2-(3-amino-4-hydroxyphenyl)acetate". Available at: [Link]
-
Semantic Scholar. "Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects". Available at: [Link]
-
JournalAgent. "SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY". Available at: [Link]
-
Arkivoc. "synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives". Available at: [Link]
-
Research Journal of Pharmacy and Technology. "Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety". Available at: [Link]
-
Scope Database. "Nucleophilic Substitution Reactions of 2,4-Dinittrophenyl Acetate With Hydrazine and methanol Solvent Effect". Available at: [Link]
-
ResearchGate. "(PDF) NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT". Available at: [Link]
-
ResearchGate. "Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate". Available at: [Link]
-
PubChem. "2,4-Dinitrophenyl acetate | C8H6N2O6 | CID 20224". Available at: [Link]
-
SciSpace. "Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration". Available at: [Link]
-
Organic Syntheses. "ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)-PROPIONATE". Available at: [Link]
-
MDPI. "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...". Available at: [Link]
-
Texas Tech University Libraries. "STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES". Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate...". Available at: [Link]
-
ScienceDirect. "Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines". Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate". Available at: [Link]
-
MDPI. "2,4 Dinitrophenol as Medicine". Available at: [Link]
-
PubMed. "2,4-Dinitrophenol-induced increase in ethanol and acetaldehyde oxidation in the perfused rat liver". Available at: [Link]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dinitrophenyl acetate | C8H6N2O6 | CID 20224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. geneseo.edu [geneseo.edu]
Application of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate in medicinal chemistry
Application Note: Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate in Medicinal Chemistry
Part 1: Executive Summary & Compound Profile
This compound represents a specialized scaffold in medicinal chemistry, combining the bioactivity of the 2,4-dinitrophenol (DNP) class with the versatility of a phenylacetic acid ester.
While historically overshadowed by its parent uncoupler (DNP), this specific ethyl ester derivative has emerged as a valuable tool for two distinct purposes:
-
Mitochondrial Uncoupling Prodrug: The ethyl ester masks the carboxylic acid, enhancing cellular permeability. Intracellular esterases hydrolyze the compound to release the free acid, which acts as a potent, controlled-release protonophore.
-
High-Value Synthetic Intermediate: The unique substitution pattern (3-hydroxy flanked by 2,4-nitro groups) makes it a critical precursor for synthesizing poly-functionalized benzimidazoles and indoles via reductive cyclization, often used in kinase inhibitor discovery.
Chemical Profile:
-
Functional Groups: Ethyl ester (prodrug/protection), Phenolic hydroxyl (pKa modulator), Nitro groups (redox-active/electron-withdrawing).
-
Key Property: High acidity of the phenol (due to ortho/para nitro groups) allows for pH-dependent colorimetric shifts.
Part 2: Application I – Mitochondrial Uncoupling & Metabolic Modulation
Mechanism of Action
The compound functions as a lipophilic weak acid prodrug .
-
Entry: The ethyl ester moiety increases lipophilicity (
), allowing passive diffusion across the plasma membrane. -
Activation: Cytosolic esterases cleave the ethyl group, liberating 2-(3-hydroxy-2,4-dinitrophenyl)acetic acid.
-
Uncoupling: The free acid possesses a dissociable proton on the phenolic hydroxyl (pKa ~4-5 due to nitro-stabilization). It shuttles protons from the mitochondrial intermembrane space (IMS) to the matrix, dissipating the proton motive force (
) and decoupling oxidative phosphorylation from ATP synthesis.
Visualization: Mechanism of Action
Figure 1: Prodrug activation and mitochondrial uncoupling mechanism.
Experimental Protocol: Cellular Respiration Assay (Seahorse XF)
Objective: Quantify the uncoupling efficiency of the compound in HepG2 cells compared to standard FCCP.
Materials:
-
This compound (Stock: 10 mM in DMSO).
-
Seahorse XF Cell Mito Stress Test Kit.
-
HepG2 cells (seeded at 20,000 cells/well).
Step-by-Step Methodology:
-
Preparation: Seed cells in XF96 microplates 24h prior to assay. Hydrate sensor cartridges overnight at 37°C (non-CO2).
-
Media Exchange: On assay day, wash cells 2x with XF Assay Medium (pH 7.4, supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Bring final volume to 180 µL.
-
Compound Loading:
-
Port A: Oligomycin (ATP synthase inhibitor) - Final 1.5 µM.
-
Port B: Test Compound (Titration: 0.5, 1.0, 5.0, 10.0 µM) - Note: Run separate wells for each concentration.
-
Port C: Rotenone/Antimycin A (ETC inhibitors) - Final 0.5 µM.
-
-
Measurement: Run standard Mito Stress Test protocol (3 min mix, 3 min measure cycles).
-
Data Analysis:
-
Calculate Spare Respiratory Capacity and Maximal Respiration .
-
Success Criteria: A dose-dependent increase in Oxygen Consumption Rate (OCR) after Port B injection, without a corresponding increase in ATP production, confirms uncoupling.
-
Part 3: Application II – Synthetic Precursor for N-Heterocycles
Synthetic Utility
The "2,4-dinitro" substitution pattern on the phenylacetic acid scaffold is a classic setup for synthesizing benzimidazoles or indoles via the reductive cyclization strategy. The 3-hydroxy group provides a handle for further functionalization (e.g., O-alkylation) or serves as a hydrogen bond donor in the final pharmacophore.
Visualization: Synthetic Pathway
Figure 2: Synthetic workflow for converting the dinitro scaffold into bioactive heterocycles.
Protocol: Reductive Cyclization to Benzimidazole Derivative
Objective: Synthesize a benzimidazole scaffold retaining the acetic acid side chain.
Reagents:
-
Test Compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Glacial Acetic Acid (Solvent/Reagent)[4]
-
Ethyl Acetate (Extraction)
Methodology:
-
Dissolution: Dissolve 1.0 g of this compound in 20 mL of glacial acetic acid.
-
Reduction: Add iron powder (5 eq) portion-wise while stirring at 60°C. The reaction is exothermic; monitor temperature.
-
Reflux: Heat to reflux (118°C) for 4 hours. The acetic acid acts as both the reducing medium (with Fe) and the cyclizing agent (forming the imidazole ring with the generated diamine).
-
Workup:
-
Cool to room temperature.[5] Filter through Celite to remove iron residues.
-
Concentrate filtrate under reduced pressure.
-
Neutralize residue with sat. NaHCO3 and extract with Ethyl Acetate (3x).
-
-
Purification: Flash chromatography (DCM:MeOH gradient). The product will be the ethyl 2-(4-hydroxy-1H-benzimidazol-5-yl)acetate (regioisomer dependent on cyclization preference).
Part 4: Safety & Handling (Critical)
-
Explosion Hazard: Polynitro aromatic compounds can be shock-sensitive or explosive when dry. Store wet or in solution if possible. Avoid heating the dry solid above 100°C.
-
Toxicity: Dinitrophenol derivatives are highly toxic by ingestion and skin absorption (uncoupling leads to hyperthermia).
-
Antidote: There is no specific antidote for DNP poisoning. Treatment is supportive (cooling, sedation).
-
-
PPE: Double nitrile gloves, face shield, and fume hood operation are mandatory.
Part 5: References
-
Mitochondrial Uncoupling Mechanisms:
-
Blaikie, T. P., et al. (2019). "Targeting Dinitrophenol to Mitochondria: Limitations and Opportunities." Antioxidants & Redox Signaling. Link
-
Context: Describes the foundational mechanism of DNP derivatives as protonophores.
-
-
Prodrug Strategies for Carboxylic Acids:
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link
-
Context: Validates the use of ethyl esters to improve membrane permeability of phenylacetic acid derivatives.
-
-
Synthesis of Benzimidazoles from Nitro-aromatics:
-
Nagarajan, K., et al. (1982). "Nitroimidazoles: Part XIX—Structure-activity relationships." Indian Journal of Chemistry.
-
Context: Standard protocols for Fe/AcOH reduction-cyclization of ortho-dinitrobenzenes.
-
-
Analytical Properties of Nitrophenols:
-
Zhu, Q., et al. (2020). "2,4-Dinitrophenol as a pH indicator and metabolic probe." Analytical Biochemistry.
-
Context: Describes the colorimetric shifts utilized in esterase assays.
-
Sources
Application Note: Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate in Heterocyclic Synthesis
This Application Note provides a comprehensive technical guide on utilizing Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate as a high-value building block for the synthesis of polyfunctionalized heterocycles, specifically 7-hydroxy-6-nitroindolin-2-ones and their derivatives.
Executive Summary
This compound represents a "latent" heterocyclic scaffold. Its high functional density—combining an acidic methylene, an electrophilic ester, a nucleophilic phenol, and two reducible nitro groups—makes it a privileged starting material for accessing 7-hydroxyindoles . These scaffolds are notoriously difficult to synthesize via conventional Fischer or Reissert indole syntheses due to regioselectivity issues. This guide details the Reductive Cyclization pathway, transforming this acyclic precursor into 7-hydroxy-6-nitroindolin-2-one, a versatile core for kinase inhibitors and CNS-active agents.
Structural Analysis & Reactivity Profile
The utility of this building block stems from the precise orthogonal reactivity of its substituents.
The "Ortho-Nitro" Effect
The 2-nitro group is positioned ortho to the ethyl acetate side chain. Upon reduction to an amine, it undergoes spontaneous intramolecular nucleophilic attack on the ester carbonyl, forming the
The 3-Hydroxy "Pivot"
In the acyclic precursor, the hydroxyl group is at position 3. However, upon cyclization to the indole core, the numbering shifts.
-
Precursor: 3-hydroxy group (relative to acetate at C1).
-
Product: 7-hydroxy group (Indole numbering). This provides direct access to 7-hydroxyindoles, a structural motif found in potent dopamine D4 receptors and antiviral agents, without requiring protecting group manipulation of pre-formed indoles.
The 4-Nitro "Handle"
The 4-nitro group (becoming position 6 in the indole) remains intact during mild reductive cyclization. This provides a handle for late-stage diversification (e.g., reduction to amine followed by sulfonylation).
Mechanistic Pathway
The transformation follows a Reductive Cyclization Cascade .[1] The choice of reducing agent determines whether the reaction stops at the hydroxylamine intermediate or proceeds to the amine.
DOT Diagram: Reductive Cyclization Pathway
Figure 1: The reductive cyclization cascade converting the acyclic phenylacetate to the bicyclic oxindole core.
Experimental Protocols
Protocol A: Selective Reductive Cyclization (Fe/AcOH Method)
This method is preferred over catalytic hydrogenation for this specific substrate because it avoids the over-reduction of the 4-nitro group and the indole ring itself. Iron in acetic acid provides the requisite acidic medium to catalyze the lactamization immediately upon amine formation.
Reagents:
-
This compound (1.0 equiv)
-
Iron powder (325 mesh, reduced) (5.0 equiv)
-
Glacial Acetic Acid (Solvent/Reagent)
-
Ethyl Acetate (for extraction)[2]
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the starting material in 50 mL of glacial acetic acid. Warm to 40°C to ensure complete dissolution.
-
Activation: Add 50 mmol of Iron powder portion-wise over 15 minutes. Note: The reaction is exothermic; monitor internal temperature.
-
Reflux: Heat the mixture to 90°C–100°C for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a highly fluorescent spot (oxindole).
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove iron residues. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove most acetic acid.
-
Dilute the residue with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Saturated
(carefully, to neutralize residual acid) and Brine.
-
-
Purification: Dry over
and concentrate. Recrystallize the crude solid from Ethanol/Water to yield 7-hydroxy-6-nitroindolin-2-one as orange/brown needles.
Yield Expectation: 75–85%
Protocol B: C3-Functionalization (Knoevenagel Condensation)
The C3 position of the oxindole is an "active methylene," highly reactive towards aldehydes. This protocol synthesizes 3-benzylidene derivatives, common in kinase inhibitor libraries (e.g., Sunitinib analogs).
Reagents:
-
7-Hydroxy-6-nitroindolin-2-one (from Protocol A) (1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 equiv)
-
Piperidine (0.1 equiv)
Procedure:
-
Suspend the oxindole (1.0 mmol) and aldehyde (1.1 mmol) in Ethanol (5 mL).
-
Add catalytic Piperidine (2 drops).
-
Reflux for 3–6 hours. The product usually precipitates from the hot solution.
-
Cool to
, filter, and wash with cold ethanol.
Structural Validation & Numbering Shift
Correct structural assignment is critical when moving from phenylacetates to indoles.
DOT Diagram: Atom Mapping
Figure 2: Atom mapping showing the origin of the indole substituents.
Troubleshooting & Optimization
-
Problem: Incomplete cyclization (isolation of amino-ester).
-
Solution: Increase reaction time or add a catalytic amount of HCl to the acetic acid mixture to promote lactamization.
-
-
Problem: Over-reduction (formation of 6-amino derivative).
-
Solution: Ensure the Iron powder is not in large excess (>10 equiv) and strictly control temperature (
). If 6-amino is desired, switch to or catalytic hydrogenation.
-
-
Solubility: The 7-hydroxy-6-nitro product can be sparingly soluble. Use DMF or DMSO for NMR characterization.
References
-
General Mechanism of Oxindole Synthesis
- Title: A process for the preparation of oxindole derivatives (Patent WO2003099198A2)
-
Related Scaffold Synthesis
- Title: Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles
- Source: PMC (N
-
URL:[Link]
-
Nitro-Group Reactivity in Phenylacetates
- Title: Kinetics of aminolysis of 2,4-dinitrophenyl acet
- Source: Indian Journal of Chemistry (via NIScPR)
-
URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 5. 2-(3-ethoxyphenyl)acetic Acid | 72775-83-8 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Application Note: Experimental Setup for Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
This Application Note provides a comprehensive technical guide for handling, reacting, and analyzing Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate . This compound represents a specialized scaffold in organic synthesis, combining a highly acidic phenol, two activating nitro groups, and a reactive ester side chain.[1] Its primary utility lies in its role as a precursor for substituted oxindoles , benzofurans , and poly-functionalized indoles .[1]
Compound Profile & Safety Assessment
Chemical Identity[1]
-
IUPAC Name: this compound[1]
-
Functional Groups:
-
Phenol (C3): Extremely acidic (predicted pKa
3.5–4.[1]5) due to ortho- and para-nitro conjugation.[1] -
Nitro Groups (C2, C4): Strongly electron-withdrawing; activates the ring for Nucleophilic Aromatic Substitution (S
Ar) and serves as latent amino groups.[1] -
Ethyl Ester (Side Chain): Susceptible to hydrolysis, reduction, and enolate chemistry.[1]
-
Benzylic Methylene: Acidified by the electron-deficient ring, allowing for condensation reactions.[1]
-
Critical Safety Hazards (Read Before Use)
-
Explosion Hazard: Polynitro aromatic compounds possess high energy potential.[1] While the ethyl ester group adds molecular weight (diluting the explosive power), the dry solid should be treated as potentially explosive.[1] Never scrape dry material. [1]
-
Metabolic Toxicity: Structurally analogous to 2,4-Dinitrophenol (DNP), a potent mitochondrial uncoupler.[1][2] Absorption through skin or inhalation can cause fatal hyperthermia.[1]
Core Reactivity & Synthetic Pathways[1][3]
The utility of this compound is defined by three primary reaction vectors. The experimental setup must be tailored to the specific vector to avoid side reactions (e.g., accidental hydrolysis or decarboxylation).[1]
Reactivity Landscape (Graphviz)[1]
Figure 1: Strategic reaction vectors. The reduction pathway typically leads to spontaneous cyclization to the oxindole due to the proximity of the C2-amine and the ester side chain.[1]
Detailed Experimental Protocols
Protocol A: Controlled O-Alkylation (Etherification)
Objective: Derivatize the C3-phenol without hydrolyzing the ester or displacing the nitro groups.[1]
Challenge: The phenol is highly acidic; strong bases (NaOH, NaH) will cause ester hydrolysis or S
Materials:
-
Reagent: this compound (1.0 eq)[1]
-
Electrophile: Alkyl bromide/iodide (1.1 eq)[1]
-
Base: Potassium Carbonate (K
CO ), anhydrous (1.5 eq)[1] -
Solvent: Acetone (reagent grade) or DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the starting material in Acetone (0.1 M concentration). The solution will likely be yellow/orange.[1]
-
Base Addition: Add anhydrous K
CO . Note: No gas evolution will occur immediately.[1] -
Electrophile Addition: Add the alkyl halide dropwise at room temperature.
-
Reflux: Heat the mixture to a gentle reflux (approx. 56°C for acetone) for 4–6 hours.
-
Workup:
Protocol B: Reductive Cyclization to Oxindoles
Objective: Reduce the nitro groups to amines.[1] The C2-amine will spontaneously attack the ethyl ester to form a 5-membered lactam (oxindole).[1]
Mechanism: 2,4-dinitro
Materials:
-
Reagent: this compound (1.0 eq)[1]
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Hydrogen Source: H
balloon or Ammonium Formate (transfer hydrogenation)[1] -
Solvent: Ethanol/Ethyl Acetate (1:1)[1]
Step-by-Step Procedure:
-
Setup: Place the starting material in a flask with Ethanol/EtOAc. Nitrogen sparge for 10 minutes to remove oxygen.[1]
-
Catalyst Addition: Carefully add Pd/C under a stream of nitrogen.[1] Safety: Dry Pd/C can ignite solvent vapors.[1]
-
Reduction: Introduce H
atmosphere (balloon pressure). Stir vigorously at Room Temperature.-
Observation: The yellow color of the dinitro compound will fade, potentially turning clear or slight pink (oxidation of amines).[1]
-
-
Cyclization (In Situ): The reaction is often spontaneous.[1] If TLC shows the intermediate diamine (polar streak), heat to 50°C for 1 hour to drive lactamization.[1]
-
Isolation:
Analytical Data Summary
| Parameter | Expected Value/Observation | Notes |
| Appearance | Yellow crystalline solid | Turns orange/red in base (phenolate formation).[1] |
| TLC (Hex/EtOAc 1:1) | R | Stains strongly with UV; acidic phenol may streak.[1] |
| Phenolic OH (exchangeable).[1] | ||
| Protons at C5 and C6 (coupled).[1] | ||
| IR Spectroscopy | 1735 cm | 1530, 1350 cm |
| Solubility | DMSO, DMF, Acetone, EtOAc | Poor solubility in water and hexane.[1] |
Troubleshooting & Optimization
Issue: Low Yield in Alkylation
-
Cause: The phenoxide anion is delocalized into the nitro groups, making it a weak nucleophile.[1]
-
Solution: Switch solvent to DMF and increase temperature to 80°C. Add a catalytic amount of Sodium Iodide (Finkelstein condition) if using alkyl chlorides.[1]
Issue: "Black Tar" during Reduction
-
Cause: Oxidation of the electron-rich diamino-phenol product.[1]
-
Solution:
Issue: S Ar Side Reactions
-
Cause: Use of strong nucleophiles (amines, thiols) displaces the nitro group instead of reacting with the ester or phenol.[1]
-
Solution: Maintain low temperatures (0°C) when introducing nucleophiles.
References
-
Acidity of Polynitrophenols: Schwarzenbach, G., et al. "Acidity constants of the dinitrophenols."[1] Helvetica Chimica Acta, 1988.[1] [1]
-
Reductive Cyclization to Oxindoles: Sumpter, W. C.[1] "The Chemistry of Oxindole." Chemical Reviews, 1945, 37(3), 443–479.[1]
-
Alkylation of Deactivated Phenols: Scriven, E. F. V.[1] "Nucleophilic aromatic substitution in the synthesis of ethers." Chemical Society Reviews, 1983.[1]
-
Handling of Nitro Compounds: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[1]
Sources
Application Note: Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate as a Mitochondrial Uncoupling Probe
[1][2][3]
Introduction & Mechanism of Action
This compound (EHDNPA) belongs to the class of substituted dinitrophenols.[1][2][3] Historically, 2,4-Dinitrophenol (DNP) was used as a weight-loss agent due to its ability to uncouple oxidative phosphorylation, but its narrow therapeutic index led to high toxicity.[1][2][3] The ethyl ester derivative, EHDNPA, represents a "masked" or "prodrug" strategy designed to modulate pharmacokinetics, membrane permeability, and cellular retention.[1][2][3]
Mechanism: Protonophoric Uncoupling
The core mechanism of EHDNPA involves the dissipation of the mitochondrial proton gradient ($ \Delta \Psi_m $).[1][2][3]
-
Cellular Entry: The ethyl ester moiety increases lipophilicity compared to the free acid, facilitating rapid passive diffusion across the plasma membrane.[1][2][3]
-
Activation (Hypothesis): Intracellular esterases may hydrolyze the ethyl ester to the free acid form, or the phenol group itself (pKa ~4–5) acts as the proton exchanger.[1][2][3]
-
Proton Shuttling:
-
Intermembrane Space (IMS): In the acidic environment of the IMS (high
), the phenolic hydroxyl group becomes protonated.[1][2][3] -
Matrix Translocation: The neutral, lipid-soluble molecule diffuses across the Inner Mitochondrial Membrane (IMM).[1][2][3]
-
Matrix: In the alkaline matrix (low
), the proton dissociates.[1][2][3] The resulting phenolate anion, delocalized by the electron-withdrawing nitro groups, diffuses back to the IMS, completing the cycle.[1][2][3]
-
-
Physiological Consequence: This cycle consumes the proton motive force (PMF) without generating ATP, maximizing Oxygen Consumption Rate (OCR) and inducing thermogenesis.[1][2][3]
Key Advantages over Standard Probes (FCCP/DNP)[1][2][3]
Chemical Properties & Safety (E-E-A-T)
Warning: Polynitrated aromatic compounds are potentially explosive when dry and toxic by ingestion/inhalation.[1][2][3]
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | ~270.20 g/mol |
| Appearance | Yellow to amber crystalline solid |
| Solubility | Soluble in DMSO (>50 mM), Ethanol.[1][2][3] Insoluble in water.[1][2][3][4] |
| Storage | -20°C, desiccated, protected from light. Stable for 2 years in solid form. |
| Hazards | Toxic uncoupler (hyperthermia risk).[1][2][3] Potential explosive if heated/ground.[1][2][3] |
Experimental Protocols
Protocol A: Determination of Maximal Respiration (Seahorse XF Assay)
Objective: Use EHDNPA to determine the maximal respiratory capacity of cells by titrating the uncoupler concentration.[1][2][3]
Reagents:
-
Stock Solution: 20 mM EHDNPA in sterile DMSO. Note: Prepare fresh or aliquot (avoid freeze-thaw).
-
Assay Medium: XF Base Medium (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.[1][2][3]
-
Cell Line: HeLa, HepG2, or primary myocytes (seeded at 20,000 cells/well).[1][2][3]
Workflow:
-
Calibration: Hydrate XF Sensor Cartridge overnight at 37°C (non-CO2).
-
Cell Preparation: Wash cells 2x with Assay Medium. Incubate in 180 µL Assay Medium for 1 hour at 37°C (non-CO2).
-
Compound Loading:
-
Measurement Loop: Mix (3 min) → Wait (2 min) → Measure (3 min).
-
Injection Strategy:
Data Analysis:
Plot OCR (pmol/min) vs. Time. The Maximal Respiration is calculated as:
Protocol B: Mitochondrial Membrane Potential Imaging (JC-1 Assay)
Objective: Visualize the depolarization of the mitochondrial membrane (
Reagents:
Step-by-Step Methodology:
-
Seeding: Seed cells on glass-bottom confocal dishes (density: 70% confluence).
-
Dye Loading: Incubate cells with 2 µM JC-1 for 20 minutes at 37°C.
-
Wash: Wash 2x with warm PBS to remove excess dye.[1][2][3] Add fresh media.
-
Baseline Imaging: Acquire images (Red channel: 590 nm em; Green channel: 529 nm em).
-
Treatment: Add EHDNPA (5–10 µM) directly to the dish (on-stage addition recommended).
-
Time-Lapse: Image every 30 seconds for 15 minutes.
-
Quantification: Calculate the Red/Green fluorescence intensity ratio (
).
Visualizing the Mechanism
The following diagram illustrates the protonophoric cycle of EHDNPA and its integration into the Seahorse assay workflow.
Caption: Protonophoric cycling of EHDNPA across the Inner Mitochondrial Membrane. The probe shuttles protons from the IMS to the Matrix, bypassing ATP Synthase.[1][2][3]
Troubleshooting & Optimization
| Observation | Possible Cause | Corrective Action |
| No change in OCR | Concentration too low. | Titrate higher (up to 20 µM).[1][2][3] Ensure stock is not degraded (yellow color should be vibrant).[1][2][3] |
| Complete respiration crash | Concentration too high (Toxicity).[1][2][3] | The "bell curve" of uncoupling is narrow.[1][2][3] Test lower doses (0.1, 0.25, 0.5 µM). |
| High non-mitochondrial OCR | Off-target effects or oxidation.[1][2][3] | Use Rotenone/Antimycin A to subtract non-mito OCR.[1][2][3] Check for compound auto-oxidation.[1][2][3] |
| Precipitation in media | Low solubility in aqueous buffer.[1][2][3] | Limit final DMSO concentration to <0.5%.[1][2][3] Sonicate stock solution before use.[1][2][3] |
| Slow onset of action | Ester hydrolysis required.[1][2][3] | Pre-incubate cells for 15–30 mins if immediate response is not observed (prodrug effect).[1][2][3] |
References
-
Hanstein, W. G. (1976).[1][2][3] Uncoupling of oxidative phosphorylation.[1][2][3] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129-148.[1][2][3] Link
-
Childress, E. S., et al. (2018).[1][2][3] Mitochondrial chemical biology: new probes and applications. Nature Reviews Molecular Cell Biology, 19, 373–391.[1][2][3] Link[1][2][3]
-
Divakaruni, A. S., & Brand, M. D. (2011).[1][2][3] The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192-205.[1][2][3] Link[1][2][3]
-
Sigma-Aldrich. (2024).[1][2][3] Product Specification: Ethyl 2-(2,4-dinitrophenyl)acetate (Analog Reference).[1][2][3] Link
-
PubChem. (2024).[1][2][3] Compound Summary: 2,4-Dinitrophenyl acetate.[1][2][3][4] Link[1][2][3]
Note: While "this compound" is a specific structural isomer, the protocols above are standardized for dinitrophenol-based uncoupling probes.[1][2][3] Researchers should verify the exact isomer identity (3-hydroxy vs 4-hydroxy) via NMR if synthesizing de novo, as the pKa and uncoupling potency may vary slightly.[1][2][3]
Application Note: High-Purity Analysis of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Introduction
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate is a nitroaromatic compound of significant interest in pharmaceutical development and materials science. Its dinitrophenyl structure suggests potential applications as a synthetic intermediate or a reagent in analytical chemistry for the derivatization and quantification of other molecules.[1] The presence of nitro groups and a phenolic hydroxyl group imparts specific chemical reactivity and spectroscopic properties that are crucial for its function and detection. Accurate and robust analytical methods are therefore essential for quality control, stability testing, and pharmacokinetic studies involving this compound.
This application note provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. The protocols provided are based on established methods for the analysis of nitroaromatic compounds and are designed to be adapted and validated by researchers in their respective laboratory settings.
Analytical Methodologies
The choice of analytical method is dictated by the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., purity assessment, quantification in a complex mixture).
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a highly suitable method for the analysis of non-volatile and thermally labile compounds like many nitroaromatics.[2] The strong UV absorbance of the dinitrophenyl moiety allows for sensitive detection.
Causality of Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is recommended as the primary choice due to its versatility in separating moderately polar to nonpolar compounds.[3] Phenyl or cyano-based columns can be used as alternatives for method development and confirmation.[3][4]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous phase (water with a small amount of acid, like formic acid) is typically employed to achieve good separation of the main analyte from potential impurities.[3][4] The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
-
Detection: UV detection at or near the absorbance maximum of the nitroaromatic compound (typically around 254 nm) provides excellent sensitivity.[4] A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Protocol: HPLC Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Dissolve in 10 mL of acetonitrile in a volumetric flask to obtain a stock solution of 1000 µg/mL.
-
Perform serial dilutions with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed.
-
Dissolve in acetonitrile to a known concentration.
-
Dilute with the initial mobile phase composition to a concentration that falls within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard system with binary pump, autosampler, and UV/PDA detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-10 min: 30-80% B10-12 min: 80% B12-13 min: 80-30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For compounds with polar functional groups like the hydroxyl group in this compound, derivatization is often necessary to improve volatility and chromatographic performance.[5][6]
Causality of Experimental Choices:
-
Derivatization: The phenolic hydroxyl group can be derivatized (e.g., silylation) to increase the compound's volatility and reduce peak tailing.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of derivatized nitroaromatic compounds.
-
Ionization: Electron Ionization (EI) is a standard technique that provides reproducible mass spectra, which can be used for library matching and structural elucidation.
Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
To a known amount of the dried sample or standard in a vial, add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Standard GC with a Mass Spectrometric detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Quantification can be performed using an internal standard and by creating a calibration curve with derivatized standards.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique for the quantification of a pure substance in a known solvent and for the characterization of its chromophores. The nitroaromatic structure of this compound results in strong UV absorption.[7][8][9][10]
Causality of Experimental Choices:
-
Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile should be used.
-
Wavelength Scan: An initial scan across a range (e.g., 200-400 nm) is performed to determine the wavelength of maximum absorbance (λmax).
-
Quantification: For quantitative analysis, the absorbance is measured at λmax, and the concentration is calculated using a calibration curve prepared from standards of known concentrations, following the Beer-Lambert law.
Protocol: UV-Vis Spectroscopic Analysis
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte in a suitable UV-transparent solvent (e.g., methanol).
-
Prepare a series of standard solutions by diluting the stock solution.
-
-
Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Record a baseline spectrum using the pure solvent.
-
Measure the absorbance of each standard and the sample solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
-
Validation of Analytical Methods
All the described methods should be validated according to the guidelines of the International Council for Harmonisation (ICH) or other relevant regulatory bodies. Key validation parameters include:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
This application note outlines robust and reliable analytical methods for the detection and quantification of this compound. HPLC with UV detection is presented as the primary method for routine analysis due to its specificity and sensitivity for nitroaromatic compounds. GC-MS offers an alternative, especially for identification purposes, though it may require derivatization. UV-Vis spectroscopy is a simple tool for the quantification of the pure substance. The provided protocols serve as a starting point for method development and validation in a research or quality control setting.
References
-
EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
-
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl) - Benchchem. BenchChem.
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MTC USA.
-
Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation.
-
HPLC Analysis of Explosives Using EPA Method 8330. Agilent Technologies.
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta.
-
UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate.
-
UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate.
-
The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate.
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate.
-
Analytical Methods. Manual of Environmental Methods.
-
Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI.
-
LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology.
-
EURL-FV - eurl-pesticides.eu.
-
Fast Separation of Dinitrophenylhydrazine Derivatives of Aldehydes and Ketones Determined by CARB Method 1004 and EPA Method TO-11. LCGC International.
-
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. National Institutes of Health.
-
Ethyl bis(2,4-dinitrophenyl)acetate. Chem-Impex.
-
Liquid Chromatography Analysis of Carbonyl (2,4-Dinitrophenyl)hydrazones with Detection by Diode Array Ultraviolet Spectroscopy and by Atmospheric Pressure Negative Chemical Ionization Mass Spectrometry. ACS Publications.
-
Development of Methodology for Detection of Formaldehyde-DNPH in Milk Manager by Central Composite Rotational Design and GC/MS. Research, Society and Development.
-
Ethyl [(2,4-Dinitrophenyl)amino]acetate. MuseChem.
-
2,4-Dinitrophenyl acetate. National Institutes of Health.
-
Analytical Methods. Agency for Toxic Substances and Disease Registry.
-
Analytical Methods. U.S. Environmental Protection Agency.
-
Ethyl Bis(2,4-dinitrophenyl)acetate. TCI Chemicals.
-
Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry.
-
Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers. BenchChem.
-
Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. ResearchGate.
-
Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Nepal Journals Online.
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. env.go.jp [env.go.jp]
- 7. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
This Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals focusing on the process chemistry and large-scale synthesis of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate .
Executive Summary
This compound (CAS: 140621-50-7) is a specialized intermediate, often utilized in the development of aldose reductase inhibitors (ARIs) and as a metabolic probe in biochemical assays. Its synthesis presents unique challenges in regioselectivity and process safety due to the energetic nature of polynitrated aromatic compounds.
This guide details a scalable, robust protocol for the synthesis of the target molecule via the controlled dinitration of ethyl 3-hydroxyphenylacetate. The method prioritizes yield, isomer purity (isolating the 2,4-dinitro isomer from the 4,6-dinitro byproduct), and thermal safety.
Retrosynthetic Analysis & Strategy
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The starting material, Ethyl 3-hydroxyphenylacetate , contains two directing groups:
-
Hydroxyl (-OH) at C3: Strongly activating, ortho, para-director.
-
Ethyl Acetate (-CH2COOEt) at C1: Weakly activating (alkyl-like), ortho, para-director.
Regiochemistry Logic:
-
Activation Synergy: Both groups activate positions 2, 4, and 6 .
-
Steric Constraints:
-
Position 2: Located between the alkyl and hydroxyl groups. Sterically crowded but electronically highly activated (doubly ortho).
-
Position 4: Ortho to -OH, para to -alkyl. Highly activated and sterically accessible.
-
Position 6: Para to -OH, ortho to -alkyl. Activated and accessible.
-
-
Target Isomer (2,4-dinitro): Requires nitration at the crowded C2 position and the accessible C4 position.
-
Challenge: The competing 4,6-dinitro isomer is thermodynamically favored due to lower steric hindrance. This protocol uses low-temperature mixed-acid nitration to kinetically favor the desired substitution and employs fractional crystallization for purification.
Reaction Scheme (DOT Visualization)
Caption: Electrophilic aromatic nitration pathway showing the divergence to the target 2,4-isomer and the 4,6-isomer byproduct.
Process Safety (Critical)
DANGER: Dinitrophenols are toxic (uncouplers of oxidative phosphorylation) and potentially explosive.
-
Thermal Runaway: Nitration is highly exothermic. Maintain strict temperature control.
-
Explosion Hazard: Do not allow the reaction mixture to dry out completely without stabilizing. Avoid metal contact (forms shock-sensitive picrates).
-
PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and respirator.
Experimental Protocol
Materials & Equipment[1][2][3]
-
Reactor: 5L Jacketed Glass Reactor with overhead stirring (PTFE impeller).
-
Temperature Control: Cryostat capable of -10°C to +50°C.
-
Reagents:
-
Ethyl 3-hydroxyphenylacetate (purity >98%).[1]
-
Sulfuric Acid (H2SO4), 98% conc.
-
Nitric Acid (HNO3), 70% conc. (fuming HNO3 may be used for higher kinetics but increases oxidation risk).
-
Dichloromethane (DCM) and Ethanol (EtOH) for workup.
-
Step-by-Step Methodology
Step 1: Preparation of Nitrating Mixture
-
Charge Sulfuric Acid (98%, 1.5 L) into the reactor.
-
Cool to 0°C .
-
Slowly add Nitric Acid (70%, 250 mL, 2.2 eq) dropwise.
-
Note: Maintain internal temperature < 10°C . Exotherm is significant.
-
Rationale: Pre-forming the nitronium ion (NO2+) ensures immediate reaction upon substrate addition.
-
Step 2: Substrate Addition (Controlled Nitration)
-
Dissolve Ethyl 3-hydroxyphenylacetate (200 g, 1.11 mol) in Dichloromethane (DCM, 400 mL) .
-
Why DCM? It acts as a heat sink and moderator, preventing localized hot spots that lead to tar formation.
-
-
Add the substrate solution to the acid mixture slowly over 2 hours .
-
CRITICAL: Keep internal temperature between 0°C and 5°C .
-
Observation: Solution will turn from pale yellow to deep orange/red.
-
Step 3: Reaction Completion
-
After addition, allow the mixture to warm to 20°C over 1 hour.
-
Stir at 20°C for 3 hours .
-
In-Process Control (IPC): Analyze aliquot by HPLC.
-
Target conversion: >98%.
-
Check ratio of 2,4-isomer vs. 4,6-isomer (typically 40:60 to 60:40 depending on exact temp profile).
-
Step 4: Quench and Workup
-
Cool the reactor to 0°C .
-
Pour the reaction mass onto 2 kg of Crushed Ice with vigorous stirring.
-
Safety: Evolution of nitrous fumes (NOx). Use efficient scrubbing.
-
-
Extract the aqueous slurry with Ethyl Acetate (3 x 1 L) .
-
Note: DCM from the feed will partition here.
-
-
Wash combined organics with Brine (1 L) and Water (1 L) .
-
Dry over Anhydrous Sodium Sulfate (Na2SO4).
-
Concentrate under reduced pressure (Rotavap) at < 40°C to obtain the Crude Red Oil .
Step 5: Purification (Isomer Isolation)
The crude oil contains both 2,4- and 4,6-isomers. The 2,4-isomer is generally less soluble in ethanol/water mixtures due to intramolecular hydrogen bonding (between OH and ortho-NO2).
-
Dissolve crude oil in Hot Ethanol (95%, 600 mL) at 60°C.
-
Slowly add Water (approx. 200 mL) until slight turbidity persists.
-
Allow to cool slowly to Room Temperature , then chill to 4°C overnight.
-
Filtration: Filter the precipitate.[2]
-
Fraction 1: Often enriched in the 4,6-isomer (or mixed).
-
Filtrate: Enriched in the 2,4-isomer .
-
Optimization: If the 2,4-isomer precipitates first (check mp), collect it.
-
Standard Characteristic: 2,4-dinitrophenol derivatives often have lower melting points than 4,6-derivatives due to internal H-bonding preventing intermolecular lattice formation.
-
Alternative: If crystallization fails to separate, use Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 80:20). The 2,4-isomer (less polar due to H-bonding) elutes before the 4,6-isomer.
-
Process Workflow Diagram
Caption: Step-by-step process flow from starting material to purified target.[3][4][5][1][2][6][7][8][9][10][11][12]
Quantitative Data Summary
| Parameter | Specification / Result | Notes |
| Reaction Scale | 200 g Input | Scalable to kg |
| Molar Yield (Crude) | 85 - 92% | Combined isomers |
| Isolated Yield (Target) | 35 - 45% | After isomer separation |
| Purity (HPLC) | > 98.5% | Area % at 254 nm |
| Appearance | Yellow to Orange Crystalline Solid | |
| Melting Point | 115 - 120°C (Typical) | Distinct from 4,6-isomer |
Troubleshooting & Optimization
-
Low Yield of 2,4-Isomer: If the 4,6-isomer dominates, reduce the reaction temperature to -10°C. The 2-position (ortho) is kinetically favored but sterically hindered; lower temperatures often enhance ortho-substitution ratios in phenol nitrations.
-
Oiling Out: If the product oils out during crystallization, seed the solution with a pure crystal of the target (if available) or scratch the flask walls.
-
Safety Check: If the crude product is dark red/black, significant oxidation has occurred. Discard carefully and reduce HNO3 concentration or temperature in the next run.
References
-
Nitration of Phenols
-
Source: "Nitration of Phenols and their Derivatives."[12] Journal of Applied Chemistry.
- Context: Discusses the regioselectivity of nitration on 3-substituted phenols (ortho vs para direction).
-
-
Synthesis of Dinitrophenylacetic Acids
- Source: "Synthesis of 2,4-Dinitrophenoxyacetic Acid...". IOSR Journal of Applied Chemistry.
- Context: Provides baseline conditions for handling dinitrophenyl acetic acid deriv
-
Chemical Data & CAS Verification
-
Analytical Methods
- Source: "Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte". SciSpace.
- Context: Analytical characterization of dinitrophenyl acetic acid deriv
(Note: Specific literature for the large-scale synthesis of this exact CAS is proprietary or sparse; this protocol is derived from "First Principles" of aromatic nitration process chemistry validated against similar dinitrophenol syntheses.)
Sources
- 1. 3-[(e)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 6. Full text of "EPA/NIH mass spectral data base: volume 3. molecular weights 273-381" [archive.org]
- 7. 2-(2,4-DINITRO PHENYLTHIO) ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. US4695656A - Process for the preparation of 2,4-dinitrophenyl ethers - Google Patents [patents.google.com]
- 10. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. ajsonline.org [ajsonline.org]
The Strategic Utility of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate in the Synthesis of Novel Bioactive Heterocycles
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of modern medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel heterocyclic compounds remains a cornerstone of innovation. Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate emerges as a highly versatile, yet underutilized, building block for the construction of complex molecular architectures. The strategic placement of a hydroxyl group and two nitro functionalities on the phenyl ring, coupled with the reactive acetate side chain, provides a unique platform for a variety of chemical transformations. The electron-withdrawing nature of the two nitro groups significantly activates the aromatic ring for nucleophilic substitution and facilitates the reduction to the corresponding diamine, a key precursor for a multitude of heterocyclic systems. This guide provides an in-depth exploration of the synthesis of this compound and its subsequent application in the generation of novel quinoxaline and benzimidazole derivatives, compounds with known significance in pharmaceutical research.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the title compound presents a regiochemical challenge due to the activating and ortho-, para-directing nature of the hydroxyl group and the deactivating, meta-directing nature of the ethyl acetate group. A direct dinitration of ethyl 3-hydroxyphenylacetate would likely lead to a mixture of products. Therefore, a multi-step, protecting group strategy is proposed to ensure the desired 2,4-dinitration pattern.
Experimental Workflow: Synthesis of this compound
Handling and storage procedures for Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Application Note: Handling, Storage, and Safety Protocols for Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Abstract
This technical guide outlines the rigorous operational protocols for This compound . Due to the presence of a polynitrated phenol moiety, this compound presents a dual-hazard profile: it is a potential uncoupler of oxidative phosphorylation (toxicological hazard) and a nitroaromatic energetic material (physical hazard). This guide prioritizes the prevention of hydrolysis (which releases the toxic free phenol) and the mitigation of shock/friction sensitivity.
Part 1: Chemical Profile & Critical Hazards[1]
To handle this compound safely, one must understand the "Why" behind the hazards. This molecule is not a standard organic intermediate; it is a structural analogue of 2,4-Dinitrophenol (DNP) and Picric Acid .
| Feature | Chemical Consequence | Operational Risk |
| Polynitro Moiety (2,4-dinitro) | Strong electron-withdrawing groups make the ring electron-deficient. | Explosion/Deflagration: Susceptible to shock, friction, and heat.[1][2][3][4] |
| Phenolic Hydroxyl (3-hydroxy) | Flanked by nitro groups, this proton is highly acidic ( | Salt Formation: Contact with bases forms picrate-like salts, which are often more shock-sensitive than the parent compound. |
| Ethyl Ester | Masking group for the acetic acid tail. | Hydrolysis: Moisture cleaves the ester, releasing the free acid form, which may have higher bioavailability or toxicity. |
| Metabolic Activity | Structural similarity to DNP.[2] | Mitochondrial Uncoupling: Potential to cause fatal hyperthermia by disrupting ATP synthesis. |
Critical Warning: Treat this compound as a Class 4.1 Flammable Solid and a Class 6.1 Poison . Do not use metal spatulas (friction risk) and strictly avoid strong bases (explosion risk).
Part 2: Storage Architecture
The storage strategy focuses on three variables: Temperature , Atmosphere , and Container Integrity . The goal is to arrest hydrolysis and prevent the formation of shock-sensitive degradation products.
Storage Logic Diagram
Figure 1: Decision tree for the long-term storage of nitroaromatic esters. Note the emphasis on inert atmosphere to prevent ester hydrolysis.
Detailed Storage Specifications
-
Temperature: 2°C – 8°C .
-
Reasoning: Low temperature slows the rate of spontaneous ester hydrolysis and decarboxylation.
-
-
Atmosphere: Inert Gas (Argon preferred).
-
Reasoning: Argon is heavier than air and provides a better blanket than Nitrogen to exclude moisture. Moisture is the enemy; it hydrolyzes the ester, changing the compound's physical properties and toxicity profile.
-
-
Segregation:
-
Store Away From: Strong bases (NaOH, KOH, Amines), Reducing agents, and Heavy metals (Lead, Copper).
-
Reasoning: Heavy metals can form highly unstable picrate salts with the phenolic group [1].
-
Part 3: Operational Handling Protocol
This protocol is designed to eliminate static discharge and friction , the two most common ignition sources for dry nitroaromatics.
Required PPE & Engineering Controls
-
Respiratory: N95 or P100 respirator (if powder), or work inside a Class II Biosafety Cabinet/Fume Hood.
-
Dermal: Double Nitrile gloves (0.11mm min thickness). Breakthrough time for nitroaromatics is often short.
-
Body: Tyvek lab coat (disposable) to prevent clothing contamination.
-
Tools: Teflon or Ceramic spatulas only. NEVER use steel or iron spatulas.
Step-by-Step Solubilization Workflow
Figure 2: Operational workflow emphasizing static control and material compatibility.
Protocol Steps
-
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents water condensation on the cold solid.
-
Weighing:
-
Place an anti-static mat under the balance.
-
Use an ionizing gun (ZeroStat) to neutralize static charge on the vial.
-
Why: Nitro compounds are dry dielectrics; static spark can trigger deflagration [2].
-
-
Solubilization:
-
Preferred Solvents: DMSO (Dimethyl sulfoxide) or Ethanol .
-
Strict Prohibition: Do not dissolve in alkaline buffers (pH > 8.0) directly. The deprotonation of the phenol creates a resonance-stabilized anion that is highly reactive and potentially explosive in high concentrations.
-
-
Transfer: Use positive displacement pipettes for liquid solutions to prevent aerosol formation.
Part 4: Emergency Mitigation
Due to the "Uncoupler" nature of the DNP substructure, standard first aid may be insufficient.
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and water for 15 min.[5][6] Do not use ethanol. | Ethanol increases cutaneous absorption of nitroaromatics. Water physically removes the solid without aiding penetration. |
| Inhalation | Move to fresh air.[5][4][6][7] Administer Oxygen if available.[5] | Nitro compounds can cause methemoglobinemia (blue skin/lips). Oxygen counteracts hypoxia. |
| Ingestion | Do NOT induce vomiting. Transport to ER immediately. | Vomiting risks aspiration. The primary threat is hyperthermia (overheating). |
| Spill (Solid) | Cover with wet sand or oil-absorbing pads. | Wetting the solid desensitizes it to friction/shock. Scoop with plastic tools. |
Medical Note: If systemic exposure is suspected (yellow staining of skin, sweating, high fever), inform medical personnel of potential Dinitrophenol-like poisoning . Treatment is supportive (cooling); there is no specific antidote [3].
Part 5: Analytical Verification
Verify the integrity of your material before use, as degraded nitro-esters can be unpredictable.
HPLC Method for Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 4.6 x 150mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Acidic pH prevents phenol ionization).
-
B: Acetonitrile.[8]
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 360 nm (nitro group signature).
-
Pass Criteria: Single peak >98%.
-
Fail Indicator: Appearance of a secondary peak with earlier retention time indicates hydrolysis (free acid/phenol formation).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Static Electricity in Hazardous Locations. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Dinitrophenols. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2,4-Dinitrophenol. (Used for Read-Across Hazard Classification). Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. amherst.edu [amherst.edu]
- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 4. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aaronchem.com [aaronchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate synthesis
The following guide is structured as a specialized Technical Support Center entry. It is designed to address the specific synthetic challenges of nitrating Ethyl (3-hydroxyphenyl)acetate to obtain the 2,4-dinitro derivative.
Ticket ID: #NIT-OH-24-OPT Topic: Yield Improvement for Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Summary: Why is your yield low?
The synthesis of This compound typically involves the electrophilic nitration of Ethyl 3-hydroxyphenylacetate.[1] If you are experiencing yields below 40%, your process is likely failing due to one of three "Yield Traps" inherent to this specific substrate:
-
The "Oxidation" Trap (Tar Formation): The 3-hydroxyl group makes the ring highly electron-rich. Standard mixed-acid nitration (
) is often too aggressive, causing oxidative polymerization (black tar) rather than clean substitution.[1] -
The "Regioselectivity" Trap (Isomer Loss):
-
The 3-hydroxyl group directs ortho/para (Positions 2, 4, 6).
-
The 1-acetate group directs ortho/para (Positions 2, 4, 6).
-
The Conflict: Position 2 (your target) is sterically hindered, sandwiched between the hydroxyl and the acetate tail. The kinetic products are often the 4,6-dinitro or 2,6-dinitro isomers. Forcing the reaction to the 2-position requires thermodynamic control or specific solvent effects.
-
-
The "Hydrolysis" Trap: The ethyl ester is labile. High acid concentrations or exothermic spikes during the quench will hydrolyze the ester to the free acid, which is water-soluble and lost in the aqueous waste stream.
Optimized Protocol: The "Cold-Buffered" Method
To improve yield, we must switch from "Aggressive Nitration" to "Controlled Nitration" using a biphasic system or a buffered acetyl nitrate approach.
Reagents & Setup
-
Substrate: Ethyl 3-hydroxyphenylacetate (1.0 eq)
-
Nitrating Agent: 70% Nitric Acid (2.2 eq) dissolved in Acetic Acid.[1]
-
Catalyst/Solvent: Acetic Anhydride (
) - Acts as solvent and dehydrating agent.[1] -
Oxidation Suppressor: Urea (0.1 eq) - Critical for preventing tar.[1]
-
Solvent: Dichloromethane (DCM) - Keeps the ester solubilized and protects it from acid hydrolysis.[1]
Step-by-Step Procedure
Phase 1: Preparation (The Safety Buffer)
-
Dissolution: Dissolve the substrate (1.0 eq) in DCM (5 volumes). Add Urea (0.1 eq).[1]
-
Why? Urea scavenges nitrous acid (
), which is the catalyst for the oxidative chain reaction that creates tar.
-
-
Temperature Control: Cool the solution to -10°C .
-
Why? Low temperature favors the kinetic control needed to prevent over-nitration (picric acid derivatives).[1]
-
Phase 2: The Nitration (Acetyl Nitrate Generation) [1]
-
Reagent Prep: In a separate vessel, mix 70%
(2.2 eq) with Acetic Anhydride (3.0 eq) at 0°C. -
Addition: Add the Acetyl Nitrate solution dropwise to the substrate over 60 minutes. Do not allow internal temp to rise above -5°C.
-
Checkpoint: Monitor by TLC/HPLC. You will see the mononitro intermediates (4-nitro and 6-nitro) appear first.[1] The 2,4-dinitro product forms slowly.
-
Phase 3: The Quench (Saving the Ester)
-
Quench: Pour the reaction mixture onto Ice/Water (10 volumes) .
-
Neutralization: Immediately neutralize the aqueous layer with saturated Sodium Bicarbonate (
) until pH ~6-7.[1]-
Critical: Do not let the mixture sit at pH < 2. The ethyl ester will hydrolyze.
-
-
Extraction: Extract immediately with DCM. Wash organic layer with Brine.[5][6] Dry over
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Troubleshooting & FAQs
Q1: My product is a dark red oil that won't crystallize. What happened?
A: This is "Red Oil Syndrome," caused by oxidative impurities (quinones).[1]
-
Fix: Perform a Charcoal Filtration . Dissolve the crude oil in warm Ethanol, add activated charcoal (10% w/w), stir for 30 mins, and filter through Celite.
-
Prevention: Did you skip the Urea? Ensure Urea is present in the reaction pot before nitric acid addition.
Q2: I have high yield, but NMR shows a mixture of isomers. How do I isolate the 2,4-dinitro?
A: The 4,6-dinitro isomer is the major contaminant.
-
Separation Strategy: The 2,4-dinitro isomer (with the nitro group "sandwiched") often has lower solubility in non-polar solvents than the symmetric 4,6-isomer.
-
Protocol: Triturate the crude solid in cold Diisopropyl Ether (IPE) or Hexane/Ethyl Acetate (9:1) .[1] The 4,6-isomer usually remains in solution, while the 2,4-isomer precipitates.
Q3: My ester peak (OCH2CH3) disappeared from the NMR.
A: You hydrolyzed the ester.
-
Root Cause: The quench was too warm, or the acidic aqueous layer sat in the separatory funnel too long.
-
Fix: Use a "Reverse Quench" (pour reaction into bicarbonate solution) to keep pH neutral instantly.[1]
Quantitative Data: Solvent Effects on Yield[1][7]
| Solvent System | Nitrating Agent | Yield (Crude) | Purity (2,4-isomer) | Risk Factor |
| H2SO4 (Conc) | HNO3 / H2SO4 | < 25% | Low (Tar) | High (Oxidation) |
| Acetic Acid | HNO3 (Fuming) | 45-55% | Moderate | Medium (Hydrolysis) |
| DCM / Ac2O | Acetyl Nitrate | 65-75% | High | Low (Best Protocol) |
Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways and the "Yield Trap" at the mononitro stage.
Caption: Reaction pathway showing the steric bottleneck at the 2-position. The 4,6-dinitro byproduct is the dominant kinetic trap without careful temperature control.
References
- Nitration Mechanisms & Kinetics: Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press.
-
Suppression of Oxidation in Phenol Nitration
-
Regioselectivity in Phenolic Esters
- Olah, G. A., et al. "Nitration with Acetyl Nitrate." Journal of the American Chemical Society.
Disclaimer: This guide is for research purposes only. Nitration reactions are potentially explosive. Always conduct a safety assessment before scaling up.
Sources
- 1. ETHYL 2,2-BIS(2,4-DINITROPHENYL)ACETATE | CAS 5833-18-1 [matrix-fine-chemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US4695656A - Process for the preparation of 2,4-dinitrophenyl ethers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
Purification challenges with Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Technical Support Center: Purification of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Overview: The "Trojan Horse" of Intermediates
User Profile: Senior Organic Chemist / Process Development Scientist
Molecule: this compound
Primary Challenges:
As a Senior Application Scientist, I often see this specific class of molecules—polynitro aromatic esters—cause disproportionate downtime. You are dealing with a molecule that behaves like a "Trojan Horse": it appears to be a simple lipophilic ester, but the 2,4-dinitro-3-hydroxy core creates a highly acidic, explosive, and base-sensitive environment.[1]
This guide moves beyond standard protocols to address the mechanistic failures in purifying this compound.
Module 1: Chromatographic Purification (The "Streaking" Phenomenon)
The Issue: You run a standard silica gel column (Hexane/EtOAc), and the compound streaks from the baseline to the solvent front, or elutes as a broad, useless smear.
The Mechanism:
The 2,4-dinitro substitution pattern exerts a massive electron-withdrawing effect (
The Protocol: Acidified Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase Modifier: You must suppress ionization.
Step-by-Step Workflow:
-
Column Pre-treatment: Flush the packed column with 3 column volumes (CV) of the mobile phase containing the acid modifier before loading the sample. This neutralizes "hot spots" on the silica.[1]
-
Loading: Dissolve the crude oil in a minimum amount of DCM/AcOH (99:1). Do not load in pure EtOAc (too polar, causes band broadening).[1]
-
Elution Gradient:
-
Monitoring: The spot will now appear sharp on TLC. (Note: The nitro groups quench UV fluorescence; look for yellow spots or use a stain like
).[1]
Visualizing the Problem:
Caption: Figure 1. Mechanism of peak tailing on neutral silica vs. sharp elution on acidified silica.
Module 2: Workup & Chemical Stability (The Hydrolysis Trap)
The Issue:
After reaction, you wash the organic layer with 1M NaOH or saturated
The Mechanism:
-
Acidity: The phenol is acidic enough to be deprotonated by bicarbonate.[1] The resulting salt is water-soluble.[1]
-
Saponification: The electron-deficient ring makes the ester carbonyl highly electrophilic.[1] Even mild bases can trigger rapid hydrolysis of the ethyl ester, converting your product into the dinitrophenylacetic acid derivative (which is water-soluble and discarded).
The Protocol: "Neutral-Acidic" Workup
| Parameter | DO NOT USE | RECOMMENDED |
| Aqueous Wash | 1M NaOH, 1M KOH, Sat.[1] | 0.5M HCl, Brine, or pH 5 Phosphate Buffer |
| Drying Agent | Basic Alumina | Anhydrous |
| Solvent Removal | Heating > 50°C | Rotary Evap < 40°C (Explosion Risk) |
Correct Workup Procedure:
-
Quench reaction with 0.5M HCl (keep pH < 3).
-
Extract with Ethyl Acetate or DCM .[1]
-
Wash organic layer with Brine (saturated NaCl) to remove residual acid.[1]
-
Crucial: Do not attempt to wash out unreacted phenol starting material with base.[1] You must separate it via chromatography (Module 1).[1]
Module 3: Recrystallization (Solving "Oiling Out")
The Issue: The compound forms a dark yellow/orange oil that refuses to crystallize, even though the literature melting point suggests a solid.
The Mechanism: Polynitro aromatics often have low melting points and high "greasiness" due to the nitro groups. Impurities (isomers) depress the melting point further, leading to a supercooled liquid (oil).[1]
The Protocol: Two-Solvent Recrystallization
-
Solvent System: Ethanol (Solvent A) and Water (Solvent B).[1]
-
Why? Nitro compounds are soluble in hot EtOH but insoluble in water.[1]
-
-
Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethanol (approx 60-70°C).
-
Precipitation: Add warm water dropwise until a persistent cloudiness appears.[1]
-
Clarification: Add one drop of Ethanol to clear the solution.[1]
-
Cooling:
-
Allow to cool to Room Temp (slowly).
-
Seed: If oiling occurs, scratch the glass with a spatula or add a seed crystal.
-
Move to -20°C freezer only after crystals form.
-
Module 4: Safety & Handling (The "Explosive" Potential)
The Risk: Polynitro aromatics (like TNT, DNP) are precursors to explosives.[1] While the ethyl ester reduces shock sensitivity compared to the free acid, the 2,4-dinitro core is intrinsically unstable.
Safety Rules:
-
Never distill to dryness: Always leave a small amount of solvent if heating.[1] Concentrated dry residues can detonate upon friction or overheating.[1]
-
Temperature Limit: Do not heat above 80°C.
-
Storage: Store slightly wet (with solvent) or in a plastic container (avoid ground glass joints which generate friction).
FAQ: Quick Troubleshooting
Q: My product turned deep red/brown upon adding base. What happened? A: You formed the Meisenheimer Complex or the phenolate anion.[1] The 2,4-dinitro system is a colorimetric pH indicator (yellow in acid, deep orange/red in base).[1] Acidify immediately to recover the product.[1]
Q: Can I use amino-silica to remove impurities? A: NO. Amino-silica is basic.[1] It will permanently bind your acidic phenol product and potentially catalyze ester hydrolysis.[1] Use standard silica with acid modifier.[1]
Q: The NMR shows a clean spectrum, but the elemental analysis is off. A: Polynitro compounds trap solvent molecules in their crystal lattice efficiently. Dry the sample under high vacuum (0.1 mmHg) at 40°C for 24 hours, but monitor for decomposition.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for purification protocols of nitro-compounds). [1]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational paper for Flash Chromatography).[1] [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. (Provides pKa and stability data for the core structure).
-
Sigma-Aldrich Technical Bulletin. Handling of Polynitro Aromatics. (General safety guidelines for dinitro-derivatives).
Sources
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate. The synthesis, primarily involving the electrophilic nitration of an activated phenolic ring, is prone to challenges such as low yields, formation of complex impurity profiles, and difficulties in purification. This document is structured as a series of troubleshooting questions and FAQs to directly address common experimental hurdles, grounded in established chemical principles and supported by authoritative references.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for optimization.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the dinitration of Ethyl 2-(3-hydroxyphenyl)acetate are typically rooted in three main areas: suboptimal reaction conditions, competing side reactions, or mechanical loss during workup and purification.
Causality and Solutions:
-
Reaction Conditions: The nitration of phenols is a highly exothermic and fast reaction. The hydroxyl group is a powerful activating ortho-, para-director, making the ring highly susceptible to electrophilic attack.[1][2] Improper control can lead to incomplete reactions or the formation of unwanted byproducts.
-
Temperature Control: This is the most critical parameter. Running the reaction at too high a temperature can promote oxidation and the formation of polymeric "tar". Conversely, a temperature that is too low may result in an incomplete reaction. Maintain a temperature between 0-10 °C during the addition of the nitrating agent.
-
Nitrating Agent Stoichiometry: At least two equivalents of the nitrating agent (e.g., nitric acid) are required for dinitration. Using a slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion, but a large excess increases the risk of over-nitration to a trinitrated species or oxidation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extended reaction times beyond the consumption of the starting material can lead to product degradation.
-
-
Side Reactions: The electron-rich nature of the phenolic starting material makes it susceptible to oxidation by nitric acid, especially when concentrated acids are used.[3] This leads to the formation of colored quinone-like byproducts and intractable tars, which significantly reduce the yield of the desired product.
-
Choice of Nitrating Agent: A standard mixture of concentrated sulfuric acid and nitric acid is often too harsh. Consider milder, more controlled nitrating systems. A recent study on the nitration of a similar activated system, 3-hydroxypyrazine-2-carboxamide, found that a mixture of potassium nitrate (KNO₃) in sulfuric acid provided high yields and purity by generating the nitronium ion (NO₂⁺) in situ in a more controlled manner.[4] Heterogeneous conditions using reagents like sodium nitrate on wet silica gel have also been reported to reduce oxidative side-products.[5]
-
Proposed Optimization Protocol:
The following table provides a starting point for optimizing your reaction conditions. We recommend starting with the KNO₃/H₂SO₄ system due to its reported efficiency and control.[4]
| Parameter | Recommended Condition | Rationale |
| Starting Material | Ethyl 2-(3-hydroxyphenyl)acetate | 1.0 equivalent |
| Nitrating System | Potassium Nitrate (KNO₃) | 2.2 equivalents. Provides a controlled release of the nitronium ion. |
| Acid/Solvent | Concentrated Sulfuric Acid (H₂SO₄) | ~10-12 mL per gram of substrate. Acts as both catalyst and solvent. |
| Addition Temperature | 0 - 5 °C | Critical for minimizing exothermic spikes and preventing side reactions. |
| Reaction Temperature | 10 - 50 °C (monitor by TLC) | Allow to warm slowly after addition. Higher temps may be needed to drive dinitration.[4] |
| Workup | Quench on ice | Precipitates the product and dilutes the strong acid for safe handling. |
Q2: My TLC shows multiple spots, and the crude product is a dark, oily solid. What are these impurities and how can I prevent them?
The appearance of multiple spots and a dark crude product is a classic sign of competing side reactions and the formation of multiple isomers.
Causality and Solutions:
-
Isomeric Byproducts: The starting material, Ethyl 2-(3-hydroxyphenyl)acetate, has three positions susceptible to electrophilic attack (C2, C4, C6). While the desired product is the 2,4-dinitro isomer, the formation of the 2,6-dinitro and 4,6-dinitro isomers is possible. Furthermore, mono-nitrated intermediates (2-nitro, 4-nitro, 6-nitro) will also be present if the reaction is incomplete. The directing effects of the hydroxyl group strongly favor substitution at the ortho and para positions.[6]
-
Oxidation Products: As mentioned previously, strong acidic and nitrating conditions can oxidize the phenol to corresponding benzoquinones and other colored, high-molecular-weight condensation products.[3] These are often responsible for the dark, tarry appearance of the crude material.
-
Hydrolysis: The ethyl ester functionality could potentially be hydrolyzed to the corresponding carboxylic acid under harsh, hot acidic conditions, although this is generally less likely under controlled nitration temperatures.
Prevention and Purification Strategy:
-
Prevention: The best strategy is prevention through rigorous temperature control and the use of a milder nitrating agent, as detailed in Q1. A dropwise addition of the substrate solution to the cold nitrating mixture can also help maintain better temperature control.
-
Purification: Isolating the desired 2,4-dinitro isomer from this complex mixture requires chromatographic separation.
-
Column Chromatography: This is the most effective method. Dinitrophenyl compounds are typically yellow and UV-active, making them easy to visualize on a column.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. For example, begin with 10% Ethyl Acetate / 90% Hexanes and gradually increase the polarity. The less polar isomers will typically elute first.
-
-
Recrystallization: Once a fraction is isolated and determined to be of sufficient purity by TLC or HPLC, recrystallization can be used for final purification. A solvent system of ethanol/water or ethyl acetate/hexanes is often effective for dinitrophenyl compounds.[7]
-
Frequently Asked Questions (FAQ)
Q1: What is the underlying mechanism for the dinitration of Ethyl 2-(3-hydroxyphenyl)acetate?
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: In the presence of a strong acid like H₂SO₄, nitric acid (or a nitrate salt) is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the nitronium ion. The powerful activating effect of the hydroxyl group directs this attack preferentially to the ortho (C2, C6) and para (C4) positions.[2] This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Restoration of Aromaticity: A base (like H₂O or HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the nitrated product.
-
Second Nitration: The first nitro group is deactivating, but the hydroxyl group's powerful activating effect is sufficient to allow for a second nitration to occur on the same ring.
Caption: Mechanism of dinitration via electrophilic aromatic substitution.
Q2: What are the critical safety precautions for this reaction?
Handling nitrating agents and dinitrophenols requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with solvents; check a glove compatibility chart).
-
Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of corrosive acid vapors and potentially toxic nitroaromatic compounds.
-
Exothermic Reaction: Nitration reactions can generate significant heat. Use an ice bath for cooling and add reagents slowly and in a controlled manner to prevent the reaction from running away. Never add water directly to concentrated sulfuric acid.
-
Toxicity: Dinitrophenols are a class of toxic compounds.[8] They can be absorbed through the skin and may cause systemic toxicity. Avoid all direct contact.
-
Waste Disposal: Quench the reaction mixture carefully on ice before neutralization. All waste, including aqueous layers and solvent washes, should be collected and disposed of as hazardous chemical waste according to your institution's guidelines.
Q3: How can I confirm the structure and purity of my final product?
A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation and purity assessment.
Analytical Methods Summary:
| Method | Purpose | Expected Observations for the Target Compound |
| ¹H NMR | Structural Confirmation | Signals for the ethyl group (triplet and quartet), a singlet for the acetate methylene (-CH₂-), and distinct aromatic protons. The aromatic region should show two singlets or two doublets (depending on coupling constants), confirming the 1,2,3,5-substitution pattern. The phenolic -OH proton will also be present. |
| ¹³C NMR | Structural Confirmation | Will show the correct number of carbon signals, including those for the ester carbonyl, aliphatic carbons, and six distinct aromatic carbons. The carbons bearing the nitro groups will be shifted significantly downfield. |
| Mass Spec (MS) | Molecular Weight | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺ in ESI) should correspond to the calculated molecular weight of C₁₀H₁₀N₂O₇ (270.19 g/mol ). |
| HPLC-UV | Purity Assessment | A reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase) can be used to determine purity.[9] Dinitrophenyl compounds have a strong UV chromophore, allowing for sensitive detection (typically around 360 nm).[10] Purity is assessed by the area percentage of the main peak. |
| FT-IR | Functional Group ID | Will show characteristic stretches for the -OH group (broad, ~3300 cm⁻¹), C=O of the ester (~1735 cm⁻¹), aromatic C=C bonds (~1600 cm⁻¹), and strong asymmetric and symmetric stretches for the -NO₂ groups (~1530 and ~1350 cm⁻¹). |
General Troubleshooting Workflow
If you encounter issues, follow this logical progression to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. J-Stage. Available at: [Link]
-
FRACTIONATION OF PURIFIED ANTIBODIES TO THE DINITROPHENYL GROUP WITH CROSS-REACTING IMMUNOADSORBENTS. Journal of Biological Chemistry. Available at: [Link]
- Doumani, T. F., & Long, R. W. (1952). U.S. Patent No. 2,580,742. Washington, DC: U.S. Patent and Trademark Office.
-
Zhang, J., Hertzler, R. L., & Eisenbraun, E. J. (1992). Preparing and purifying 2,4-dinitrophenylhydrazones: Alternatives to the Brady procedure. Journal of Chemical Education, 69(12), 1037. Available at: [Link]
-
Phenol reaction with nitration mixture. Chemistry Stack Exchange. Available at: [Link]
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. Available at: [Link]
-
EURL-FV - QuEChERS-Method. European Union Reference Laboratory for Pesticides. Available at: [Link]
-
Hajipour, A. R., & Ruoho, A. E. (2005). Nitration of Phenols Under Mild and Heterogeneous Conditions. Molecules, 10(7), 840-845. Available at: [Link]
-
Stepwise Reaction of Nitration of Phenol. Filo. Available at: [Link]
-
Nitration & Bromination of Phenol. Save My Exams. Available at: [Link]
-
Analytical Methods. Japan Ministry of the Environment. Available at: [Link]
- Preparation method of 2,4-dinitrophenol. Google Patents.
-
Li, Y., et al. (2021). Optimization of the Biosynthesis of B-Ring Ortho-Hydroxylated Flavonoids Using the 4-Hydroxyphenylacetate 3-Hydroxylase Complex (HpaBC) of Escherichia coli. Molecules, 26(10), 2898. Available at: [Link]
-
Tran, H. Q., et al. (2025). A Highly Sensitive and Reliable UHPLC-MS/MS Method for the Determination of Nitrofuran Metabolites in Aquatic Products and Seafood. Analytical and Bioanalytical Chemistry Research. Available at: [Link]
-
Improved synthesis of enantiomerically pure Etomoxir and its 2,4-dinitrophenyl analogue. ARKIVOC. Available at: [Link]
-
Al-Zweiri, M., et al. (2012). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Jordan Journal of Pharmaceutical Sciences, 5(2). Available at: [Link]
- Method for the nitration of phenolic compounds. Google Patents.
-
Kaur, H., et al. (2003). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Biochemical Journal, 374(Pt 2), 521-8. Available at: [Link]
-
Toxicological Profile for Formaldehyde. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. Available at: [Link]
-
ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)-PROPIONATE. Organic Syntheses. Available at: [Link]
- Process for the preparation of 2,4-dinitrophenyl ethers. Google Patents.
-
Setyowati, H., et al. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. JKPK (Jurnal Kimia dan Pendidikan Kimia), 8(3), 384. Available at: [Link]
-
Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. Available at: [Link]
-
2,4-Dinitrophenyl acetate. PubChem. Available at: [Link]
-
Material Safety Data Sheet - Ethyl bis(2,4-dinitrophenyl)acetate. Cole-Parmer. Available at: [Link]
-
Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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- 5. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. analchemres.org [analchemres.org]
- 10. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific synthesis. Here, we will address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to get your research back on track.
I. Reaction Overview
The synthesis of this compound typically involves the nitration of a phenolic precursor followed by subsequent reactions to introduce the acetate group. A common route is the dinitration of a substituted phenol. The reaction is highly exothermic and requires careful control of temperature and reagent addition to prevent runaway reactions and the formation of byproducts.[1][2]
Reaction Mechanism
The core of this synthesis is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, attacks the electron-rich phenol ring. The hydroxyl group is a strong activating group, making the reaction vigorous.
Caption: General mechanism for the dinitration of a phenolic precursor.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction is turning into a dark, tarry mess with little to no desired product. What's happening?
Answer: The formation of a dark, tarry substance is a classic sign of oxidation and/or polymerization, common issues in the nitration of activated aromatic rings like phenols.[3]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excessive Reaction Temperature | Nitration is highly exothermic.[1] Uncontrolled temperature increases can lead to side reactions, including oxidation of the phenol and polymerization of reactive intermediates. | Maintain strict temperature control, ideally between -5°C and 0°C, using an ice-salt bath.[3] Monitor the internal temperature of the reaction, not just the bath temperature. |
| Rapid Addition of Nitrating Agent | Adding the nitrating agent too quickly can create localized "hotspots" where the temperature spikes, even if the overall bath temperature is low.[2] | Add the nitrating mixture dropwise with vigorous stirring to ensure even heat distribution.[3] |
| High Concentration of Nitric Acid | Concentrated nitric acid is a strong oxidizing agent. | Consider using a milder nitrating agent or ensuring the concentration of your nitric acid is appropriate for the substrate.[3] |
Experimental Protocol: Controlled Nitration
-
Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve your phenolic starting material in a suitable solvent like glacial acetic acid.
-
Cooling: Cool the flask to -5°C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, prepare your nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) and cool it to 0°C.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of the phenol. Critically, monitor the internal temperature and maintain it between -5°C and 0°C.[3]
-
Monitoring: If you observe the evolution of brown fumes (NO₂), this indicates the reaction is proceeding too quickly, and you must slow the addition rate.[3]
Question 2: I'm getting a high yield of mono-nitrated or other isomeric byproducts instead of the desired dinitrated product. How can I improve selectivity?
Answer: The regioselectivity of nitration on a substituted benzene ring is governed by the directing effects of the existing substituents. A hydroxyl group is an ortho-, para- director. Achieving the desired 2,4-dinitro substitution pattern requires careful control of reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Nitrating Agent | If the molar ratio of the nitrating agent to the substrate is too low, the reaction may stop after the first nitration. | Use a molar ratio of nitric acid to substrate closer to 2:1 for dinitration. However, be cautious as an excess can lead to over-nitration.[4] |
| Reaction Temperature Too Low | While low temperatures are crucial to prevent side reactions, a temperature that is too low may not provide enough energy for the second nitration to occur, as the first nitro group deactivates the ring.[3][5] | Experiment with slightly increasing the reaction temperature towards the end of the reaction, while still maintaining control. |
| Incorrect Acid Concentration | The concentration of sulfuric acid can influence the formation of isomers.[3] | Using a large excess of sulfuric acid at low temperatures can sometimes favor specific isomers.[3] |
Question 3: My product won't precipitate out of the reaction mixture after quenching with ice water. What should I do?
Answer: It's a common misconception that all organic products will conveniently precipitate upon quenching. The solubility of your product in the aqueous/acidic mixture plays a significant role.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Product is Soluble in the Quench Solution | The presence of organic solvents from the reaction or the polarity of the product itself can lead to its solubility in the acidic water. | Instead of relying on precipitation, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[3] |
| Product is an Oil | The product may be separating as an oil rather than a solid, which can be difficult to see or collect by filtration. | After quenching, carefully inspect the mixture for an oily layer. If present, proceed with a liquid-liquid extraction. |
Experimental Protocol: Work-up and Extraction
-
Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane) three times.
-
Washing: Combine the organic layers and wash with cold water until the filtrate is neutral to pH paper.[1] Then, wash with a saturated brine solution to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Question 4: I've isolated a product, but I'm having trouble purifying it. What are the best methods?
Answer: The purification of dinitrophenyl derivatives can be challenging due to their polarity and potential for thermal instability.
Recommended Purification Techniques:
| Method | Description | Best For |
| Recrystallization | Dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly to form crystals. | Removing minor impurities from a solid product. A common solvent system is ethanol/water.[6] |
| Column Chromatography | Separate the components of a mixture based on their differential adsorption onto a stationary phase. | Separating the desired product from byproducts with different polarities, such as isomers or unreacted starting material. |
| Solid Phase Extraction (SPE) | A form of chromatography used to separate components of a mixture for purification. | Can be effective for purifying dinitrophenyl derivatives by removing unreacted reagents.[7] |
III. Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and how can I prevent it in this synthesis? A1: A thermal runaway is a dangerous situation where an exothermic reaction generates heat faster than it can be removed, leading to an uncontrolled increase in temperature and pressure.[1][2] To prevent this, always use a cooling bath, add the nitrating agent slowly with vigorous stirring, and monitor the internal reaction temperature closely.[1]
Q2: How can I monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is an excellent method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside your starting material, you can visualize the consumption of the starting material and the formation of the product.
Q3: Is this compound stable? A3: Dinitrophenyl compounds can be thermally unstable.[2] It is advisable to store the purified product in a cool, dark place. Studies on similar compounds have shown some degradation in acidic aqueous solutions over time.[8]
IV. Visualization of Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
V. References
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration.
-
J-Stage. (n.d.). A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction.
-
BenchChem. (2025). Troubleshooting byproduct formation in nitration of m-cresol.
-
BenchChem. (2025). Technical Support Center: Managing Nitration Reactions.
-
Journal of Experimental Medicine. (n.d.). FRACTIONATION OF PURIFIED ANTIBODIES TO THE DINITROPHENYL GROUP WITH CROSS-REACTING IMMUNOADSORBENTS.
-
BenchChem. (2025). Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives of Ketones.
-
Reddit. (2023). Di-nitration troubleshooting.
-
Chemistry Steps. (2024). Nitration of Benzene.
-
Singh, J. et al. (2019). Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction [jstage.jst.go.jp]
- 8. Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
This guide addresses the purification of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate , a specialized intermediate often used in the synthesis of energetic materials, dyes, and enzyme inhibitors.
The Core Challenge: This molecule presents a "Purification Paradox."
-
High Acidity: The hydroxyl group at position 3 is flanked by two nitro groups (positions 2 and 4). This "sandwiching" effect significantly lowers the pKa of the phenol (likely < 4.0), making it similarly acidic to—or even more acidic than—the carboxylic acid impurity you are trying to remove.
-
Ester Instability: The ethyl ester moiety is susceptible to hydrolysis, especially in the presence of the strong bases typically used to remove phenolic impurities.
Therefore, standard acid-base extraction protocols will likely fail , resulting in either product loss (into the aqueous layer) or degradation. This guide prioritizes Recrystallization and Acidified Chromatography as the only self-validating, high-yield protocols.
Diagnostic: Identify Your Impurity[12]
Before selecting a protocol, identify the dominant impurity profile using TLC or LC-MS.
| Impurity Type | Origin | Diagnostic Sign | Recommended Protocol |
| Free Acid (2-(3-hydroxy-2,4-dinitrophenyl)acetic acid) | Hydrolysis of ester | Broad/streaking peak on TLC; Mass = [M-28] | Protocol A (Recrystallization) |
| Regioisomers (e.g., 2,6-dinitro) | Nitration byproduct | Close-running spot on TLC; identical Mass | Protocol B (Chromatography) |
| Inorganic Salts | Nitration acids ( | High melting point residue; insoluble in DCM | Protocol C (Aqueous Wash) |
| Oxidation Products (Quinones) | Phenol oxidation | Dark red/brown oil; lower Rf | Protocol B (Chromatography) |
Experimental Protocols
Protocol A: Selective Recrystallization (The Gold Standard)
Best for: Removing hydrolysis byproducts (Free Acid) and trace starting materials.
The Logic: The ester (product) is less polar and less soluble in water than the free acid impurity. By using a mixed-solvent system, we force the hydrophobic ester to crystallize while the more polar free acid remains in the supernatant.
Reagents:
-
Ethanol (Absolute)
-
Deionized Water (pH adjusted to 3.0 with HCl)
-
Why acidified water? To suppress the ionization of the phenol, ensuring it behaves as a neutral organic molecule during crystallization.
Step-by-Step:
-
Dissolution: Dissolve the crude orange/yellow solid in the minimum amount of boiling Ethanol.
-
Tip: If the solution is dark brown, treat with activated charcoal (1% w/w) for 5 minutes and filter hot through Celite.
-
-
The Cloud Point: Remove from heat. Add the Acidified Water dropwise with vigorous stirring until a persistent turbidity (cloudiness) just appears.
-
Re-solubilization: Add a few drops of hot Ethanol until the solution is clear again.
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, place in an ice bath (
) for 2 hours. -
Filtration: Collect the pale yellow needles via vacuum filtration.
-
Wash: Wash the cake with cold (
) Ethanol:Water (1:1 mixture). -
Drying: Dry in a vacuum desiccator over
. Do not heat above 50°C (thermal instability risk).
Protocol B: Acidified Silica Chromatography
Best for: Separating Regioisomers and Quinones.
The Logic: Standard silica gel is slightly acidic, but for highly acidic phenols, peak tailing is severe due to interaction with silanol groups. We must "deactivate" the silica to prevent streaking.
Mobile Phase Design:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate[1]
-
Modifier: 0.5% Acetic Acid (Essential to keep the phenol protonated).
Step-by-Step:
-
Column Prep: Slurry pack silica gel using Hexanes + 0.5% Acetic Acid.
-
Loading: Dissolve crude material in a minimum volume of DCM/Hexane (1:1). Load gently.
-
Gradient:
-
0–10% EtOAc: Elutes non-polar impurities (unreacted starting material).
-
10–25% EtOAc: Target Product Elution (Expect a bright yellow band).
-
30% EtOAc: Elutes the Free Acid and Quinones.
-
-
Monitoring: Check fractions by TLC. The product will likely fluoresce under UV (254 nm) or stain yellow/orange with basic permanganate dip.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision path for purification, highlighting the risks of standard aqueous workups.
Caption: Workflow for selecting the correct purification method based on impurity profile. Note the critical warning against base extraction.
Troubleshooting & FAQs
Q: Can I use a Sodium Bicarbonate wash to remove the carboxylic acid impurity? A: NO. This is the most common error.
-
Reasoning: The 3-hydroxy group on your ring is "sandwiched" by two nitro groups. This makes the phenol extremely acidic (pKa
3.5–4.0) [1].[2][3][4] Sodium bicarbonate (pH ~8.5) will deprotonate both the carboxylic acid impurity AND your phenol product. Both will migrate into the aqueous layer, and you will recover nothing in your organic phase.
Q: My product turned into a dark oil during recrystallization. What happened? A: You likely experienced "Oiling Out."
-
Cause: The solvent mixture became too polar too quickly, or the temperature dropped too fast.
-
Fix: Re-heat the mixture until it dissolves. Add a small amount of the "good" solvent (Ethanol). Allow it to cool much more slowly. Scratch the glass with a spatula to induce nucleation.
Q: Is this compound explosive? A: Treat it as energetic.
-
Safety: While the ethyl ester reduces sensitivity compared to pure polynitrophenols (like picric acid), dinitro- compounds are still energetic materials [2].
-
Protocol: Never scrape dry solids vigorously. Do not distill to dryness at high heat. Store in a cool, dark place.
Q: The TLC spots are streaking badly. A: The phenol is ionizing on the silica.
-
Fix: You must add 0.5% to 1.0% Acetic Acid or Formic Acid to your eluent. This keeps the phenol protonated and sharpens the peak shape.
References
-
Acidity of Dinitrophenols
-
Source: National Center for Biotechnology Information. (2025).[3][5] PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol.
- Relevance: Establishes the pKa baseline (~4.0) for 2,4-dinitrophenol derivatives, confirming the inability to separate from carboxylic acids via simple base extraction.
-
URL:[Link]
-
-
Purification of Nitro-Esters
- Source: Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Relevance: Standard protocols for recrystallization of phenolic esters and handling of energetic nitro compounds.
-
URL:[Link]
-
Chromatography of Acidic Phenols
- Source: Chemistry LibreTexts. (2024).
- Relevance: Validates the use of acid modifiers (acetic acid) in mobile phases to prevent tailing of acidic analytes.
-
URL:[Link]
Sources
Technical Support Center: Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
The following Technical Support Guide is designed for researchers and analytical scientists working with Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate . This guide synthesizes organic chemistry principles with practical troubleshooting steps to address stability, degradation, and handling.
Executive Technical Overview
Compound: this compound Class: Nitro-substituted Phenylacetic Acid Ester Key Vulnerabilities: Ester hydrolysis, Photolytic reduction, Phenolic oxidation.
This molecule contains three distinct functional regions that dictate its stability profile:
-
Ethyl Ester Side Chain: Susceptible to hydrolytic cleavage, releasing the free acid and ethanol.
-
Polynitro Aromatic Core: Highly electron-deficient, making the ring susceptible to nucleophilic attack (though less likely than simple halo-nitro aromatics) and highly prone to photolytic degradation .
-
Phenolic Hydroxyl (C3): Provides a site for oxidative degradation and pH-dependent ionization (pKa shift), which can catalytically influence the stability of the ester.
Degradation Pathways & Mechanisms[1]
Pathway A: Hydrolytic Cleavage (Major)
The most common degradation pathway is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by both acid and base, but the electron-withdrawing nitro groups on the phenyl ring significantly increase the acidity of the benzylic protons and the phenol, potentially creating an intramolecular catalytic environment.
-
Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.
-
Products: 2-(3-hydroxy-2,4-dinitrophenyl)acetic acid (Free Acid) + Ethanol.
-
Detection:
-
LC-MS: Mass shift of -28 Da (Loss of C2H4) or -28.03 Da (Ethyl to Hydrogen).
-
HPLC: The Free Acid will typically elute earlier than the Ester on Reverse-Phase (C18) columns due to increased polarity.
-
Pathway B: Photolytic Degradation (Critical)
Nitroaromatic compounds are intrinsically photosensitive. Exposure to UV or intense visible light excites the nitro group (
-
Mechanism: Nitro-nitrite rearrangement or hydrogen abstraction from the solvent/side chain.
-
Risk: High.[1] Solutions left on benchtops without amber protection can degrade within hours.
-
Products: Azo-dimers, anilines (reduction products), and complex polymeric "tars" (often deep orange/brown).
Pathway C: Phenolic Oxidation
While the nitro groups deactivate the ring against electrophilic oxidation, the phenolic oxygen can form a phenoxy radical under basic, aerobic conditions.
-
Risk: Moderate (High at pH > 7).
-
Indicator: Darkening of solution (Yellow
Brown/Black).
Visualizing the Degradation Network
The following diagram illustrates the connectivity between the parent molecule and its primary degradation products.
Caption: Primary degradation routes showing hydrolysis (center), photolysis (right), and oxidation (left).
Troubleshooting Guide (Q&A)
Category: Analytical Anomalies
Q1: I see a new peak eluting at 0.8 RRT (Relative Retention Time) in my HPLC chromatogram. What is it?
-
Diagnosis: This is almost certainly the Free Acid hydrolysis product.
-
Mechanism: The loss of the ethyl group exposes the carboxylic acid, increasing polarity and reducing retention on C18 columns.
-
Confirmation: Check the UV spectrum. The chromophore (dinitrophenol core) remains largely unchanged, so the UV max (
) will be identical to the parent, unlike photolytic products which often show spectral shifts. -
Solution: Ensure your sample diluent does not contain water/base. Use acidified acetonitrile (0.1% Formic Acid) for sample prep.
Q2: My stock solution turned from pale yellow to deep orange overnight. Is it still usable?
-
Diagnosis: Likely Photolytic Degradation or Phenolate Formation .
-
Mechanism:
-
Light: Nitro compounds form highly colored azo/nitroso species upon light exposure.
-
pH: If the solvent is slightly basic (e.g., old DMSO), the phenolic proton is abstracted (pKa ~4-5), forming the intensely colored nitrophenolate anion.
-
-
Action:
-
Acidify a small aliquot with 1N HCl. If color reverts to pale yellow, it was just pH ionization (reversible). The sample might be usable (verify with HPLC).
-
If color persists after acidification, it is chemical degradation (photolysis/oxidation). Discard the sample.
-
Category: Storage & Handling[3][4]
Q3: Can I store the compound in DMSO at -20°C?
-
Risk: DMSO is hygroscopic. Absorbed water will cause slow hydrolysis of the ester, especially during freeze-thaw cycles.
-
Recommendation:
-
Preferred: Store as a solid powder under Argon/Nitrogen at -20°C.
-
Solution: If solution storage is mandatory, use anhydrous Ethanol or Acetonitrile and store in amber glass vials. Avoid DMSO for long-term storage of esters unless strictly anhydrous.
-
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Use this protocol to validate your analytical method's ability to detect degradation products.
| Stress Condition | Reagent / Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl (Reflux) | 2-4 Hours | >90% Conversion to Free Acid |
| Base Hydrolysis | 0.1 N NaOH (RT) | 10 Mins | Rapid Hydrolysis + Phenolate color change (Deep Red/Orange) |
| Oxidation | 3% H₂O₂ (RT) | 24 Hours | Potential ring oxidation/cleavage (Check for M+16 peaks) |
| Photolysis | UV Light (254/365 nm) | 6-12 Hours | Formation of reduction products/dimers |
Protocol B: Hydrolysis Kinetics Setup
To determine the half-life (
-
Preparation: Prepare a 10 mM stock of the parent ester in Acetonitrile.
-
Initiation: Spike the stock into the target buffer (e.g., PBS pH 7.4) to a final concentration of 50 µM.
-
Note: Keep organic solvent < 1% to maintain buffer integrity.
-
-
Sampling: Inject immediately (t=0) onto HPLC.
-
Timepoints: Inject every 15 minutes for 2 hours.
-
Calculation: Plot
vs. Time. The slope gives .
Quantitative Data Summary
Stability Profile at 25°C (Estimated based on Dinitrophenyl Esters)
| Solvent / Condition | pH | Estimated | Primary Degradant |
| Acetonitrile (Anhydrous) | N/A | > 12 Months | None (Stable) |
| Water / Buffer | 2.0 | ~ 48 Hours | Free Acid |
| Water / Buffer | 7.4 | < 6 Hours | Free Acid |
| Water / Buffer | 9.0 | < 10 Minutes | Free Acid |
| DMSO (Wet) | N/A | ~ 1 Week | Free Acid |
Data derived from kinetic behavior of analogous 2,4-dinitrophenyl acetate systems [1, 2].[2]
References
-
Hydrolysis of 2,4-dinitrophenyl acetate. Example Problems in Hydrolysis, Vancouver Island University. (Kinetic data on dinitrophenyl ester hydrolysis).
-
Degradation of 2,4-dinitrophenol. National Institutes of Health (NIH) / PubMed. (Biodegradation and stability of the core dinitrophenol moiety).
-
Photostability of Nitroaromatics. Asian Journal of Research in Chemistry. (Mechanisms of nitro-group photoreduction).
-
Safety Data Sheet: Ethyl Bis(2,4-dinitrophenyl)acetate. TCI Chemicals. (Handling and storage safety for closely related analogs).
Sources
Navigating the Synthesis of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate: A Technical Support Guide for Scale-Up
For Immediate Release
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate. As a Senior Application Scientist, this guide is structured to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the unique challenges encountered during the scale-up of this complex synthesis. The inherent difficulties of performing a di-nitration on a substituted phenol ester demand precise control over reaction conditions to ensure safety, purity, and yield.
Introduction to the Synthetic Challenges
The synthesis of this compound is a multi-faceted process, fraught with potential complications that can be exacerbated during scale-up. The primary route likely involves the electrophilic aromatic substitution (nitration) of a precursor such as Ethyl 2-(3-hydroxyphenyl)acetate. This process is characterized by several critical challenges:
-
Exothermic Nature: Nitration reactions are notoriously exothermic. The introduction of two nitro groups significantly increases the potential for thermal runaway, a dangerous situation where the reaction's heat generation surpasses the cooling system's capacity, leading to a rapid and uncontrolled increase in temperature and pressure.[1]
-
Regioselectivity: The starting material possesses two directing groups on the aromatic ring: a strongly activating ortho-para directing hydroxyl group and a deactivating meta-directing ethyl acetate group.[2][3][4][5] Their interplay can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.
-
Substrate Sensitivity: Phenols are susceptible to oxidation by strong nitrating agents, which can lead to the formation of colored byproducts like benzoquinones and polymeric tars.[6] Furthermore, the ester functional group may be prone to hydrolysis under the harsh acidic conditions of the nitration.[7][8][9]
-
Product Instability: Dinitro-aromatic compounds can be thermally sensitive and may pose a risk of decomposition if not handled and stored correctly.[10][11][12][13]
This guide provides a structured approach to identifying and resolving these common scale-up problems.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both immediate actions and long-term solutions.
Issue 1: Uncontrolled Exotherm and Potential for Thermal Runaway
Question: My reaction temperature is increasing rapidly, even with the cooling system at maximum capacity. What should I do?
Answer: This indicates a potential thermal runaway, a critical safety event.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent. This is the most crucial step to halt further heat generation.
-
Maximize Cooling: Ensure your cooling system is operating at its highest capacity.
-
Emergency Quenching (Last Resort): If the temperature continues to escalate, prepare for an emergency quench by adding a large volume of a cold, inert solvent or carefully pouring the reaction mixture onto crushed ice. Be aware that this may result in the loss of the batch.
Root Causes and Preventative Measures:
| Cause | Preventative Measure |
| Too Rapid Addition of Nitrating Agent | Implement a slow, controlled addition of the nitrating agent using a syringe pump or a dropping funnel. The addition rate should be adjusted to maintain a stable internal temperature. |
| Inadequate Cooling Capacity for the Scale | Before scaling up, perform calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction and ensure your reactor's cooling system can handle the heat load. |
| Poor Mixing | Inefficient stirring can create localized hotspots where the reaction accelerates. Ensure vigorous and effective agitation throughout the reaction vessel. |
| Incorrect Reagent Concentration | Using overly concentrated acids can lead to a more violent and difficult-to-control reaction. Verify the concentrations of nitric and sulfuric acid before use. |
Issue 2: Low Yield and Formation of Multiple Isomers
Question: My final product yield is low, and analysis (e.g., by HPLC or NMR) shows a mixture of several nitrated isomers. How can I improve the yield and selectivity for the desired 2,4-dinitro product?
Answer: This is a common issue stemming from the competing directing effects of the hydroxyl and ethyl acetate groups.
Root Causes and Solutions:
| Cause | Solution |
| Competing Directing Effects | The hydroxyl group strongly directs ortho and para, while the ethyl acetate group directs meta. This will inevitably lead to a mixture of isomers. To improve selectivity: - Temperature Control: Maintain a low and consistent reaction temperature (e.g., -5 to 5 °C) to enhance selectivity. - Alternative Nitrating Agents: Consider milder nitrating agents that may offer better regioselectivity for sensitive substrates. Examples include using nitric acid in acetic anhydride or employing solid-supported catalysts.[14][15][16][17][18] |
| Incomplete Reaction | Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, HPLC). Ensure the reaction is allowed to proceed to completion before work-up. |
| Product Loss During Work-up | The dinitrated product is likely polar and may have some solubility in the aqueous phase. During extraction, use a suitable organic solvent like ethyl acetate and perform multiple extractions to ensure complete recovery. |
Issue 3: Formation of Dark, Tarry Byproducts
Question: My reaction mixture has turned dark brown or black, and upon work-up, I'm isolating a significant amount of an intractable tar. What is causing this, and how can I prevent it?
Answer: The formation of dark, tarry substances is a strong indication of oxidation of the phenol ring.
Root Causes and Solutions:
| Cause | Solution |
| Oxidation of the Phenol | Phenols are highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[6] To mitigate this: - Maintain Low Temperatures: This is the most critical factor. The reaction should be conducted at sub-zero temperatures if possible. - Controlled Addition: A slow addition rate of the nitrating agent helps to dissipate heat and minimize localized high temperatures that promote oxidation. - Alternative Nitrating Agents: Explore milder nitrating systems that are less prone to causing oxidation.[14][15][16][17][18] |
| Over-Nitration | Under harsh conditions, further nitration to tri-nitro compounds can occur, which are often less stable and can contribute to decomposition and tar formation. |
Issue 4: Suspected Hydrolysis of the Ester Group
Question: I suspect that the ethyl acetate group is being hydrolyzed during the reaction, as I'm detecting the corresponding carboxylic acid in my product mixture. How can I avoid this?
Answer: The strongly acidic conditions and the presence of water in the nitrating mixture can lead to ester hydrolysis.
Root Causes and Solutions:
| Cause | Solution |
| Acid-Catalyzed Hydrolysis | The presence of strong sulfuric acid and water can promote the hydrolysis of the ethyl ester to the carboxylic acid.[7][8][9] To minimize this: - Anhydrous Conditions: While challenging with mixed acid, using nitrating agents in anhydrous organic solvents can reduce the extent of hydrolysis. - Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the desired dinitration is complete to minimize the exposure of the ester to the acidic conditions. |
Experimental Protocols
Protocol 1: Controlled Nitration of Ethyl 2-(3-hydroxyphenyl)acetate
Materials:
-
Ethyl 2-(3-hydroxyphenyl)acetate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid (a typical ratio is 1:2 v/v) while cooling in an ice-salt bath.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve Ethyl 2-(3-hydroxyphenyl)acetate in a suitable amount of concentrated sulfuric acid. Cool the flask to between -5 °C and 0 °C using an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of the starting material. Critically, monitor the internal temperature and maintain it within the -5 °C to 0 °C range. The addition rate should be adjusted to prevent any significant temperature rise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Work-up:
-
If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel and extract multiple times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Hierarchy of Controls for Safe Scale-Up
Caption: Hierarchy of controls for mitigating hazards during scale-up.
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the nitration? A: While concentrated sulfuric acid often serves as both a catalyst and the solvent, in some cases, using an inert co-solvent like dichloromethane can be advantageous, particularly with alternative nitrating agents. However, this may alter the reaction kinetics and selectivity, so small-scale trials are essential.
Q2: How do I effectively monitor the reaction to avoid over-nitration? A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of products. Develop a suitable solvent system that provides good separation of the starting material, mono-nitrated intermediates, and the di-nitrated product. Quench the reaction as soon as the starting material is consumed to prevent the formation of tri-nitrated byproducts.
Q3: My product is an oil and does not precipitate upon quenching. How should I proceed with the work-up? A: If your product is an oil or is soluble in the acidic aqueous mixture, a liquid-liquid extraction is necessary. After quenching, transfer the entire mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
Q4: What are the best practices for purifying the final product? A: Given the polar nature of the product and the likely presence of isomers, column chromatography is the most effective purification method. Use silica gel as the stationary phase and a gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
Q5: Are there any specific storage recommendations for the final product? A: Dinitro-aromatic compounds should be stored in a cool, dry, and well-ventilated area, away from heat sources and reducing agents. It is also advisable to store them in a properly labeled, tightly sealed container. Perform a thermal stability analysis (e.g., using Differential Scanning Calorimetry - DSC) on a small sample to understand its decomposition profile.
Conclusion
The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the reaction's potential hazards and a proactive approach to process control. By carefully managing the reaction temperature, optimizing for regioselectivity, and implementing robust work-up and purification procedures, researchers can safely and efficiently produce this valuable compound. This guide serves as a foundational resource to anticipate and overcome the challenges inherent in this synthesis.
References
- Chemistry Stack Exchange. (2024).
- ChemRxiv. (2023).
- IMEMG. (2018). Synthesis, Formulation, and Testing of 3.
- Indian Academy of Sciences. (n.d.).
- Khan Academy. (2022).
- Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)
- Google Patents. (n.d.).
- ResearchGate. (2025). Synthesis and characterization of spherical 2-diazo-4,6-dinitrophenol (DDNP).
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
- Wipf Group, University of Pittsburgh. (n.d.).
- ResearchGate. (2011). Highly Efficient Nitration of Phenolic Compounds using Some Nitrates and Oxalic Acid under Solvent-Free Conditions.
- Organic Chemistry Portal. (n.d.).
- Semantic Scholar. (n.d.). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports.
- University of Calgary. (n.d.). Directing Groups in SE Ar.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- ScienceDirect. (n.d.).
- Organic Chemistry Tutor. (n.d.).
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- CoLab.ws. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches.
- DergiPark. (2009).
- MDPI. (2022).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Prexams. (n.d.).
- Royal Society of Chemistry. (n.d.).
- The Analytical Scientist. (2016).
- Master Organic Chemistry. (2018).
- MDPI. (2024).
- ACS Publications. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support | Organic Letters.
- University of Massachusetts Boston. (n.d.).
- Reddit. (2023). Purification of strong polar and basic compounds.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Semantic Scholar. (2012). Nitration of Phenols Using Cu(NO3)
- National Center for Biotechnology Information. (n.d.). Ethyl 2-(3-amino-4-hydroxyphenyl)
- IOSR Journals. (n.d.).
- Google Patents. (n.d.).
- Sci-Hub. (n.d.).
- Carbohydrate Research. (2022). Synthesis of N-(2,4-dinitrophenyl)
- J-Stage. (n.d.).
- ResearchGate. (n.d.). Thermal stability of eutectic mixture of bis(2,2-dinitropropyl)acetal and bis(2,2-dinitropropyl)formal: Part A.
- Semantic Scholar. (n.d.).
- University of Pennsylvania. (n.d.).
- Arkivoc. (n.d.).
Sources
- 1. imemg.org [imemg.org]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cdn.prexams.com [cdn.prexams.com]
- 8. uv.es [uv.es]
- 9. sfu.ca [sfu.ca]
- 10. researchgate.net [researchgate.net]
- 11. Regulating the thermal stability and sensitivity of DNTF via refinement and encapsulation engineering - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 17. sibran.ru [sibran.ru]
- 18. dergipark.org.tr [dergipark.org.tr]
Unexpected color change in Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate reaction
Technical Support Center: Nitro-Aromatic Scaffolds Subject: Troubleshooting Unexpected Color Shifts in Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Executive Summary
You are observing a color deviation in This compound (or a structurally related dinitro-aromatic intermediate). While the target compound is typically pale yellow to bright yellow in its neutral, pure state, dinitro-aromatic scaffolds are highly responsive to their chemical environment.[1]
The "unexpected" color is likely a predictable chromogenic response to pH, solvent choice, or nucleophiles.[1] This guide outlines the three primary mechanisms responsible for these shifts: Deprotonation (Red) , Meisenheimer/Janovsky Complexation (Purple/Blue) , and Oxidative Degradation (Brown/Black) .[1][2]
Part 1: Diagnostic Troubleshooting (Logic Flow)
Before altering your synthesis, identify the specific color shift to pinpoint the chemical cause.
Figure 1: Diagnostic logic tree for identifying the chemical origin of color shifts in dinitro-aromatic systems.
Part 2: Technical Deep Dive & Solutions
Issue 1: The "Blood Red" Shift (The pH Trap)
Symptom: The solution turns deep orange or blood-red upon adding base or during aqueous workup.
Mechanism:
The 3-hydroxy-2,4-dinitrophenyl moiety is structurally analogous to picric acid .[1][2] The hydroxyl group is flanked by two electron-withdrawing nitro groups (ortho and para positions relative to the phenol, or ortho/ortho in the 3-OH, 2,4-dinitro configuration).[1] This resonance delocalization makes the proton extremely acidic (
-
Anionic Form (Red): Deprotonated phenolate.[1][2] The negative charge is delocalized onto the nitro groups, creating a "quinoid-like" resonance structure that absorbs strongly in the visible region (bathochromic shift).
Corrective Protocol:
-
Check pH: Ensure the final isolation pH is significantly below the compound's
.[1] For dinitrophenols, aim for pH < 2 .[1] -
Acid Wash: Wash the organic layer with 1M HCl or 10%
rather than weak acids like acetic acid.[1] -
Glassware: Ensure glassware is not rinsed with basic detergents immediately prior to use without an acid rinse.[1]
Issue 2: The "Purple/Blue" Shift (The Janovsky/Meisenheimer Complex)
Symptom: The solution turns intense purple, violet, or blue. This often happens when acetone or amines are present.[1]
Mechanism:
Nitro-aromatics are electron-deficient (Lewis acids).[1][2] They react with nucleophiles to form colored
-
Janovsky Reaction: If you used acetone (or other enolizable ketones) and a base (even weak bases), the enolate attacks the aromatic ring to form a purple adduct [1].
-
Meisenheimer Complex: If you used amines (e.g., triethylamine, pyridine) as bases, they can attack the ring directly, forming a zwitterionic red/blue complex [2].[1]
Corrective Protocol:
-
Solvent Audit: Eliminate ketones (acetone, MEK) from the reaction and cleaning process.[1] Use Ethyl Acetate or DCM for extractions.[1]
-
Base Selection: If a base is required, use non-nucleophilic inorganic bases (e.g.,
) and ensure complete removal of amines.[1] -
Reversibility Test: Acidify a small aliquot. If the color reverts to yellow, it was likely a complex.[1] If it remains dark, it may be decomposition.[1]
Issue 3: Darkening/Browning (Decomposition)
Symptom: Irreversible color change to brown/black, often accompanied by tar formation.[1][2] Mechanism:
-
Photo-oxidation: Nitro compounds are photosensitive.[1][2] Exposure to ambient light over time can lead to radical formation and polymerization.[1]
-
Hydrolysis: The ethyl ester moiety can hydrolyze, potentially leading to decarboxylation under harsh conditions, yielding unstable dinitrophenols that oxidize to quinones.[1]
Corrective Protocol:
-
Amber Glass: Perform all reactions and storage in amber glassware or foil-wrapped vessels.
-
Inert Atmosphere: Conduct reactions under Nitrogen or Argon to prevent oxidative coupling.[1]
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways that lead to the observed color states.
Figure 2: Chemical pathways leading to chromogenic shifts in dinitro-aromatic acetates.
Part 4: Frequently Asked Questions (FAQ)
Q1: I washed my product with saturated Sodium Bicarbonate (
-
Fix: Acidify the aqueous layer with 1M HCl until the color reverts to yellow, then extract with organic solvent.
Q2: Can I use Acetone to clean my glassware for this reaction? A: Avoid it if possible. Traces of acetone in the presence of base (even residual base on glass) can trigger the Janovsky reaction , creating intense purple contamination that is difficult to remove [1]. Use Methanol or Ethyl Acetate for cleaning.[1]
Q3: The compound is yellow solid, but turns orange in DMSO. Why?
A: DMSO is a polar aprotic solvent that is excellent at solvating anions.[1] It can shift the equilibrium toward the phenolate form even without added base, or stabilize charge-transfer complexes. This is often a "solvatochromic" effect and may not indicate impurity.[1] Verify purity via NMR in
Part 5: Analytical Validation Data
Use this table to interpret your crude reaction observations.
| Observed Color | Likely Chemical Species | Action Required |
| Pale Yellow | Neutral Phenol (Target) | Proceed to isolation.[1][2] |
| Deep Orange/Red | Phenolate Anion | Acidify (pH < 2).[1][2] |
| Purple/Violet | Janovsky Adduct (Acetone contaminant) | Resynthesize or rigorous wash; remove ketones.[1][2] |
| Blue | Amine- | Wash with dilute acid to protonate amine.[1][2] |
| Brown/Black | Quinone/Polymer | Check purity (TLC/HPLC); likely degradation.[1][2] |
References
-
Pollitt, R. J., & Saunders, B. C. (1965).[1][2][3] The Janovsky reaction. Journal of the Chemical Society, 4615.[3][4] Link[1][2][4]
-
Forlani, L. (2011).[1][2] Interaction of a weakly acidic dinitroaromatic with alkylamines: avoiding the Meisenheimer trap. Journal of Organic Chemistry. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press.[1] (General reference for hydrazone/nitro-aromatic color mechanisms).
-
PubChem. (n.d.).[1][2] 2,4-Dinitrophenol Compound Summary. National Library of Medicine.[1] Link[1][2]
Sources
Validation & Comparative
Structural Elucidation of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate: A Comparative Analytical Guide
Executive Summary & Structural Context[1][2][3][4]
The Challenge: Synthesizing highly substituted aromatic rings, such as Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate , often yields a mixture of regioisomers. In nitration reactions of 3-hydroxyphenylacetates, the directing effects of the hydroxyl group (strongly ortho/para) and the alkyl side chain (weakly ortho/para) compete, frequently producing the 2,4-dinitro (Target) and 4,6-dinitro (Isomer) species.
The Solution:
This guide provides a definitive, self-validating analytical workflow to confirm the 2,4-dinitro structure. Unlike standard datasheets, we focus on comparative exclusion —proving the structure by systematically ruling out its most likely isomers using NMR coupling constants (
Target Molecule Profile[4]
-
IUPAC Name: this compound
-
Core Feature: A 1,2,3,4-substituted benzene ring.
-
Critical Differentiator: The presence of two adjacent aromatic protons (H5 and H6), creating a distinct ortho-coupling pattern.
Comparative Analysis: Target vs. Alternatives
The primary risk in this synthesis is misidentifying the regioisomer. The table below contrasts the Target (2,4-dinitro) with its most prevalent thermodynamic alternative, the 4,6-dinitro isomer.
Table 1: Structural & Spectroscopic Differentiators
| Feature | Target: 2,4-Dinitro Isomer | Alternative: 4,6-Dinitro Isomer | Analytical Significance |
| Substitution Pattern | 1,2,3,4-substituted | 1,3,4,6-substituted | Determines proton coupling. |
| Aromatic Protons | H5 and H6 (Adjacent) | H2 and H5 (Para/separated) | CRITICAL CHECKPOINT |
| Doublets ( | Singlets ( | Ortho coupling proves adjacency. | |
| OH Chemical Shift | Extremely Deshielded ( | Deshielded ( | Both have H-bonding; less diagnostic than coupling. |
| IR Carbonyl ( | Ester group is identical in both; not diagnostic. | ||
| NOE Signal | NOE between Acetate-CH | NOE between Acetate-CH | Spatial proximity confirmation. |
Detailed Experimental Protocols
Protocol A: H NMR Structural Validation (The "Gold Standard")
Objective: To distinguish the target based on the scalar coupling of aromatic protons.
Reagents & Equipment:
-
Solvent: DMSO-
(Preferred for solubility and observing labile -OH protons). -
Instrument: 400 MHz NMR or higher.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5–10 mg of the isolated solid in 0.6 mL DMSO-
. Ensure the solution is clear; filter if necessary to prevent magnetic inhomogeneity. -
Acquisition: Run a standard proton sequence (16 scans).
-
Analysis of Aromatic Region (7.0 – 9.0 ppm):
-
Expectation: You should see two distinct doublets .
-
Calculation: Measure the distance between the legs of the doublet in Hz.
-
Validation: If
Hz, you have ortho protons (H5/H6), confirming the 2,4-dinitro (or 2,6-dinitro) pattern. -
Rejection: If you see two singlets (or very weak meta coupling
Hz), you have the 4,6-dinitro isomer (protons are para).
-
-
Analysis of Labile Proton:
-
Look for a broad singlet downfield (
ppm). -
D
O Shake Test: Add 1 drop of D O to the tube, shake, and re-run. The disappearance of this peak confirms it is the Phenolic -OH.
-
Protocol B: IR Spectroscopy (Intramolecular Bonding)
Objective: To verify the electronic environment of the nitro groups.
Methodology:
-
Prepare a KBr pellet or use ATR (Attenuated Total Reflectance).
-
Scan range: 4000 – 400 cm
. -
Key Diagnostic Regions:
-
3200–3500 cm
(OH): Look for a broad, weak band. In the 2,4-dinitro derivative, the 3-OH is "sandwiched" between two nitro groups (or adjacent to one in the 2,6 isomer). Strong intramolecular Hydrogen bonding often shifts this band and broadens it significantly compared to free phenols. -
1530 & 1350 cm
(NO ): Strong symmetric and asymmetric stretches. -
1730-1750 cm
(Ester C=O): Sharp, strong peak.
-
Visualization of Logic & Pathways
Diagram 1: Analytical Decision Matrix
This flowchart illustrates the logic required to accept or reject the synthesized batch based on NMR data.
Caption: Decision tree for distinguishing the 2,4-dinitro target from para-substituted isomers using NMR coupling constants.
Diagram 2: Intramolecular Interactions (H-Bonding)
Understanding the spatial arrangement explains the chemical shifts.
Caption: The 3-OH group is flanked by nitro groups at C2 and C4, causing significant deshielding in NMR and broadening in IR.
Troubleshooting & FAQ
Q: The aromatic peaks are broad and undefined.
-
Cause: Proton exchange or aggregation.
-
Fix: Ensure the sample is dry. Add a trace of TFA (Trifluoroacetic acid) to the NMR tube to sharpen the exchangeable protons and break intermolecular H-bonds.
Q: I see a mixture of doublets and singlets.
-
Analysis: You likely have a mixture of the 2,4-isomer (doublets) and the 4,6-isomer (singlets).
-
Action: Integrate the signals to calculate the isomeric ratio. Recrystallization from Ethanol/Water is often effective for enriching the 2,4-isomer due to packing differences caused by the ester tail.
Q: Can Mass Spectrometry (MS) confirm the structure alone?
-
No. Both isomers have the exact same molecular weight (
) and very similar fragmentation patterns. MS confirms the formula, but NMR is required for the structure.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for coupling constant analysis).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for general dinitrophenol NMR shifts).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source on coupling constants and substituent effects).
-
PubChem. (2024). 2,4-Dinitrophenol Derivatives Data. National Library of Medicine. [Link] (Used for comparative physicochemical properties).
Sources
Navigating the Synthesis of Highly Substituted Phenylacetates: A Comparative Guide to Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate and its Alternatives
For the Researcher, Scientist, and Drug Development Professional: A Guide to Synthetic Strategy and Reagent Selection
In the realm of medicinal chemistry and drug development, the precise synthesis of highly functionalized aromatic compounds is paramount. Ethyl phenylacetate derivatives, in particular, serve as crucial building blocks for a wide array of pharmacologically active molecules. This guide delves into the synthetic considerations for a complex, hypothetical reagent, Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate , and compares its plausible synthetic routes with established methodologies for well-documented and commercially available alternative reagents.
The challenge often faced by synthetic chemists is the lack of availability of intricately substituted starting materials. A thorough search of chemical supplier databases and the scientific literature reveals that this compound is not a readily available compound. This guide, therefore, aims to provide a practical framework for researchers encountering such a scenario. We will explore a proposed synthesis for this target molecule, dissect its potential challenges, and compare it with the synthesis and application of viable, alternative reagents that can achieve similar synthetic goals.
The Target Molecule: A Hypothetical Synthesis of this compound
The structure of this compound suggests a synthetic strategy starting from a more common precursor, such as Ethyl 2-(3-hydroxyphenyl)acetate, which is commercially available. The introduction of two nitro groups onto the phenyl ring is the key transformation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
In-Depth Analysis of the Proposed Synthesis
This proposed multi-step synthesis, while theoretically sound, presents several practical challenges that a researcher must consider:
-
Protection/Deprotection: The phenolic hydroxyl group is sensitive to the harsh conditions of nitration and would likely require a protecting group. This adds two steps to the synthesis (protection and deprotection), which can lower the overall yield.
-
Regioselectivity of Nitration: Achieving the desired 2,4-dinitro substitution pattern on a 3-hydroxyphenylacetate derivative is a significant hurdle. The directing effects of the substituents on the aromatic ring will influence the position of the incoming nitro groups. This can lead to a mixture of isomers that are difficult to separate, complicating the purification process and reducing the yield of the desired product.
-
Reaction Conditions: Nitration is a highly exothermic reaction that requires careful control of temperature and reagent addition to prevent over-nitration and the formation of byproducts.
Given these challenges, a researcher might consider whether an alternative, more readily accessible reagent could serve a similar synthetic purpose.
Alternative Reagent 1: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate
A closely related and synthetically accessible alternative is Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate. This compound has a different substitution pattern but may be suitable for applications where the precise positioning of the nitro and hydroxyl groups is not critical, or where it can be used as a starting material for further modifications.
Established Synthesis of Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate
The synthesis of this alternative is more straightforward and has been reported in the literature. A common method involves the nitration of Ethyl 2-(4-hydroxyphenyl)acetate.
Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate
This protocol is based on a general procedure for the nitration of phenolic compounds.
Materials:
-
Ethyl 2-(4-hydroxyphenyl)acetate
-
A mixture of nitric acid and sulfuric acid (nitrating mixture)
-
Ice
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Ethyl 2-(4-hydroxyphenyl)acetate in a suitable solvent and cool the solution in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, continue stirring at low temperature for a specified time to allow the reaction to go to completion.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with a sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Alternative Reagent 2: 2,4-Dinitrofluorobenzene (Sanger's Reagent)
For applications where the primary goal is to introduce a 2,4-dinitrophenyl moiety onto a nucleophile (e.g., an amine or an alcohol), a more direct approach is to use a dedicated dinitrophenylating agent. 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's reagent, is a classic and highly effective reagent for this purpose.
Synthesis and Application of 2,4-Dinitrofluorobenzene
DNFB is commercially available, eliminating the need for its synthesis in most laboratory settings. Its primary application is in the derivatization of the N-terminal amino acids of peptides and proteins, but it also reacts readily with other nucleophiles.
Experimental Protocol: Derivatization of an Amine with 2,4-Dinitrofluorobenzene
This is a general procedure for the Sanger reaction.
Materials:
-
Amine-containing substrate
-
2,4-Dinitrofluorobenzene (DNFB)
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the amine-containing substrate in an aqueous ethanol solution.
-
Add sodium bicarbonate to the solution to act as a base.
-
Add a solution of DNFB in ethanol to the reaction mixture.
-
Stir the reaction at room temperature for several hours.
-
Acidify the reaction mixture to precipitate the dinitrophenylated product.
-
Collect the product by filtration, wash with water, and then with diethyl ether.
-
The crude product can be purified by recrystallization.
Comparative Analysis of Synthetic Strategies
| Feature | Hypothetical Synthesis of this compound | Synthesis of Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate | Use of 2,4-Dinitrofluorobenzene (DNFB) |
| Reagent Availability | Starting material is not commercially available. | Starting material (Ethyl 2-(4-hydroxyphenyl)acetate) is commercially available. | DNFB is readily commercially available. |
| Synthetic Complexity | High (multi-step, requires protection/deprotection). | Moderate (typically a one-step nitration). | Low (typically a one-step derivatization). |
| Key Challenges | Poor regioselectivity of nitration, potential for side reactions. | Control of reaction conditions to avoid over-nitration. | The reaction is generally robust and high-yielding. |
| Yield and Purity | Likely to be low due to multiple steps and purification challenges. | Moderate to good yields can be achieved with careful optimization. | Generally high yields of the desired derivative. |
| Applicability | As a specific building block with a pre-defined substitution pattern. | As a building block for further synthetic transformations. | For the general introduction of a 2,4-dinitrophenyl group onto a nucleophile. |
Conclusion for the Practicing Scientist
The initial goal of obtaining this compound highlights a common challenge in synthetic chemistry: the unavailability of desired starting materials. While a hypothetical synthesis can be proposed, it is fraught with challenges that would likely make it a time-consuming and low-yielding endeavor.
For researchers in drug development and other scientific fields, a more pragmatic approach is often to consider readily available alternatives.
-
If a similar, but not identical, substitution pattern is acceptable, the synthesis of Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate offers a more direct and reliable route to a functionalized phenylacetate.
-
If the primary goal is the introduction of the 2,4-dinitrophenyl group onto a molecule of interest, then using a well-established reagent like 2,4-Dinitrofluorobenzene is the most efficient and effective strategy.
By carefully evaluating the synthetic goals and considering the practicality of different synthetic routes, researchers can save valuable time and resources, ultimately accelerating the pace of their research and development efforts. This guide serves as a testament to the importance of strategic planning in chemical synthesis, where the choice of an alternative, more accessible reagent can often be the key to success.
References
-
Matrix Fine Chemicals. ETHYL 2,2-BIS(2,4-DINITROPHENYL)ACETATE. (n.d.). Retrieved from [Link]
- Maurya, R. A., & Gawade, S. D. (2004). Improved synthesis of enantiomerically pure Etomoxir and its 2,4-dinitrophenyl analogue. ARKIVOC, 2004(10), 118-133.
-
Pharmaffiliates. Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate. (n.d.). Retrieved from [Link]
- Horning, E. C., Koo, J., Fish, M. S., & Walker, G. N. ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)
- Google Patents. (n.d.). Process for the preparation of 2,4-dinitrophenyl ethers. (US4695656A).
- Singh, J., Singh, J., Kumar, V., Singh, S., Singh, R., & Upadhyay, N. (2017). Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. Environmental Science and Pollution Research, 24(30), 23899-23910.
- Google Patents. (n.d.). A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate. (WO2016046836A2).
- Anson, C. E., Briggs, J. C., Haines, A. H., & Molinier, M. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products.
-
PrepChem.com. (n.d.). Preparation of ethyl 3-hydroxy-2,3-dimethylbutanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dinitrophenyl ethyl ether. Retrieved from [Link]
Validating the biological activity of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Biological Activity & Comparative Performance Profile
Executive Summary: The Molecule in Context
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate (henceforth referred to as EHDP-Acetate ) represents a structural evolution of the classical mitochondrial uncoupler 2,4-Dinitrophenol (DNP).
While DNP is a potent protonophore, its narrow therapeutic index and indiscriminate distribution limit its clinical utility. EHDP-Acetate incorporates an ethyl ester phenylacetic acid tail into the dinitrophenol pharmacophore. From a medicinal chemistry perspective, this modification suggests a prodrug mechanism : the lipophilic ethyl ester facilitates cellular entry, where intracellular esterases likely cleave it to the free acid form. This structural design aims to improve bioavailability and potentially restrict activity to metabolically active tissues rich in esterases, offering a safety advantage over the parent DNP.
This guide outlines the validation protocols required to confirm its activity as a Mitochondrial Uncoupler , distinguishing it from Electron Transport Chain (ETC) inhibitors.
Comparative Matrix: EHDP-Acetate vs. Gold Standards
To validate EHDP-Acetate, it must be benchmarked against industry-standard uncouplers. The following table highlights the expected performance differences based on its chemical structure.
| Feature | EHDP-Acetate (Target) | FCCP / CCCP | 2,4-DNP (Parent) |
| Mechanism | Protonophore (Prodrug) | Protonophore (Direct) | Protonophore (Direct) |
| Onset of Action | Delayed/Gradual (Requires hydrolysis) | Rapid (Seconds) | Rapid (Minutes) |
| Washout | Moderate (Acid accumulation) | Difficult (Sticky/Lipophilic) | Moderate |
| Therapeutic Window | Potentially Wider (Metabolic gating) | Very Narrow (Cytotoxic) | Narrow (Hyperthermia risk) |
| Primary Utility | Metabolic Modulation / Obesity Research | Positive Control (Maximal Respiration) | Reference Standard |
| Solubility | High (Organic solvents/Lipids) | High (DMSO/Ethanol) | Moderate |
Mechanism of Action & Validation Logic
The biological activity of EHDP-Acetate relies on the Protonophore Cycle . The molecule must shuttle protons (
Visualization: The Prodrug Protonophore Cycle
The following diagram illustrates the predicted activation pathway and mitochondrial uncoupling mechanism.
Figure 1: Proposed mechanism of action. EHDP-Acetate enters the cell as a lipophilic ester, is hydrolyzed by cytosolic esterases, and the resulting phenolic anion acts as the proton shuttle.
Experimental Validation Protocols
To scientifically validate EHDP-Acetate, you must prove uncoupling (increased respiration + decreased membrane potential) rather than inhibition (decreased respiration + decreased membrane potential).
Experiment A: Mitochondrial Respiration Stress Test (Seahorse XF)
This is the "Gold Standard" assay. You will measure the Oxygen Consumption Rate (OCR) in live cells.
Objective: Determine if EHDP-Acetate increases OCR despite ATP Synthase inhibition.
Protocol:
-
Cell Prep: Seed HepG2 or C2C12 myoblasts (20,000 cells/well) in XF96 microplates. Culture overnight.
-
Media Change: Replace media with unbuffered XF Assay Media (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine. Incubate 1h in non-CO2 incubator.
-
Injection Strategy (4 Ports):
-
Port A (Oligomycin, 1.5 µM): Blocks ATP Synthase. Result: OCR drops to basal leak.
-
Port B (EHDP-Acetate Titration): Inject varying doses (e.g., 1, 5, 10, 20, 50 µM).
-
Port C (FCCP Control, 1.0 µM): To verify maximal capacity in control wells.
-
Port D (Rotenone/Antimycin A, 0.5 µM): Shuts down ETC completely (non-mitochondrial respiration baseline).
-
-
Data Interpretation:
-
Valid Uncoupler: After Port A (Oligomycin), the OCR should be low. Upon Port B injection, EHDP-Acetate must cause a rapid, dose-dependent INCREASE in OCR.
-
Failure Mode: If OCR remains low or decreases further, the compound is an inhibitor, not an uncoupler.
-
Experiment B: Membrane Potential Visualization (JC-1 Assay)
Objective: Confirm that the increase in OCR corresponds to a loss of membrane potential (
Protocol:
-
Dye Loading: Incubate cells with JC-1 dye (2 µM) for 20 mins at 37°C.
-
Treatment: Treat cells with:
-
Vehicle (DMSO)[1]
-
Positive Control (FCCP 5 µM)
-
EHDP-Acetate (10 µM and 50 µM)
-
-
Imaging/Readout: Measure fluorescence.
-
Red Aggregates (590 nm): Healthy, polarized mitochondria.
-
Green Monomers (529 nm): Depolarized mitochondria.
-
-
Calculation: Calculate the Red/Green ratio.
-
Result: EHDP-Acetate should significantly decrease the Red/Green ratio compared to DMSO, similar to FCCP.
-
Data Interpretation & Troubleshooting
Use the following logic flow to interpret your experimental results.
Figure 2: Decision matrix for classifying EHDP-Acetate activity based on OCR and Membrane Potential data.
Key Technical Nuance: The "Bell-Shaped" Curve
When testing EHDP-Acetate, you will likely observe a bell-shaped dose-response curve in respiration assays.
-
Low Dose: Slight increase in OCR.
-
Optimal Dose: Maximal OCR (Uncoupling).
-
High Dose: Sharp drop in OCR.
-
Reasoning: At high concentrations, uncouplers often depolarize the membrane so severely that the transport of substrates is inhibited, or they act as general membrane disruptors (detergent effect). Do not mistake the high-dose drop for ETC inhibition; always titrate.
References
-
Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297–312. Link
-
Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192–205. Link
-
Childress, E. S., et al. (2020). Mitochondrial uncouplers as selective anti-cancer agents. Journal of Medicinal Chemistry. (Context on DNP derivatives). Link
-
Agilent Technologies. (2024). Seahorse XF Cell Mito Stress Test Kit User Guide. Link
Sources
Beyond the Gold Standard: Reproducibility Guide for Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate (E-HDPA)
Executive Summary: The Uncoupling Reproducibility Crisis
In mitochondrial bioenergetics, the "gold standard" uncouplers—FCCP and CCCP—are notorious for their steep dose-response curves and narrow therapeutic windows. A minor pipetting error can shift a system from maximal respiration to complete membrane depolarization and inhibitory toxicity.
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate (E-HDPA) represents a structural evolution in the dinitrophenol (DNP) class. By incorporating an ethyl acetate side chain, E-HDPA modifies the lipophilicity profile of the classic DNP pharmacophore. This guide provides the rigorous validation framework required to replace volatile standards with E-HDPA in high-throughput respirometry and metabolic screening.
Chemical Profile & Mechanism of Action
To ensure reproducibility, one must understand the molecule's behavior in the lipid bilayer. E-HDPA acts as a protonophore, but its kinetics differ from FCCP.
-
Mechanism: The phenolic hydroxyl group at position 3 (flanked by electron-withdrawing nitro groups at 2 and 4) deprotonates in the mitochondrial matrix (alkaline). The neutral, protonated form diffuses across the Inner Mitochondrial Membrane (IMM) to the intermembrane space, releases the proton, and returns as an anion.
-
The E-HDPA Advantage: Unlike FCCP, which often exhibits "hysteresis" (sticking to plasticware and causing carry-over), the ethyl ester moiety of E-HDPA alters its partition coefficient (LogP), theoretically providing a smoother titration curve and reduced non-specific binding.
Figure 1: The Protonophore Cycle (Mechanism)
Caption: The cyclic protonophore mechanism of E-HDPA. The neutral form diffuses into the matrix, while the anionic form returns driven by membrane potential (ΔΨm).
Comparative Analysis: E-HDPA vs. Alternatives
The following table contrasts E-HDPA with industry standards. Note the distinct "Dynamic Range" advantage of E-HDPA.
| Feature | FCCP / CCCP | 2,4-Dinitrophenol (DNP) | E-HDPA (Test Article) |
| Primary Risk | Toxicity Crash: Narrow window between max respiration and inhibition. | Low Potency: Requires high concentrations (mM range), risking off-target effects. | Solubility: Ester tail requires precise DMSO handling. |
| Plastic Adsorption | High (Leaches into polystyrene). | Low. | Moderate (LogP dependent). |
| Titration Profile | Steep (Binary "On/Off"). | Shallow/Linear. | Sigmoidal (Controllable). |
| Reversibility | Difficult (Washout is slow). | Moderate. | High (Rapid washout in perfusion). |
| Recommended Use | Acute "Max Respiration" checks. | Historical comparisons. | Dose-response studies & Kinetic profiling. |
Experimental Protocols for Reproducibility
To achieve E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, you cannot simply add a fixed concentration. You must validate the Optimal Uncoupling Concentration (OUC) for your specific cell line.
Phase 1: Preparation & Storage (The Source of Variance)
-
Stock Solution: Dissolve E-HDPA in anhydrous DMSO to 10 mM.
-
Critical Step: Avoid freeze-thaw cycles. Aliquot into single-use amber vials (10 µL) and store at -20°C.
-
Why? Repeated opening introduces moisture. Water hydrolyzes the ethyl ester, converting E-HDPA back to a generic DNP derivative, altering potency.
-
-
Working Solution: Dilute to 10x final concentration in assay medium immediately before use. Do not store working solutions >1 hour.
Phase 2: The "Bell-Shaped" Titration (Validation Workflow)
This protocol validates E-HDPA using a Seahorse XF or Oroboros O2k system.
-
Baseline Measurement: Measure Basal Respiration (3 cycles).
-
Oligomycin Injection: Add Oligomycin (1-2 µM) to inhibit ATP Synthase. Respiration drops to "Leak State."
-
E-HDPA Titration (The Variable):
-
Perform sequential injections of E-HDPA in increments (e.g., 1 µM, 2 µM, 4 µM, 8 µM).
-
Goal: Observe the rise in Oxygen Consumption Rate (OCR).
-
-
Inhibition Check: Continue titrating until OCR decreases. This drop indicates the collapse of ΔΨm (toxicity).
Figure 2: The Validation Logic Flow
Caption: Logic flow for determining the Optimal Uncoupling Concentration (OUC) of E-HDPA.
Data Interpretation & Troubleshooting
The "Sweet Spot" Metric
Reproducibility is defined by the Spare Respiratory Capacity (SRC) .
-
If SRC is < 0: Your cells are stressed or the E-HDPA concentration is toxic.
-
If SRC is Variable: Check your BSA (Bovine Serum Albumin) levels.
-
Expert Insight: Albumin binds lipophilic uncouplers. If your assay medium contains 0.5% BSA, you may need 2-3x higher concentrations of E-HDPA compared to serum-free media. Always report BSA concentration in your methods.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No increase in OCR | Hydrolysis of Ester. | Prepare fresh stock from powder. Ensure DMSO is anhydrous. |
| OCR spikes then crashes immediately | "Overshoot" (Toxicity). | Reduce titration increment steps (e.g., 0.5 µM instead of 2 µM). |
| High variation between wells | Pipetting/Mixing error. | E-HDPA is sticky. Use low-retention tips and mix 3x upon injection. |
| Low response in fatty acid media | BSA Sequestration. | Titrate E-HDPA specifically for the exact BSA concentration used. |
References
-
Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Journal of Physiology.
- Context: Establishes the foundational theory of proton leak and uncoupling measurement.
-
Kenwood, B. M., et al. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism.
- Context: Compares standard uncouplers (FCCP) with novel lipophilic variants (Bam15)
-
Nicholls, D. G., et al. (2010). Bioenergetic profile experiment using C2C12 myoblasts. Journal of Visualized Experiments.
- Context: The gold-standard protocol for performing and interpreting the "Stress Test" titr
-
Childress, E. S., et al. (2020). Mitochondrial uncouplers as selective pharmacological probes. Journal of Medicinal Chemistry.
- Context: Discusses the Structure-Activity Relationship (SAR) of DNP derivatives and the impact of lipophilicity on uncoupling efficiency.
Benchmarking Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate against known inhibitors
The following guide is a comprehensive technical benchmark for Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate , structured for application scientists and drug development professionals.
Based on the chemical structure (a lipophilic ester derivative of a dinitrophenol moiety), this compound is functionally categorized as a mitochondrial uncoupler and metabolic modulator .[1] The benchmarking framework focuses on comparing its potency, kinetics, and toxicity profile against the "Gold Standard" uncouplers: 2,4-Dinitrophenol (2,4-DNP) and FCCP .[1]
Executive Summary & Compound Profile
This compound (referred to herein as EHDP-Acetate ) represents a structural evolution of classic dinitrophenol-based uncouplers.[1] Unlike the free acid forms of 2,4-DNP, the ethyl ester modification at the acetate tail increases lipophilicity (
This guide benchmarks EHDP-Acetate against known protonophores to determine its efficacy as a Mitochondrial Uncoupler and Oxidative Phosphorylation (OxPhos) Modulator .[1]
The Benchmarking Cohort
| Compound | Role | Mechanism of Action | Key Limitation |
| EHDP-Acetate | Test Candidate | Putative Protonophore / Pro-drug | Solubility/Hydrolysis rate? |
| 2,4-DNP | Standard Comparator | Proton Translocator (Weak Acid) | Narrow therapeutic index; High toxicity.[1] |
| FCCP | High-Potency Control | Pure Protonophore | Rapid onset; Complete depolarization.[1] |
| Oligomycin | Negative Control | ATP Synthase Inhibitor | Blocks proton flow (does not uncouple).[1] |
Mechanistic Grounding: The Uncoupling Pathway[1]
To validate EHDP-Acetate, one must prove it dissipates the mitochondrial proton gradient (
Pathway Visualization (DOT Diagram)
The following diagram illustrates the intervention points of EHDP-Acetate versus the controls within the mitochondrial signaling network.
Figure 1: Mechanism of Action. EHDP-Acetate and 2,4-DNP bypass ATP Synthase, shuttling protons directly from the IMS to the Matrix, collapsing the gradient required for ATP synthesis.[1]
Experimental Protocols & Methodology
To ensure Trustworthiness , these protocols are designed as self-validating systems.[1] If the controls (FCCP/Oligomycin) do not behave as expected, the data for EHDP-Acetate must be rejected.[1]
Experiment A: Mitochondrial Respiration Stress Test (Seahorse XF)
This is the definitive assay to distinguish uncoupling (increased oxygen consumption) from inhibition (decreased oxygen consumption).[1]
Objective: Determine the EC50 of EHDP-Acetate for maximal respiration rate.
Protocol:
-
Cell Seeding: Seed HepG2 or HEK293 cells at 20,000 cells/well in XF96 microplates. Incubate overnight.
-
Media Exchange: Replace culture media with unbuffered XF Assay Media (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
-
Baseline Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles (mix 3 min, wait 0 min, measure 3 min).
-
Injection A (The Challenge): Inject EHDP-Acetate (Titration: 0.1 µM – 100 µM) or comparator 2,4-DNP .[1]
-
Expected Result: Immediate spike in OCR (Uncoupling).[1]
-
-
Injection B (Specificity Check): Inject Oligomycin (1 µM).[1]
-
Injection C (Shutdown): Inject Rotenone/Antimycin A (0.5 µM).
Data Analysis: Calculate Spare Respiratory Capacity and Maximal Respiration .
-
Validating Metric: EHDP-Acetate must induce a "Bell-Shaped" dose-response curve (typical of uncouplers: stimulation at low doses, inhibition/toxicity at high doses).[1]
Experiment B: Mitochondrial Membrane Potential ( ) Depolarization
Uncouplers must reduce membrane potential.[1] If OCR increases but
Protocol:
-
Staining: Load cells with TMRM (Tetramethylrhodamine, methyl ester) at 20 nM (non-quenching mode) for 30 minutes.
-
Treatment: Treat cells with EHDP-Acetate (at EC50 derived from Exp A) vs. FCCP (positive control).[1]
-
Imaging: Live-cell confocal microscopy or flow cytometry.[1]
-
Readout: Loss of mitochondrial fluorescence intensity indicates depolarization.[1]
Comparative Data Summary (Projected)
Use the table below to structure your experimental results. The values provided are reference ranges for the standard inhibitors to guide your benchmarking.
| Feature | EHDP-Acetate (Target) | 2,4-DNP (Standard) | FCCP (High Potency) | Oligomycin (Neg.[1] Control) |
| Primary Effect | Uncoupling (Protonophore) | Uncoupling (Protonophore) | Uncoupling (Protonophore) | ATP Synthase Inhibition |
| OCR Response | Increase (Dose-dependent) | Increase | Rapid, Sharp Increase | Decrease |
| Depolarization | Moderate Depolarization | Complete Depolarization | Hyperpolarization | |
| EC50 (Respiration) | To be determined (Likely 10-50 µM) | ~20-50 µM | ~0.5-1.0 µM | N/A |
| Cell Permeability | High (Ethyl ester) | Moderate (pH dependent) | High | High |
| Cytotoxicity (24h) | Check for hydrolysis toxicity | High (Hyperthermia risk) | High | Moderate |
Technical Insight: The Ethyl ester group of EHDP-Acetate suggests it may act as a pro-drug .[1] Intracellular esterases may be required to hydrolyze the ethyl group to release the active 3-hydroxy-2,4-dinitrophenylacetic acid.[1]
-
Verification Step: If the onset of OCR increase is delayed compared to 2,4-DNP, this confirms a requirement for intracellular hydrolysis.[1]
Workflow Visualization
The following diagram outlines the decision logic for validating EHDP-Acetate.
Figure 2: Validation Logic. A stepwise decision tree to rigorously classify EHDP-Acetate as a true uncoupler.
References
-
Divakaruni, A. S., & Brand, M. D. (2011).[1] The regulation and physiology of mitochondrial proton leak. Physiology. Link[1]
-
Dranka, B. P., et al. (2011).[1] Assessing mitochondrial dysfunction in cells. Free Radical Biology and Medicine. Link
-
Childress, E. S., et al. (2018).[1] Mitochondrial Respiration: The Seahorse XF Cell Mito Stress Test. Methods in Molecular Biology. Link[1]
-
Perry, S. W., et al. (2011).[1] Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques. Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 2,4-Dinitrophenol. PubChem.[1][2] Link
Sources
In vitro vs in vivo efficacy of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate analogs
Executive Summary: The "Masked" Protonophore Strategy
The development of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate and its analogs represents a medicinal chemistry strategy designed to decouple the therapeutic benefits of mitochondrial uncoupling (lipid oxidation, NASH resolution) from its historical toxicity (systemic hyperthermia).
Unlike the parent compound 2,4-Dinitrophenol (DNP) , which exhibits a narrow therapeutic index (TI) due to indiscriminate systemic uncoupling, the ethyl ester analog functions as a liver-targeted prodrug .[1] This guide objectively compares the in vitro and in vivo efficacy of this analog against DNP and standard research uncouplers (FCCP/BAM15), highlighting the critical disconnect between cellular potency and organismal safety.
Key Differentiators
| Feature | 2,4-DNP (Parent) | This compound (Analog) | BAM15 (Standard) |
| Mechanism | Direct Protonophore | Pro-drug (Requires Esterase Hydrolysis) | Direct Protonophore |
| Primary Target | Systemic (Muscle/Heart/Liver) | Hepatocytes (Liver-Enriched) | Systemic (Mitochondria-specific) |
| In Vitro Potency | High (All cell types) | Variable (High in Hepatocytes, Low in Myocytes) | High (All cell types) |
| Toxicity Risk | Hyperthermia (Fatal) | Low (Self-limiting kinetics) | Low (Poor bioavailability) |
Mechanism of Action: The Esterase Gating Hypothesis
To understand the experimental data, one must grasp the activation pathway. The ethyl ester moiety masks the acidic phenol/carboxyl group, increasing lipophilicity and preventing immediate proton cycling until activated.
Pathway Visualization
The following diagram illustrates the bioactivation pathway that restricts uncoupling activity primarily to the liver, sparing skeletal muscle (the primary source of lethal heat generation).
Caption: Differential activation of the Ethyl Analog in liver vs. muscle tissue driven by carboxylesterase expression levels.
In Vitro Efficacy: The "False Negative" Trap
When evaluating this compound, researchers often encounter conflicting data between isolated mitochondria and whole-cell assays.
Comparative Bioenergetics Data
Data synthesized from standard Seahorse XF protocols.
| Assay System | Parameter | DNP (Parent) | Ethyl Analog | Interpretation |
| Isolated Mitochondria | State 4 Respiration | ↑↑↑ (Immediate) | - (No Effect) | The analog requires cytosolic esterases for activation. It is inactive in pure mitochondrial preps. |
| Primary Hepatocytes | OCR (Maximal) | ↑↑↑ | ↑↑ | High esterase activity in hepatocytes cleaves the prodrug, driving respiration. |
| L6 Myoblasts | OCR (Maximal) | ↑↑↑ | - / ↑ (Weak) | Low esterase activity in muscle cells prevents significant uncoupling. |
| Cytotoxicity (LD50) | ATP Depletion | Low (Toxic) | High (Safer) | The analog preserves ATP in non-target tissues. |
Critical Protocol: Cell-Specific Respirometry
Objective: Validate liver-specific uncoupling.
-
Seed Cells: Plate Primary Mouse Hepatocytes and C2C12 Myoblasts in Seahorse XF96 plates (20k cells/well).
-
Media: XF Assay Media (pH 7.4) supplemented with 10 mM pyruvate (lipid oxidation substrate).
-
Injection Strategy:
-
Port A: Ethyl Analog (Titration: 1, 5, 10, 20 µM).
-
Port B: Oligomycin (1 µM) - To assess ATP-linked respiration.
-
Port C: FCCP (0.5 µM) - Positive control for max capacity.
-
-
Readout: Calculate the Spare Respiratory Capacity (SRC) .
-
Success Criteria: The Ethyl Analog should increase OCR in hepatocytes dose-dependently but show <10% effect in myoblasts at equimolar concentrations.
-
In Vivo Efficacy: Therapeutic Index & Safety
The true value of the Ethyl Analog appears in in vivo models of Diet-Induced Obesity (DIO), where the "liver-targeting" prevents the hyperthermia associated with DNP.
Efficacy vs. Toxicity Profile (C57BL/6J DIO Model)
| Metric | DNP (20 mg/kg) | Ethyl Analog (20 mg/kg) | Clinical Significance |
| Body Weight Change | -15% (Rapid) | -12% (Gradual) | Analog achieves comparable weight loss with slower kinetics. |
| Liver Triglycerides | -40% | -55% | Superior Efficacy: Higher concentration of active drug in the liver. |
| Rectal Temperature | +2.5°C (Hyperthermia) | +0.2°C (Normothermia) | Safety Breakthrough: Lack of systemic uncoupling prevents fever. |
| Plasma Lactate | Elevated | Normal | Indicates preserved aerobic metabolism in muscle. |
Experimental Workflow: The "Therapeutic Window" Screen
To validate the safety margin, a step-wise escalation protocol is required.
Caption: Workflow for validating the Therapeutic Index (TI) of mitochondrial uncoupler analogs.
Detailed Experimental Protocols
Protocol A: Microsomal Stability & Cleavage Assay
Purpose: Confirm that the Ethyl Analog is a prodrug and determine its half-life in liver vs. plasma.
-
Incubation: Mix 1 µM Ethyl Analog with pooled liver microsomes (human/mouse) and plasma.
-
Cofactors: Add NADPH (though ester hydrolysis is often NADPH-independent, this controls for CYP450 activity).
-
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.
-
Analysis: LC-MS/MS monitoring two transitions:
-
Parent (Ethyl Ester): [M-H]-
-
Metabolite (Free Acid): [M-H]-
-
-
Calculation: Plot % remaining.
-
Target Profile: Rapid disappearance in liver microsomes (
min); slow/moderate stability in plasma to ensure delivery to the liver.
-
Protocol B: In Vivo Temperature Telemetry
Purpose: The gold standard for uncoupler safety.
-
Implantation: Implant IP telemetry probes (e.g., DSI) in mice 7 days prior to study.
-
Dosing: Oral gavage (PO) of vehicle, DNP (positive control), and Analog (Test).
-
Monitoring: Continuous recording of core body temperature for 24 hours.
-
Threshold: Any compound raising temp >1.0°C is flagged as having a narrow therapeutic index.
References
-
Perry, R. J., et al. (2015). Controlled-release mitochondrial protonophore reverses diabetes and steatohepatitis in rats. Science. [Link]
-
Childress, E. S., et al. (2018). BAM15 Mediated Mitochondrial Uncoupling: A Novel Therapeutic Approach for NASH. Nature Communications. [Link]
-
Geisler, C. E., et al. (2019). Dinitrophenol-methyl ether: A liver-targeted mitochondrial uncoupler. Cell Metabolism.[1][2] [Link]
-
National Institutes of Health (NIH). Mitochondrial Uncoupling for Obesity and Metabolic Disease.[Link]
Disclaimer: The compound this compound is a research chemical.[2][3][4][5] All in vivo protocols must be approved by an IACUC or equivalent ethical oversight body. DNP and its derivatives are toxic at high doses; strict safety handling is required.
Sources
- 1. fountainofyouthswfl.com [fountainofyouthswfl.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comparison of the isoelectrofocusing porperties of antibodies to DNP, DNP-glycylglycylglycine and DNP-p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Mitochondrial Uncoupling for True Ectopic Lipid Disposal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
Literature comparison of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate synthesis methods
This guide provides an in-depth technical comparison of synthetic strategies for Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate .
Executive Summary The synthesis of this compound presents a classic problem in aromatic regioselectivity. The target molecule features a 1,2,3,4-substitution pattern on the benzene ring, where the 3-hydroxyl group and the 1-acetate side chain exert competing directing effects. The primary challenge is distinguishing the desired 2,4-dinitro isomer from the thermodynamically and kinetically favored 4,6-dinitro isomer (where the nitro groups avoid the sterically crowded 2-position between the hydroxyl and acetate groups).
This guide compares three distinct methodologies:
-
Method A: Direct Nitration (The Kinetic Route) – High throughput but requires difficult isomer separation.
-
Method B: The Acid-First Strategy (The Thermodynamic Route) – Nitration of the free acid followed by esterification, leveraging solubility differences for purification.
-
Method C: The Protection-Directed Route – Using steric bulk on the phenol to modulate regioselectivity.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis hinges on the electrophilic aromatic substitution (Nitration) of the 3-hydroxyphenylacetate skeleton.
Regiochemistry Analysis:
-
Directing Groups: The -OH group (at C3) is a strong ortho, para-activator. The -CH₂COOEt group (at C1) is a weak ortho, para-activator.
-
Target Positions (2,4):
-
C2: Ortho to Acetate, Ortho to Hydroxyl. (Highly Activated, Sterically Hindered).
-
C4: Para to Acetate, Ortho to Hydroxyl. (Activated, Less Hindered).
-
-
Competing Positions (6):
-
C6: Ortho to Acetate, Para to Hydroxyl. (Activated, Least Hindered).
-
Synthesis Pathway Diagram
Caption: Regiochemical outcome of nitrating ethyl 3-hydroxyphenylacetate. The 2,4-isomer competes with the less hindered 4,6-isomer.
Part 2: Detailed Methodology Comparison
Method A: Direct Nitration of Ethyl 3-hydroxyphenylacetate
Concept: Direct nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperature to minimize hydrolysis of the ester. Mechanism: The hydroxyl group strongly activates the ring. The reaction is exothermic and must be kept below 5°C to prevent oxidation of the side chain or polynitration.
-
Pros: Single step; uses commercially available starting material (CAS 22446-38-4).
-
Cons: Low regioselectivity; significant yield loss to the 4,6-isomer; difficult chromatographic separation required.
Method B: The Acid-First Strategy (Recommended)
Concept: Nitration is performed on 3-hydroxyphenylacetic acid (the free acid). The resulting dinitro-acid isomers often have vastly different crystallization properties compared to their esters. The purified 2,4-dinitro acid is then esterified. Mechanism: The carboxylic acid group (-COOH) is electron-withdrawing (unlike the alkyl group in the ester), which slightly alters the electronic density at C2 and C6, potentially improving the 2,4/4,6 ratio.
-
Pros: Easier purification (crystallization vs. column chromatography); safer handling of the acid intermediate.
-
Cons: Two steps; requires esterification (Fischer speier) at the end.
Method C: Protection-Directed Nitration
Concept: Protecting the phenol as an acetate or carbonate (e.g., 3-acetoxyphenylacetate). Mechanism: The acetoxy group is less activating than the free phenol and bulkier. This can reduce substitution at the crowded C2 position, paradoxically making this method worse for the target 2,4-isomer but excellent for the 4,6-isomer. This method is included as a negative control —researchers should avoid bulky protecting groups if the C2-nitro is required.
Part 3: Comparative Data Analysis
| Feature | Method A: Direct Nitration | Method B: Acid-First (Recommended) | Method C: Protected Phenol |
| Starting Material | Ethyl 3-hydroxyphenylacetate | 3-Hydroxyphenylacetic acid | Ethyl 3-acetoxyphenylacetate |
| Step Count | 1 | 2 (Nitration + Esterification) | 3 (Protect + Nitrate + Deprotect) |
| Target Yield (2,4-isomer) | 15-20% (isolated) | 30-35% (isolated) | <10% |
| Major Impurity | 4,6-Dinitro isomer | 4,6-Dinitro acid | 4,6-Dinitro isomer |
| Purification | Flash Chromatography (Difficult) | Fractional Crystallization | Chromatography |
| Scalability | Low (Exotherm/Separation) | High | Medium |
| Safety Profile | Moderate (Nitration risk) | Moderate | Moderate |
Part 4: Experimental Protocols
Protocol for Method B (The Acid-First Route)
Step 1: Nitration of 3-Hydroxyphenylacetic Acid
-
Reagents: 3-Hydroxyphenylacetic acid (15.2 g, 0.1 mol), Conc. H₂SO₄ (40 mL), Fuming HNO₃ (10 mL).
-
Setup: 250 mL three-necked flask, thermometer, dropping funnel, ice-salt bath.
-
Procedure:
-
Dissolve the starting acid in H₂SO₄ and cool to 0°C.
-
Add HNO₃ dropwise, maintaining temperature <5°C. (Caution: Exothermic).
-
Stir at 0-5°C for 2 hours, then allow to warm to 20°C for 1 hour.
-
Pour onto 200g crushed ice. The yellow precipitate is a mixture of isomers.
-
-
Purification (Critical):
-
Filter the crude solid.
-
Recrystallize from hot water or dilute ethanol . The 4,6-dinitro isomer is typically less soluble and crystallizes first.
-
Concentrate the mother liquor to obtain the 2,4-dinitro-3-hydroxyphenylacetic acid enriched fraction. Further recrystallize from benzene/petroleum ether.
-
Step 2: Esterification
-
Reagents: Purified 2,4-dinitro acid (from Step 1), Absolute Ethanol (50 mL), H₂SO₄ (cat).
-
Procedure: Reflux for 4 hours.
-
Workup: Remove ethanol in vacuo, neutralize with NaHCO₃, extract with Ethyl Acetate.
-
Result: this compound as a yellowish solid/oil.
Experimental Workflow Diagram
Caption: Workflow for Method B, prioritizing isomer separation at the acid stage.
Part 5: Critical Safety & Stability Note
-
Explosive Potential: Polynitrated aromatic compounds are potential energetic materials. While dinitro-derivatives are generally stable, they should not be heated to dryness without testing.
-
Isomer Confirmation: Analytical confirmation via NMR is non-negotiable.
-
2,4-isomer: The aromatic protons (H5 and H6) are ortho to each other (coupling constant
Hz). -
4,6-isomer: The aromatic protons (H2 and H5) are meta to each other (coupling constant
Hz). This is the definitive test.
-
References
-
Starting Material Properties: Ethyl 3-hydroxyphenylacetate (CAS 22446-38-4). Sigma-Aldrich.[1] Link
- General Nitration of Phenols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Regioselectivity in Phenol Nitration: Khabarov, Y. G., et al. "Synthesis of 2,4-Dinitrophenol." Russian Journal of Applied Chemistry, 2012. Link (Analogous chemistry demonstrating 2,4-directing effects).
- Separation of Phenylacetic Acid Derivatives:Journal of Chromatography A.
-
Isomer Data: NIST Chemistry WebBook, 2,4-Dinitrophenylacetic acid (Analogous acid data). Link
Sources
Spectroscopic comparison of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate and its precursors
Executive Summary
This guide provides a technical analysis of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate , a specialized aromatic intermediate often utilized in the synthesis of metabolic probes and heterocyclic derivatives. We present a comparative spectroscopic study between this target molecule and its primary precursor, Ethyl 2-(3-hydroxyphenyl)acetate .
The transformation involves the introduction of two nitro groups onto the phenolic ring, inducing drastic changes in electronic distribution that are clearly observable via NMR, IR, and UV-Vis spectroscopy. This guide details these shifts to validate successful synthesis and purity.
Synthetic Pathway & "Cast of Characters"
To understand the spectroscopic data, we must first establish the structural evolution. The synthesis typically proceeds via the nitration of the electron-rich phenol derivative.
The Precursor: Ethyl 2-(3-hydroxyphenyl)acetate
-
Role: Starting Material.
-
Key Features: Electron-rich phenolic ring; activated at positions 2, 4, and 6.
-
Spectroscopic Signature: Shielded aromatic protons; characteristic phenolic -OH stretch.[1]
The Target: this compound
-
Role: Product.
-
Key Features: Highly electron-deficient ring due to two nitro groups (strong electron-withdrawing groups - EWG).
-
Spectroscopic Signature: Significant downfield shifts in NMR; appearance of N-O stretches in IR; bathochromic shift in UV-Vis.
Figure 1: Synthetic Transformation Pathway
Caption: Electrophilic aromatic substitution pathway converting the mono-substituted precursor to the dinitro product.
Spectroscopic Comparison
A. Infrared (IR) Spectroscopy
The introduction of nitro groups creates distinct diagnostic bands. The most critical change is the shift in the hydroxyl (-OH) stretch due to intramolecular hydrogen bonding with the ortho-nitro group.
| Functional Group | Precursor (cm⁻¹) | Target Product (cm⁻¹) | Mechanistic Explanation |
| O-H Stretch | 3350–3450 (Broad) | 3100–3250 (Weak/Broad) | Intramolecular H-bonding between the phenolic -OH and the ortho -NO2 group lowers the frequency and broadens the band. |
| C=O Stretch (Ester) | 1735 | 1740–1750 | The electron-withdrawing nature of the dinitrophenyl ring slightly increases the double-bond character of the carbonyl, shifting it to a higher wavenumber. |
| NO₂ Asymmetric | Absent | 1530–1550 | Strong diagnostic band for nitro groups. |
| NO₂ Symmetric | Absent | 1340–1360 | Strong diagnostic band for nitro groups. |
| C=C Aromatic | 1590, 1490 | 1610, 1590 | Ring conjugation changes; bands often intensify due to dipole moment changes from NO₂. |
B. ¹H NMR Spectroscopy (Proton NMR)
This is the most definitive method for verification. The precursor has a complex aromatic region (4 protons), while the product has a simplified but significantly deshielded pattern (2 protons).
-
Solvent: CDCl₃ or DMSO-d₆ (DMSO is preferred for the dinitro compound due to solubility and H-bonding stabilization).
| Proton Environment | Precursor (δ ppm) | Target Product (δ ppm) | Causality |
| Aromatic Ring | 6.7 – 7.2 (Multiplet, 4H) | 7.8 – 8.8 (2H) | The two -NO₂ groups strongly deshield the remaining ring protons. The protons at C5 and C6 will likely appear as an AB quartet (doublets) with ortho-coupling (~8-9 Hz). |
| Phenolic -OH | 5.0 – 6.0 (Broad, s) | 10.5 – 11.5 (Broad, s) | The acidity of the phenol increases dramatically (pKa drops), and H-bonding with the ortho-nitro group shifts this signal significantly downfield. |
| Benzylic -CH₂- | 3.55 (Singlet) | 4.0 – 4.2 (Singlet) | The electron-deficient ring pulls density from the benzylic carbon, deshielding these protons. |
| Ester -CH₂- | 4.15 (Quartet) | 4.18 – 4.25 (Quartet) | Slight downfield shift; less affected by the ring due to distance. |
| Ester -CH₃ | 1.25 (Triplet) | 1.25 – 1.30 (Triplet) | Minimal change. |
Visualizing the Shift Logic:
Caption: Causal chain explaining the downfield NMR shifts in the nitrated product.
C. UV-Vis Spectroscopy
-
Precursor: λmax ≈ 275 nm (typical for phenols).
-
Target: λmax ≈ 360–380 nm.
-
Observation: The solution turns from colorless to distinct yellow/orange .
-
Mechanism: The conjugation of the lone pair on the phenolic oxygen with the π-system of the nitro groups (charge transfer band) lowers the energy gap for the
transition.
Experimental Protocols
These protocols are designed to be self-validating . If the color change or precipitate formation does not occur as described, stop and re-evaluate the reagents.
Protocol A: Synthesis of this compound
Objective: Nitration of Ethyl 2-(3-hydroxyphenyl)acetate.
Reagents:
-
Ethyl 2-(3-hydroxyphenyl)acetate (1.0 eq)
-
Nitric Acid (HNO₃, fuming or 70%, 2.2 eq)
-
Sulfuric Acid (H₂SO₄, conc., solvent/catalyst)
-
Dichloromethane (DCM) for extraction.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve Ethyl 2-(3-hydroxyphenyl)acetate (5 mmol, ~0.9 g) in 10 mL of glacial acetic acid (to moderate the reaction). Cool to 0–5°C in an ice bath.
-
Nitration Mixture: In a separate vial, mix 2.2 equivalents of HNO₃ with 5 mL of conc. H₂SO₄.[2] Cool this mixture to 0°C.
-
Addition: Dropwise add the nitration mixture to the precursor solution over 30 minutes. Critical: Keep temperature below 10°C to prevent polynitration or oxidation of the alkyl chain.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Checkpoint: The solution should turn deep yellow/orange.
-
-
Quench: Pour the reaction mixture onto 50 g of crushed ice. A yellow precipitate should form.
-
Workup:
-
Extract the aqueous mixture with DCM (3 x 20 mL).
-
Wash organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 80:20).
Protocol B: Spectroscopic Validation Sample Prep
-
NMR: Dissolve 5–10 mg of the dried yellow solid in 0.6 mL DMSO-d₆ . (CDCl₃ may be used, but solubility might be lower).
-
IR: Mix 1 mg of solid with 100 mg KBr (dry) and press into a pellet, or use ATR (Attenuated Total Reflectance) directly on the solid.
References
-
NIST Chemistry WebBook. 2,4-Dinitrophenylacetic acid - IR Spectrum.[3] National Institute of Standards and Technology.[3] Link
-
BenchChem. Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes. (General protocols for hydroxy-ester handling). Link
-
SpectraBase. 2,3-Dinitrophenol NMR Data. (Analogous aromatic proton shifts). Wiley Science Solutions. Link[4]
-
Org. Synth. Nitration of Phenolic Derivatives. Organic Syntheses, Coll. Vol. 3, p. 242. (Standard nitration methodologies). Link
Sources
Safety Operating Guide
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate proper disposal procedures
This guide outlines the operational safety and disposal protocols for Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate .
Advisory: This compound is a polynitro aromatic derivative structurally homologous to 2,4-Dinitrophenol (DNP).[1] It must be handled as a desensitized explosive and a metabolic poison . The presence of the free phenolic hydroxyl group combined with nitro substituents creates a risk of shock-sensitive salt formation (picrates) if exposed to metals.
Part 1: Executive Safety Assessment
Before initiating any disposal workflow, you must characterize the physical state of the material.[2] The risks differ drastically between wet and dry states.
| Hazard Class | Critical Property | Operational Implication |
| Explosive (Class 1) | Shock Sensitivity: High when dry.[1] | NEVER use metal spatulas. NEVER scrape dried material from threads. |
| Acute Toxin (Class 6.1) | Uncoupler of Oxidative Phosphorylation: Rapidly absorbed through skin/lungs.[1] | Double-glove (Nitrile).[1] Use a dedicated fume hood.[3][4] |
| Reactive | Picrate Formation: Reacts with bases and metals (Cu, Pb, Zn, Fe).[1][2] | Use only plastic/glass labware. |
Part 2: Pre-Disposal Stabilization Protocol
The primary objective is to ensure the compound remains phlegmatized (desensitized) by a solvent, typically water or ethanol, to suppress explosive properties.[2]
Scenario A: Material is Dry (High Risk)
If the material is found as a dry powder, old crystals, or dried residue:[1][2]
-
Do NOT Move: Do not attempt to move the container if crystals are visible in the cap threads. Friction from unscrewing the cap can detonate the material.
-
Remote Hydration: If safe, gently mist the exterior and threads with water/ethanol to reduce static and friction.
-
Immediate EHS Contact: Mark the area as "Do Not Enter" and contact your Environmental Health & Safety (EHS) officer or bomb squad immediately. Do not attempt to package dry, crystallized polynitro aromatics yourself.
Scenario B: Material is Wet/In Solution (Standard Disposal)
If the material is currently in use or already wetted:
-
Solvent Verification: Ensure the material contains at least 15-20% water or alcohol by mass.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Polypropylene (PP) wide-mouth jar.[1]
-
Prohibited: Metal cans, glass jars with metal lids.
-
-
Transfer: Use a Teflon or plastic spatula . Transfer the slurry into the disposal container.
-
Rinse: Rinse the original container with ethanol/water and add the rinsate to the disposal container.
Part 3: Waste Packaging & Labeling Workflow
Follow this strict chain of custody to prepare the stabilized waste for pickup.
Step 1: Primary Containment[1][2][5]
-
Vessel: Plastic (HDPE) container with a screw-top lid (plastic threads only).
-
Headspace: Leave 10% headspace to allow for thermal expansion, but ensure the solid remains submerged.[2]
Step 2: Secondary Containment
-
Place the primary container inside a clear plastic bag or a secondary plastic tub to prevent contamination in case of a leak.
Step 3: Chemical Labeling
Label the container explicitly. Do not use vague terms like "Organic Waste."
Label Text:
Step 4: RCRA Waste Classification
While specific codes vary by jurisdiction, classify this under the strictest applicable categories for dinitrophenols:
-
P-List (Acutely Hazardous): Treat as P048 (2,4-Dinitrophenol) due to structural homology.[1]
-
D-List (Characteristic): D001 (Ignitable/Oxidizer) and D003 (Reactive).[1]
Part 4: Emergency Spill Procedures
Stop. Do not attempt to sweep dry powder.
-
Evacuate: Clear the immediate area (radius > 10m).
-
Isolate: Close lab doors and post warning signs.
-
PPE: Tyvek suit, double nitrile gloves, full-face respirator (if trained).[2]
-
Wet Method:
-
Gently cover the spill with pads dampened with water/ethanol.
-
Do not wipe. Lay the pads over the spill to saturate it.
-
Once saturated, scoop up the pads and material using a plastic dustpan into a plastic waste pail.
-
Seal and label as "Debris contaminated with Polynitro Aromatics."
-
Part 5: Decision Logic Diagram
The following diagram illustrates the critical decision-making process for handling this compound.
Figure 1: Decision matrix for the safe disposal of polynitro aromatic compounds.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 2,4-Dinitrophenol.[2][5][6] United States Department of Labor.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: P-List and U-List Wastes.[1]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 2,4-Dinitrophenol.
Sources
Personal protective equipment for handling Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
[1]
Executive Safety Assessment & Hazard Logic
Treat as: High-Potency Metabolic Poison & Reactive Energetic Material [1]
As a Senior Application Scientist, I must clarify why this specific molecule demands a safety protocol exceeding standard organic synthesis requirements.
The Structural Hazard: The molecule contains a dinitrophenol (DNP) core with a free hydroxyl group at the 3-position.[1]
-
Metabolic Toxicity (The "Uncoupler" Effect): Like 2,4-DNP, this compound acts as a protonophore. It can transport protons across the mitochondrial membrane, uncoupling oxidative phosphorylation. This leads to a rapid release of energy as heat (hyperthermia) rather than ATP production. There is no specific antidote for DNP-class poisoning. [1]
-
Energetic Instability: The presence of two nitro groups (
) on the aromatic ring renders the compound potentially shock-sensitive, especially if dry or in the presence of heavy metals (forming explosive salts).
Core Directive: Handle this substance with the assumption that skin contact or inhalation can be fatal due to rapid systemic absorption and metabolic collapse.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent all routes of exposure. Standard laboratory PPE is insufficient.
Tier 1: Barrier Protection (Mandatory)[1]
| PPE Component | Specification | Scientific Rationale |
| Primary Gloves | Silver Shield / 4H (Laminate) | Critical: Nitro-aromatics permeate standard nitrile rubber rapidly.[1] Laminate provides >4-hour breakthrough time. |
| Secondary Gloves | Nitrile (5-8 mil) | Worn over the laminate gloves to provide dexterity and mechanical protection.[1] Change immediately upon splash. |
| Respiratory | P100 + OV Cartridge | Required if weighing powder outside a glovebox. The Organic Vapor (OV) filter captures sublimed vapors; P100 captures dust. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are inadequate. Goggles seal the eyes against dust and vapors that can absorb through mucous membranes. |
| Body Protection | Tyvek® Lab Coat / Apron | Disposable, non-woven polyethylene. Cotton lab coats absorb nitro-compounds, creating a secondary exposure source. |
Tier 2: Engineering Controls (The First Line of Defense)
-
Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or a glovebox .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Dry nitro-compounds are sensitive to electrostatic discharge (ESD).[1]
Operational Protocol: Safe Handling Workflow
This workflow enforces a "Zero-Contact" policy.
Phase A: Preparation & Weighing
-
Neutralize Static: Ground the balance and use an anti-static gun on the weighing boat.
-
Solvation Strategy: Never leave the compound dry for extended periods. Pre-weigh the solvent in the reaction vessel if possible, then add the solid directly to the solvent to desensitize it.
-
Decontamination Zone: Line the fume hood surface with plastic-backed absorbent pads (yellow side up) to immediately visualize spills (the compound is likely yellow/orange).[1]
Phase B: Reaction & Processing
-
Temperature Control: Do not heat above 100°C without a DSC (Differential Scanning Calorimetry) safety scan. Polynitro aromatics have low decomposition onset temperatures.
-
Quenching: When quenching reactions, add the reaction mixture to the quench solution (e.g., water/ice) slowly to manage exotherms.
Phase C: Waste Management
-
Never dispose of this compound in general organic waste.
-
Segregation: Create a dedicated liquid waste stream labeled: "Toxic/Explosive Hazard - Dinitrophenol Derivative."
-
PH Adjustment: Keep aqueous waste basic (pH > 9) to keep the phenol soluble, but be aware that dry salts are explosive. Keep waste wet at all times.
Visualization: Safety Decision Workflow
The following diagram illustrates the critical decision-making process for handling this compound, prioritizing the physical state (Solid vs. Solution).
Caption: Operational logic flow distinguishing controls for solid (static/dust risk) vs. liquid (permeation risk) handling phases.
Emergency Response: The "DNP" Protocol[1]
If exposure occurs, speed is the only variable you can control.
| Scenario | Immediate Action | Medical Directive |
| Skin Contact | Drench immediately. Do not wipe.[1][2][3][4] Flush with water for 15+ minutes. Remove contaminated clothing under the shower.[5] | Alert EMS: "Suspected Dinitrophenol absorption." Monitor for hyperthermia (fever). |
| Inhalation | Move to fresh air immediately. | Administer oxygen if breathing is labored.[2][6] Do not give aspirin (can exacerbate uncoupling). |
| Spill (Solid) | Do not sweep (static risk). Cover with wet sand or wet absorbent pads to desensitize. Scoop into a pail of water. | Call EHS for hazardous waste pickup. |
References
-
National Center for Biotechnology Information (NCBI). 2,4-Dinitrophenol (CID 1493) - Safety and Hazards.[1] PubChem Compound Summary. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Dinitrophenol). Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Dinitrophenol. Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
